molecular formula C20H42I2N4O2 B054022 296 HC CAS No. 111530-29-1

296 HC

Katalognummer: B054022
CAS-Nummer: 111530-29-1
Molekulargewicht: 624.4 g/mol
InChI-Schlüssel: CWXIOJYYRQZVNO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

296 HC, also known as 296 HC, is a useful research compound. Its molecular formula is C20H42I2N4O2 and its molecular weight is 624.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 296 HC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 296 HC including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

111530-29-1

Molekularformel

C20H42I2N4O2

Molekulargewicht

624.4 g/mol

IUPAC-Name

4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide

InChI

InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2

InChI-Schlüssel

CWXIOJYYRQZVNO-UHFFFAOYSA-L

SMILES

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-]

Kanonische SMILES

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-]

Synonyme

4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide

Herkunft des Produkts

United States

Foundational & Exploratory

Hoe 296 (Ciclopirox Olamine): A Multifaceted Mechanism of Action Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Hoe 296, commercially known as ciclopirox (B875) olamine, against the opportunistic fungal pathogen Candida albicans. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the drug's complex interactions with the fungal cell.

Hoe 296, a synthetic broad-spectrum antimycotic agent, exhibits fungicidal activity against a wide range of pathogenic dermatophytes and yeasts, including Candida albicans.[1] Its efficacy stems from a multi-pronged attack on the fungal cell, primarily involving the disruption of essential nutrient uptake, alteration of cell membrane permeability, and the chelation of vital metal ions. This guide delves into the core scientific evidence elucidating these mechanisms.

Core Mechanisms of Action

The fungitoxic activity of Hoe 296 against Candida albicans is not attributed to a single mode of action but rather a combination of effects that cripple the cell's ability to function and proliferate.

1. Inhibition of Macromolecular Precursor Uptake: A primary mechanism of Hoe 296 is the potent inhibition of the uptake of essential precursors for macromolecular synthesis.[2] Studies have demonstrated that the drug significantly hampers the transport of amino acids, such as leucine, and other essential molecules from the medium into the fungal cell. The accumulation of these precursors in the internal cellular pool is more susceptible to the drug than their subsequent incorporation into proteins.[2][3] This starvation of essential building blocks effectively halts protein synthesis and other vital anabolic processes.

2. Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 induces alterations in the cell membrane permeability of Candida albicans.[2] This leads to the leakage of essential intracellular constituents, including potassium ions (K+), phosphate (B84403), and other materials that absorb at 260 nm (indicative of nucleic acids and nucleotides).[2][3] However, this effect on cell permeability requires greater drug concentrations than those needed to inhibit precursor uptake.[2] The drug does not appear to affect the osmotic fragility of the cells.[2]

3. Iron Chelation and Disruption of Iron Homeostasis: A significant body of evidence points to the role of Hoe 296 as a potent iron chelator.[4][5] This activity is believed to be a key contributor to its antifungal effect. By binding to and sequestering iron ions, Hoe 296 creates an iron-limited environment for the fungal cell. Iron is a critical cofactor for numerous essential enzymes, including those involved in the electron transport chain and DNA synthesis. The antifungal activity of ciclopirox can be reversed by the addition of iron ions to the growth medium.[4]

This iron-chelating activity leads to a distinct transcriptional response in Candida albicans. Genes encoding iron permeases and transporters, such as FTR1 and FTR2, are significantly upregulated in the presence of the drug, a characteristic response to iron starvation.[4][6] This suggests that the cell is attempting to compensate for the drug-induced iron deficiency.

Quantitative Data on the Antifungal Activity of Hoe 296

The following tables summarize key quantitative data from various studies on the efficacy of Hoe 296 (ciclopirox olamine) against Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine against Candida albicans

StrainMediumMIC (µg/mL)Reference
SC5314RPMI 2% glucose2.0 (MIC₈₀)[1]
SC53142% Sabouraud glucose1.0 (MIC₈₀)[1]
Various IsolatesNot Specified0.98 - 3.9[1]
Non-albicans Candida speciesNot Specified≤8[7]

Table 2: Gene Expression Changes in Candida albicans in Response to Ciclopirox Olamine

GeneFunctionChange in ExpressionReference
FTR1High-affinity iron permeaseStrongly Increased[6]
FTR2Low-affinity iron permeaseStrongly Down-regulated[6]
FTH1Iron transporterStrongly Increased[6]
CCC2Copper permeaseStrongly Increased[6]
CDR1Multidrug resistance ABC transporterUp-regulated[4]
CDR2Multidrug resistance ABC transporterUp-regulated[4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key experiments to elucidate the mechanism of action of Hoe 296.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized broth microdilution method (NCCLS M27-A).[1]

1. Strain and Media Preparation:

  • Candida albicans strain SC5314 is cultured in 2% Sabouraud glucose medium.[4]

  • The MIC assay is performed in either RPMI 2% glucose medium or 2% Sabouraud glucose medium.[1]

2. Drug Dilution:

  • A stock solution of ciclopirox olamine is prepared and serially diluted in the chosen medium to achieve a range of concentrations.

3. Inoculation:

  • The fungal inoculum is prepared and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).[4]

  • Each well of a microtiter plate is inoculated with the fungal suspension.

4. Incubation:

  • The microtiter plates are incubated at 37°C and shaken at 160 rpm.[4]

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control, measured photometrically at 630 nm.[1][4]

Protocol 2: Analysis of Gene Expression by Reverse Transcription-PCR (RT-PCR)

This protocol outlines the steps to analyze changes in gene expression in Candida albicans upon exposure to a subinhibitory concentration of ciclopirox olamine.[4]

1. Cell Culture and Treatment:

  • Candida albicans SC5314 is grown in 2% Sabouraud glucose medium to the mid-logarithmic phase.

  • The culture is then exposed to a subinhibitory concentration of ciclopirox olamine (0.6 µg/mL) for a defined period (e.g., 15 hours).[1] A control culture without the drug is run in parallel.

2. RNA Extraction:

  • Cells are harvested by centrifugation.

  • Total RNA is extracted using a standard method, such as the hot phenol (B47542) method.

3. cDNA Synthesis:

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) primers.

4. PCR Amplification:

  • The synthesized cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (FTR1, FTR2, etc.) and a housekeeping gene (ACT1) as an internal control.

5. Analysis:

  • The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands is compared between the treated and control samples to determine the relative changes in gene expression. For more quantitative results, Northern blot analysis or quantitative real-time PCR (qRT-PCR) can be performed.[6]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described.

Hoe296_Mechanism_of_Action cluster_drug Hoe 296 (Ciclopirox Olamine) cluster_cell Candida albicans Cell cluster_effects Cellular Effects cluster_outcome Outcome drug Hoe 296 uptake Inhibition of Precursor Uptake drug->uptake Primary Mechanism permeability Altered Membrane Permeability drug->permeability Higher Concentrations iron Iron Chelation drug->iron Key Activity synthesis_block Macromolecular Synthesis Block uptake->synthesis_block leakage Leakage of K+, Phosphate, etc. permeability->leakage iron_depletion Intracellular Iron Depletion iron->iron_depletion death Fungicidal Effect synthesis_block->death leakage->death gene_expression Altered Gene Expression (FTR1, FTR2) iron_depletion->gene_expression iron_depletion->death

Caption: Multifaceted mechanism of action of Hoe 296 against Candida albicans.

Gene_Expression_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis start C. albicans Culture treatment Add Subinhibitory Hoe 296 (0.6 µg/mL) start->treatment control No Drug Control start->control incubation Incubate (15h) treatment->incubation control->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr RT-PCR with Gene-Specific Primers cdna_synthesis->pcr electrophoresis Agarose Gel Electrophoresis pcr->electrophoresis results Compare Gene Expression (Treated vs. Control) electrophoresis->results

Caption: Experimental workflow for analyzing gene expression in C. albicans.

Conclusion

The antifungal agent Hoe 296 employs a sophisticated and multifaceted mechanism of action against Candida albicans. By simultaneously inhibiting the uptake of essential building blocks, disrupting cell membrane integrity at higher concentrations, and critically, chelating iron to disrupt vital metabolic processes, Hoe 296 presents a formidable challenge to the survival of this pathogenic yeast. This in-depth guide provides a foundational resource for the scientific community to further explore and leverage the unique properties of this potent antifungal compound in the ongoing development of novel therapeutic strategies.

References

What is the chemical structure of 2-(4-acetylpiperazine)-quinoxaline?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-acetylpiperazine)-quinoxaline. This compound belongs to the quinoxaline (B1680401) class of heterocyclic compounds, which are recognized for their broad-spectrum pharmacological activities. This document details the chemical structure, physicochemical properties, a detailed synthesis protocol, and an analysis of its potential interactions with key cellular signaling pathways. The information presented herein is intended to support further research and development of 2-(4-acetylpiperazine)-quinoxaline as a potential therapeutic agent.

Chemical Structure and Identification

2-(4-acetylpiperazine)-quinoxaline is a derivative of quinoxaline, featuring an acetylpiperazine moiety at the 2-position of the quinoxaline ring. The core structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring.

Chemical Structure:

Table 1: Chemical Identifiers for 2-(4-acetylpiperazine)-quinoxaline

IdentifierValue
IUPAC Name 1-(4-(quinoxalin-2-yl)piperazin-1-yl)ethan-1-one
Molecular Formula C₁₄H₁₆N₄O
Molecular Weight 256.30 g/mol
Canonical SMILES CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2
InChI InChI=1S/C14H16N4O/c1-10(19)18-8-6-17(7-9-18)14-15-12-5-3-2-4-11(12)16-13-14/h2-5,13H,6-9H2,1H3
InChIKey YQFPBWAYCTKLOD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Data for 2-(4-acetylpiperazine)-quinoxaline

Analysis Data Reference
¹H NMR (400 MHz, CDCl₃)δ 8.62 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H), 7.46 (t, J = 8.0 Hz, 1H), 3.85-3.90 (m, 2H), 3.78-3.85 (m, 4H), 3.66-3.69 (m, 2H), 2.19 (s, 3H)[1]
ESI-MS Calculated for C₁₄H₁₇N₄O [M+H]⁺: 257.3, Found: 258.0[1]

Experimental Protocol: Synthesis of 2-(4-acetylpiperazine)-quinoxaline

The following protocol is a detailed, step-by-step method adapted from a general procedure for the synthesis of cyclic 2-aminoquinoxaline analogs.[1]

Objective: To synthesize 2-(4-acetylpiperazine)-quinoxaline via a nucleophilic aromatic substitution reaction between 2-chloroquinoxaline (B48734) and 1-acetylpiperazine (B87704).

Materials:

  • 2-chloroquinoxaline

  • 1-acetylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoxaline (1.0 eq), 1-acetylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of dioxane and water (9:1 v/v). The reaction concentration should be approximately 0.25 M with respect to 2-chloroquinoxaline.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the 2-chloroquinoxaline spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the solid potassium carbonate.

    • Transfer the filtrate to a separatory funnel.

    • Add ethyl acetate to dilute the mixture and wash with brine.

    • Separate the organic layer and wash it again with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the mobile phase to elute the product.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield 2-(4-acetylpiperazine)-quinoxaline as the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 2-Chloroquinoxaline E Reflux at 105°C (3-5 hours) A->E Combine and Heat B 1-Acetylpiperazine B->E Combine and Heat C K2CO3 C->E Combine and Heat D Dioxane/Water (9:1) D->E Combine and Heat F Filtration E->F G Ethyl Acetate Extraction F->G H Brine Wash G->H I Drying (Na2SO4) H->I J Evaporation I->J K Column Chromatography (Silica Gel, Hexane/EtOAc) J->K Crude Product L 2-(4-acetylpiperazine)-quinoxaline K->L Pure Product Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Activation Gene Target Gene Transcription TCF_LEF->Gene Quinoxaline Quinoxaline Derivative Quinoxaline->BetaCatenin Inhibition FGF_Pathway FGF FGF Ligand FGFR FGF Receptor (FGFR) FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->FGFR Inhibition Notch_Pathway Ligand Notch Ligand (Delta/Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL NICD->CSL Nuclear Translocation & Binding TargetGenes Target Gene Transcription CSL->TargetGenes Quinoxaline Quinoxaline Derivative Quinoxaline->S3_Cleavage Potential Modulation Hippo_Pathway Upstream Upstream Signals (Cell-Cell Contact, etc.) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation & Cytoplasmic Sequestration TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Co-activation Proliferation Cell Proliferation & Gene Expression TEAD->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->MST1_2 Potential Modulation

References

The Discovery and Synthesis of the Broad-Spectrum Antimycotic Hoe 296 (Ciclopirox Olamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, known chemically as 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt and more commonly as Ciclopirox Olamine, is a synthetic antimycotic agent with a broad spectrum of activity against a wide range of pathogenic fungi and bacteria.[1] First reported in 1973 by W. Dittmar and G. Lohaus, Hoe 296 has established itself as a valuable topical agent in the treatment of superficial mycoses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and in vitro activity of Hoe 296, presenting key data in a structured format and detailing experimental methodologies for core assays.

Discovery

Hoe 296 was introduced as a novel antimycotic compound with a broad antimicrobial spectrum in a 1973 publication by Dittmar and Lohaus.[1] The compound, a pyridone derivative, demonstrated significant in vitro activity against dermatophytes, yeasts, and various bacteria, paving the way for its development as a topical therapeutic agent.[1]

Chemical Synthesis

The synthesis of Hoe 296 (Ciclopirox Olamine) can be achieved through multiple synthetic routes. The core of the molecule is the 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone structure. Two primary methods for its synthesis are outlined below, followed by the formation of the ethanolamine salt.

Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone

Method 1: From Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate

This pathway involves the reaction of a ketoester with hydroxylamine (B1172632), followed by cyclization to form the pyridone ring.

G cluster_0 Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Method 1) Methyl_5_oxo_5_cyclohexyl_3_methylpentenoate Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate Hydroxylamine Hydroxylamine (NH2OH) Oxime_Intermediate Oxime Intermediate Cyclization Cyclization Ciclopirox_Core 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone

Method 2: From 6-Cyclohexyl-4-methyl-2-pyrone

An alternative route begins with a pre-formed pyrone ring which is then converted to the pyridone.

G cluster_1 Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Method 2) 6_Cyclohexyl_4_methyl_2_pyrone 6-Cyclohexyl-4-methyl-2-pyrone Hydroxylamine_HCl Hydroxylamine Hydrochloride 2_Aminopyridine 2-Aminopyridine (hot) Ciclopirox_Core 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone

Formation of the Ethanolamine Salt (Ciclopirox Olamine)

The final step in the synthesis of Hoe 296 is the formation of the ethanolamine salt, which improves the compound's pharmaceutical properties.

G cluster_2 Formation of Ciclopirox Olamine Ciclopirox_Core 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone Ethanolamine Ethanolamine Ciclopirox_Olamine Ciclopirox Olamine (Hoe 296)

In Vitro Antimicrobial Activity

Hoe 296 exhibits a broad spectrum of in vitro activity against various fungal and bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Organism TypeRepresentative SpeciesMIC Range (µg/mL)
Dermatophytes Trichophyton spp., Microsporum spp., Epidermophyton spp.0.03 - 10
Yeasts Candida albicans, Candida glabrata, Malassezia furfur0.001 - 10
Moulds Aspergillus spp., Scopulariopsis spp.10 - 20
Gram-positive Bacteria Staphylococcus aureus, Streptococcus spp.0.06 - 2
Gram-negative Bacteria Escherichia coli, Proteus mirabilis0.06 - 2

Mechanism of Action

The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of essential precursors for macromolecular synthesis.[1] It also alters cell permeability at higher concentrations.

G cluster_3 Mechanism of Action of Hoe 296 Hoe_296 Hoe 296 Fungal_Cell Fungal Cell Precursor_Uptake Inhibition of Precursor Uptake (e.g., amino acids, phosphates) Macromolecular_Synthesis Inhibition of Macromolecular Synthesis (Proteins, Nucleic Acids) Cell_Permeability Alteration of Cell Permeability (at higher concentrations) Cellular_Leakage Leakage of Intracellular Components Fungitoxicity Fungitoxicity

Experimental Protocols

Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone Olamine

Materials:

  • 6-cyclohexyl-4-methyl-2-pyrone

  • Hydroxylamine hydrochloride

  • 2-Aminopyridine

  • Ethanolamine

  • Appropriate solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • A mixture of 6-cyclohexyl-4-methyl-2-pyrone and hydroxylamine hydrochloride is heated in 2-aminopyridine.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone is purified by recrystallization.

  • The purified pyridone is dissolved in a suitable solvent, such as ethanol.

  • A stoichiometric amount of ethanolamine is added to the solution.

  • The resulting Ciclopirox Olamine salt precipitates and is collected by filtration, washed, and dried.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • RPMI-1640 medium

  • Hoe 296 stock solution

  • Spectrophotometer or plate reader

Procedure:

  • A serial two-fold dilution of Hoe 296 is prepared in RPMI-1640 medium in the wells of a 96-well plate.

  • A standardized fungal inoculum is added to each well.

  • Positive (no drug) and negative (no inoculum) control wells are included.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of Hoe 296 that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometric reading.

G cluster_4 Broth Microdilution MIC Assay Workflow Prepare_Drug_Dilutions Prepare serial dilutions of Hoe 296 in a 96-well plate Add_Inoculum Add standardized fungal inoculum to each well Incubate Incubate at 35°C for 24-48 hours Read_Results Determine MIC (lowest concentration with growth inhibition)

Assessment of Fungal Cell Permeability

This protocol outlines a general method to assess changes in cell membrane permeability.

Materials:

  • Fungal cell culture

  • Hoe 296 solution

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorimeter or fluorescence microscope

Procedure:

  • Fungal cells are grown to the desired phase and harvested by centrifugation.

  • The cells are washed and resuspended in PBS.

  • The cell suspension is treated with various concentrations of Hoe 296 for a defined period.

  • An untreated control is maintained.

  • Propidium Iodide is added to each sample to a final concentration of ~1-5 µg/mL.

  • The samples are incubated in the dark for a short period (e.g., 5-15 minutes).

  • The fluorescence of the samples is measured using a fluorimeter or visualized under a fluorescence microscope. An increase in PI fluorescence indicates compromised cell membrane integrity.

Conclusion

Hoe 296 (Ciclopirox Olamine) is a well-established synthetic antimycotic with a broad spectrum of activity. Its synthesis is achievable through straightforward chemical pathways, and its primary mechanism of action involves the disruption of essential precursor uptake in fungal cells. The quantitative data on its in vitro activity underscores its potency against a wide range of clinically relevant fungi and bacteria. The experimental protocols provided herein offer a foundation for the further study and development of this and similar classes of antimicrobial compounds.

References

Unraveling "296 HC": A Search for a Specific Biologically Active Compound Yields Ambiguous Results

Author: BenchChem Technical Support Team. Date: December 2025

An extensive investigation into the scientific literature for initial studies on the biological activity of a compound designated "296 HC" has revealed no specific chemical entity consistently identified by this name. The search results indicate that the term "296 HC" is most frequently used in scientific publications to denote a cohort of "296 Healthy Controls" in various clinical and biological studies. This common usage makes it challenging to isolate information about a potential, specific compound with this identifier.

While the primary meaning of "296 HC" in the reviewed literature refers to study participants, a few other contexts for this term were identified, though none point to a distinct compound for which a detailed technical guide on its biological activity could be compiled:

  • Peptide Fragment Identification: In the field of antibody research, "HC 296–304" has been used to designate a specific peptide fragment of the heavy chain of an antibody. However, this refers to a component of a much larger biological molecule rather than a standalone small molecule compound.[1][2]

  • Clinical Case Numbers: In a study focused on hypercholesterolemia, "296 HC cases" was used to specify the number of cases of this condition being analyzed.[3]

  • Regulatory Product Identification: The European Medicines Agency uses codes that include "H-C-296" in the identifiers for some of its regulated products, such as the vaccine Infanrix Hexa.[4] This is a regulatory identifier and not a scientific designator for a novel compound undergoing initial biological study.

The consistent and predominant use of "HC" as an abbreviation for "Healthy Controls" across a wide range of medical and scientific research—from studies on severe mental illness and multiple sclerosis to traumatic brain injury—overshadows any potential, less common use of "296 HC" as a compound name.[5][6][7][8][9][10][11][12][13][14][15]

Given the lack of a clear, identifiable chemical compound referred to as "296 HC" in the public scientific domain, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The available evidence strongly suggests that "296 HC" is not a standard or widely recognized name for a specific biologically active molecule. Further research would require a more specific and unambiguous identifier for the compound of interest.

References

HC (Ciclopirox Olamine): A Technical Whitepaper on its Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Compound 296 HC, also known as CAN-296, Hoe 296, and more commonly as Ciclopirox (B875) Olamine, has demonstrated significant potential as a broad-spectrum antifungal agent. This technical guide provides a comprehensive overview of the current understanding of 296 HC, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its antifungal properties.

Introduction

Ciclopirox olamine (296 HC) is a synthetic hydroxypyridone derivative with well-documented antifungal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2] Its unique and multifaceted mechanism of action distinguishes it from conventional antifungal agents, such as azoles and polyenes, and contributes to a lower likelihood of resistance development.[1] This whitepaper consolidates the available technical data on 296 HC, offering a detailed resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

In Vitro Antifungal Activity of 296 HC (Ciclopirox Olamine)

The in vitro efficacy of 296 HC has been evaluated against a variety of fungal species. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a key metric for assessing antifungal potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of 296 HC (Ciclopirox Olamine) against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Dermatophytes (various strains)0.03 - 0.25[3]
Malassezia furfur0.001 - 0.125[1][4]
Candida species (various strains)0.001 - 0.25[3]
Non-albicans Candida species≤8[5]
General Fungal Pathogens0.49 - 3.9 (mg/L)[1]

Table 2: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Dermatophytes

Antifungal AgentMIC Range (µg/mL)Reference(s)
Ciclopirox Olamine 0.03 - 0.25 [3]
Econazole (B349626) Nitrate (B79036)< 0.001 - 0.25[3]
Butenafine (B35027) HCl0.03 - 0.25[3]

Table 3: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Yeasts

Antifungal AgentMIC Range (µg/mL)Reference(s)
Ciclopirox Olamine 0.001 - 0.25 [3]
Econazole Nitrate0.125 - > 0.5[3]
Butenafine HClLimited activity[3]

Mechanism of Action

The antifungal activity of 296 HC is not attributed to a single mode of action but rather to a combination of effects that disrupt essential cellular processes in fungi.

Chelation of Polyvalent Metal Cations

A primary mechanism of 296 HC is its ability to chelate polyvalent metal cations, particularly iron (Fe³⁺).[1][4] These cations are essential cofactors for numerous enzymes involved in vital cellular processes. By sequestering these ions, 296 HC inhibits the function of critical enzymes, leading to a cascade of metabolic disruptions and ultimately inhibiting fungal growth.

Disruption of Cellular Processes and Membrane Integrity

296 HC interferes with several key cellular functions:

  • Inhibition of Macromolecule Synthesis: It has been shown to inhibit the uptake of precursors necessary for the synthesis of macromolecules.

  • Alteration of Cell Membrane Permeability: The compound can alter the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.

  • Disruption of Mitochondrial Electron Transport: 296 HC can interfere with the mitochondrial electron transport chain, a critical process for cellular respiration and energy production.

This multi-targeted approach contributes to its potent fungicidal activity.

Signaling Pathway of 296 HC Antifungal Action

The following diagram illustrates the proposed signaling pathway through which 296 HC exerts its antifungal effects.

Proposed Antifungal Mechanism of 296 HC (Ciclopirox Olamine) cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_action Intracellular Action cluster_outcome Cellular Outcome 296_HC 296 HC (Ciclopirox Olamine) membrane Cell Membrane 296_HC->membrane Enters Cell cytoplasm Cytoplasm 296_HC->cytoplasm membrane_disruption Altered Membrane Permeability 296_HC->membrane_disruption Fe3 Fe³⁺ Fe3->membrane Transport membrane->cytoplasm Fe³⁺ Influx mitochondrion Mitochondrion cytoplasm->mitochondrion chelation Chelation of Fe³⁺ cytoplasm->chelation 296 HC binds Fe³⁺ etc_disruption Disruption of Electron Transport Chain mitochondrion->etc_disruption 296 HC acts on enzyme_inhibition Inhibition of Fe-dependent Enzymes chelation->enzyme_inhibition metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption precursor_inhibition Inhibition of Precursor Uptake membrane_disruption->precursor_inhibition precursor_inhibition->metabolic_disruption etc_disruption->metabolic_disruption growth_inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal) metabolic_disruption->growth_inhibition

Caption: Proposed Antifungal Mechanism of 296 HC (Ciclopirox Olamine).

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antifungal properties of 296 HC.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

I. Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • 296 HC (Ciclopirox Olamine) stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

II. Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the 296 HC stock solution in RPMI-1640 medium in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of 296 HC that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control.

Broth Microdilution Assay Workflow A 1. Fungal Culture (e.g., SDA plate) B 2. Prepare Inoculum (0.5 McFarland) A->B C 3. Dilute Inoculum in RPMI-1640 B->C E 5. Inoculate Plate with Fungal Suspension C->E D 4. Serial Dilution of 296 HC in Microtiter Plate D->E F 6. Incubate (35°C, 24-48h) E->F G 7. Read MIC (Lowest concentration with significant growth inhibition) F->G

Caption: Broth Microdilution Assay Workflow.

Time-Kill Assay

This assay provides information on the rate and extent of the fungicidal or fungistatic activity of an antifungal agent.

I. Materials:

  • Fungal isolates

  • 296 HC (Ciclopirox Olamine)

  • RPMI-1640 medium

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C)

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Sabouraud Dextrose Agar)

II. Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the broth microdilution assay, but adjust the final concentration in the test tubes to approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with RPMI-1640 medium containing 296 HC at various concentrations (e.g., 1x, 2x, 4x, 8x, 16x MIC).

    • Include a drug-free growth control tube.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared fungal suspension.

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

Time-Kill Assay Workflow A 1. Prepare Fungal Inoculum (~1-5 x 10⁵ CFU/mL) C 3. Inoculate Tubes A->C B 2. Set up Tubes with 296 HC (various MIC multiples) and Growth Control B->C D 4. Incubate with Agitation (35°C) C->D E 5. Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) D->E F 6. Serial Dilution and Plating E->F G 7. Incubate Plates (35°C, 24-48h) F->G H 8. Count Colonies (CFU/mL) and Plot Time-Kill Curves G->H

Caption: Time-Kill Assay Workflow.

Conclusion

296 HC (Ciclopirox Olamine) is a promising antifungal agent with a broad spectrum of activity and a unique, multifaceted mechanism of action that minimizes the potential for resistance development. Its ability to chelate essential metal ions and disrupt multiple cellular processes makes it an attractive candidate for further investigation and development. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of 296 HC and other novel antifungal compounds. Further research into its in vivo efficacy and potential therapeutic applications is warranted.

References

Quinoxaline Analogs in Hearing Loss Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory research on quinoxaline (B1680401) analogs as potential therapeutic agents for hearing loss. Quinoxaline, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to its therapeutic potential in various conditions, including neurodegenerative disorders.[1] Recent studies have highlighted the potential of quinoxaline derivatives in both protecting auditory hair cells from damage and promoting their regeneration. This document summarizes key findings, details experimental methodologies, and presents quantitative data from seminal studies to facilitate further research and development in this field.

Core Concepts and Mechanisms of Action

Quinoxaline analogs are being investigated for two primary therapeutic strategies in the context of hearing loss: otoprotection and regeneration.

1.1 Otoprotection against Drug-Induced Hearing Loss

Certain quinoxaline derivatives have demonstrated significant protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin.[1][2][3] A key mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Ototoxic drugs can trigger the activation of the canonical NF-κB pathway, leading to inflammation and apoptosis in auditory hair cells.

A notable otoprotective compound is Qx28 (quinoxaline-5-carboxylic acid) . This analog has been shown to robustly protect hair cells in both zebrafish and mouse models without interfering with the antibacterial action of aminoglycosides.[1][2][3] The protective effect of Qx28 is attributed to its ability to block the activation of the NF-κB pathway.[1][2][3]

NF_kB_Pathway_Inhibition cluster_stimulus Ototoxic Stimulus cluster_cell Hair Cell Ototoxin Aminoglycosides, Cisplatin IKK IKK Complex Ototoxin->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Genes Apoptosis Apoptosis Gene->Apoptosis leads to Qx28 Qx28 Qx28->IKK inhibits

Figure 1: Mechanism of Qx28 otoprotection via NF-κB pathway inhibition.

1.2 Regeneration of Auditory Hair Cells

In addition to protection, certain quinoxaline analogs are being explored for their potential to regenerate auditory hair cells by stimulating the proliferation of supporting cells.[4][5] In non-mammalian vertebrates, supporting cells can proliferate and differentiate into new hair cells following damage. While this regenerative capacity is limited in mammals, promoting supporting cell proliferation is a key strategy for potential hearing restoration.

Two lead compounds in this area are Qx-294 and Qx-301 . These derivatives have been shown to promote the proliferation of supporting cells in both zebrafish neuromasts and mouse organ of Corti explants.[4] The proposed mechanisms involve the engagement of pro-growth signaling pathways, including Wnt/β-catenin and MAP3K1-IKK-NF-κB.[4]

Regeneration_Pathway cluster_cell Supporting Cell Wnt Wnt/β-catenin Pathway Proliferation Cell Proliferation Wnt->Proliferation MAPK MAP3K1-IKK-NF-κB Pathway MAPK->Proliferation Qx_reg Qx-294 / Qx-301 Qx_reg->Wnt activates Qx_reg->MAPK activates

Figure 2: Proposed signaling pathways for Qx-294/Qx-301-induced cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on quinoxaline analogs for hearing loss.

Table 1: Otoprotective Efficacy of Quinoxaline Analogs against Aminoglycoside-Induced Hair Cell Loss in Zebrafish

CompoundConcentrationOtotoxinHair Cell Protection (%)Reference
Quinoxaline100 µMNeomycin~25%[1]
Qx28 1 µM Neomycin ~75% [1]
Quinoxaline100 µMGentamicin~20%[1]
Qx28 1 µM Gentamicin ~70% [1]

Table 2: Proliferative Effects of Quinoxaline Analogs on Auditory Cells

CompoundCell ModelConcentrationOutcomeReference
Qx-294 HEI-OC1 Cells10 µMIncreased Cell Proliferation[4]
Qx-301 HEI-OC1 Cells10 µMIncreased Cell Proliferation[4]
Qx-294 Mouse Cochlear Explants10 µMSupporting Cell Proliferation[4]
Qx-301 Mouse Cochlear Explants10 µMSupporting Cell Proliferation[4]

Table 3: In Vitro ADME Profile of Proliferative Quinoxaline Analogs

CompoundParameterValueReference
Qx-294 Aqueous Solubility (pH 7.4)> 200 µM[4]
Caco-2 Permeability (Papp A-B)High[4]
Plasma Protein Binding (Human)> 95%[4]
Microsomal Stability (Human)Moderate[4]
Qx-301 Aqueous Solubility (pH 7.4)> 200 µM[4]
Caco-2 Permeability (Papp A-B)High[4]
Plasma Protein Binding (Human)> 95%[4]
Microsomal Stability (Human)Moderate[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on quinoxaline analogs for hearing loss.

Experimental_Workflow cluster_synthesis Compound Development cluster_screening In Vitro & Ex Vivo Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Validation Synthesis Synthesis of Quinoxaline Analogs Zebrafish Zebrafish Hair Cell Protection Assay Synthesis->Zebrafish HEI_OC1 HEI-OC1 Proliferation Assay Synthesis->HEI_OC1 Cochlear_Explant Mouse Cochlear Explant Culture Zebrafish->Cochlear_Explant HEI_OC1->Cochlear_Explant NFkB_Assay NF-κB Pathway Activation Assay Cochlear_Explant->NFkB_Assay ADME_Tox ADME-Tox Profiling Cochlear_Explant->ADME_Tox Mouse_Model Mouse Model of Hearing Loss NFkB_Assay->Mouse_Model ADME_Tox->Mouse_Model

Figure 3: General experimental workflow for the evaluation of quinoxaline analogs.

3.1 Synthesis of Quinoxaline Analogs

  • General Procedure for 2-substituted Quinoxalines (e.g., Qx-294, Qx-301):

    • 2-chloroquinoxaline is used as the starting material.

    • The appropriate substituted amine (e.g., morpholine (B109124) for Qx-294) is added in the presence of a base, such as potassium carbonate.

    • The reaction is typically carried out in a suitable solvent (e.g., DMF) and may require heating.

    • The final product is isolated and purified using standard techniques like column chromatography.

    • The structure and purity are confirmed by NMR and mass spectrometry.[4]

3.2 Zebrafish Hair Cell Protection Assay

  • Animal Model: 5 days post-fertilization (dpf) zebrafish larvae, often from a transgenic line expressing GFP in hair cells (e.g., Tg(brn3c:GFP)), are used.[1]

  • Experimental Groups:

    • Control (vehicle only)

    • Ototoxin only (e.g., 100 µM neomycin or 50 µM gentamicin)

    • Ototoxin + quinoxaline analog (at various concentrations)

  • Procedure:

    • Larvae are placed in 24-well plates.

    • The quinoxaline analog is pre-incubated with the larvae for 1-2 hours.

    • The ototoxic agent is then added to the media.

    • Incubation is carried out for a specified duration (e.g., 1 hour for neomycin).

    • Larvae are washed multiple times with fresh media.

  • Imaging and Quantification:

    • Larvae are anesthetized and mounted for microscopy.

    • Fluorescently labeled hair cells in the neuromasts of the lateral line are imaged using a confocal microscope.

    • The number of surviving hair cells per neuromast is counted and compared across experimental groups.[1]

3.3 Mouse Cochlear Explant Culture

  • Tissue Preparation:

    • Cochleae are dissected from early postnatal mice (e.g., P3-P5).

    • The organ of Corti is carefully separated and placed on a collagen-coated culture dish.

  • Culture Conditions:

    • Explants are maintained in a serum-free culture medium (e.g., DMEM/F12) supplemented with growth factors.

    • Cultures are incubated at 37°C in a 5% CO2 environment.

  • Treatment:

    • After an initial stabilization period (e.g., 24 hours), the explants are treated with the ototoxic agent (e.g., gentamicin) with or without the test quinoxaline analog.

    • For proliferation studies, explants are treated with the quinoxaline analog and a marker for cell division, such as EdU (5-ethynyl-2'-deoxyuridine).

  • Analysis:

    • After the treatment period, explants are fixed and immunostained for hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., SOX2).

    • Hair cell survival is quantified by counting the number of remaining hair cells.

    • Supporting cell proliferation is assessed by detecting EdU incorporation in SOX2-positive cells.[4]

3.4 NF-κB Pathway Activation Assay

  • Cell Line: Mouse embryonic fibroblasts (MEFs) or a reporter zebrafish line (e.g., NFKB:EGFP) can be used.[1]

  • Procedure (in MEFs):

    • Cells are pre-treated with the quinoxaline analog (e.g., Qx28) for 1 hour.

    • The cells are then stimulated with an NF-κB activator, such as TNF-α or the ototoxic drug.

    • After a defined period (e.g., 30 minutes), cell lysates are collected.

  • Analysis:

    • Western blotting is performed to assess the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65. A decrease in IκBα phosphorylation and p65 phosphorylation indicates inhibition of the pathway.

    • In the reporter zebrafish line, the expression of EGFP under the control of an NF-κB promoter is visualized and quantified.[1]

Conclusion and Future Directions

The exploratory research on quinoxaline analogs has unveiled promising candidates for both the prevention and potential treatment of hearing loss. Qx28 has emerged as a potent otoprotectant against drug-induced ototoxicity through the inhibition of the NF-κB pathway.[1][2][3] Meanwhile, Qx-294 and Qx-301 show potential for hair cell regeneration by promoting supporting cell proliferation, possibly via the Wnt and MAPK pathways.[4]

Future research should focus on:

  • Lead Optimization: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds.

  • In Vivo Efficacy: Rigorous testing of the lead analogs in established in vivo models of noise-induced and age-related hearing loss.

  • Mechanism Elucidation: Deeper investigation into the precise molecular targets and downstream signaling pathways of the regenerative compounds.

  • Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to assess the viability of these compounds for clinical development.

The findings summarized in this guide provide a solid foundation for the continued development of quinoxaline-based therapeutics to address the significant unmet medical need of hearing loss.

References

The Primary Cellular Targets of Hoe 296 (Ciclopirox Olamine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone antimycotic agent with a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] Unlike azole and polyene antifungals that target ergosterol, Hoe 296 employs a distinct mechanism of action centered on the chelation of polyvalent metal cations, primarily ferric iron (Fe³⁺).[3] This sequestration of essential metal ions disrupts numerous cellular processes by inhibiting critical metal-dependent enzymes. The fungitoxic effects are multifaceted, including the impairment of macromolecular synthesis, alteration of cell permeability, and disruption of the respiratory chain.[4][5] This technical guide provides a comprehensive analysis of the primary cellular targets of Hoe 296, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Iron Chelation

The principal mechanism underpinning the broad-spectrum activity of Hoe 296 is its high affinity for trivalent metal cations, most notably Fe³⁺.[3] By binding to and sequestering intracellular iron, Hoe 296 effectively creates a state of iron starvation within the fungal cell. This leads to the inhibition of a wide array of iron-dependent enzymes that are crucial for cellular function.[6][7]

The primary consequences of this iron chelation are:

  • Inhibition of Macromolecular Synthesis: Hoe 296 has been shown to inhibit the uptake of precursors necessary for the synthesis of DNA, RNA, and proteins.[4][8] The uptake and accumulation of leucine, for instance, are more susceptible to the drug than its subsequent incorporation into proteins.[4]

  • Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 can alter the permeability of the cell membrane, leading to the leakage of essential intracellular components such as potassium ions and 260 nm-absorbing materials.[4][9]

  • Disruption of Respiratory Processes: The activity of iron-dependent enzymes in the mitochondrial respiratory chain is inhibited, impairing cellular energy production. However, endogenous respiration is largely unaffected.[9]

Primary Cellular Targets

The iron-chelating property of Hoe 296 results in the inhibition of several key metal-dependent enzymes.

  • Iron-Dependent Enzymes: The primary targets are a broad range of enzymes that require iron as a cofactor. This includes:

    • Catalase and Peroxidases: These enzymes are critical for detoxifying reactive oxygen species (ROS). Their inhibition leads to increased oxidative stress within the fungal cell.[7]

    • Cytochromes: As components of the electron transport chain, their inhibition disrupts mitochondrial function and ATP production.[3]

    • Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis and repair. Its inhibition contributes to the cytostatic and cytotoxic effects of Hoe 296, particularly in the context of its anticancer activity.[4][10][11]

Quantitative Data

The following tables summarize the in vitro activity of Ciclopirox Olamine (Hoe 296) against various fungal pathogens and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciclopirox Olamine against Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.001 - 0.25[12]
Malassezia furfur0.001 - 0.125[1]
Various Human Pathogenic Fungi0.49 - 3.9[1]
Candida albicans (in nanogel)31.2[6]
Trichophyton species12.5[13]
Fusarium species12.5 - 25[13]
Scopulariopsis species12.5[13]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Ciclopirox Olamine against Mammalian Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
SU-DHL-4Lymphoma772[4]
LAM-53Lymphoma272[4]
RajiLymphoma672[4]
Myeloma Cells (mean)Multiple Myeloma672[4]
TE-10Esophageal Cancer5 - 2024 - 72[14]
SKGT4Esophageal Cancer5 - 2024 - 72[14]
FLO1Esophageal Cancer5 - 2024 - 72[14]
ESO1Esophageal Cancer5 - 2024 - 72[14]
sk-Hep1Hepatocellular Carcinoma< 2024[15]
Huh7Hepatocellular Carcinoma< 2024[15]
Hep3BHepatocellular Carcinoma< 2024[15]
Lm9Hepatocellular Carcinoma< 2024[15]
A549Lung Adenocarcinoma4.4Not Specified[8]
PC9Lung Adenocarcinoma27.4Not Specified[8]
H1299Lung Adenocarcinoma67.9Not Specified[8]
H1299Non-small cell lung11.1372[16]
95DNon-small cell lung4.13672[16]
Rh30Rhabdomyosarcoma1.5 - 4.9144 (6 days)[11]
RDRhabdomyosarcoma1.5 - 4.9144 (6 days)[11]
MDA-MB-231Breast Cancer1.5 - 4.9144 (6 days)[11]
MCF7Breast Cancer1.5 - 4.9144 (6 days)[11]
HT29Colon Cancer1.5 - 4.9144 (6 days)[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ciclopirox Olamine against fungal isolates can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of conidia or yeast cells. The inoculum is then suspended in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: A stock solution of Ciclopirox Olamine is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well.

Iron Chelation Assay

The iron-chelating activity of Ciclopirox Olamine can be demonstrated by its ability to reverse the growth-inhibitory effect with the addition of exogenous iron.

  • Cell Culture: Fungal cells are cultured in a defined medium with a known, limited concentration of iron.

  • Treatment: The cultures are treated with an inhibitory concentration of Ciclopirox Olamine.

  • Iron Supplementation: A parallel set of cultures is treated with Ciclopirox Olamine and supplemented with various concentrations of an iron source (e.g., FeCl₃).

  • Growth Assessment: Fungal growth is monitored over time (e.g., by measuring optical density at 600 nm). A reversal of the growth inhibition in the iron-supplemented cultures indicates that the drug's primary mechanism is iron chelation.[17]

Assessment of Macromolecular Synthesis

The effect of Hoe 296 on the synthesis of macromolecules can be assessed by measuring the incorporation of radiolabeled precursors.

  • Cell Culture and Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with various concentrations of Hoe 296.

  • Radiolabeling: Radiolabeled precursors, such as [³H]-leucine (for protein synthesis), [³H]-uridine (for RNA synthesis), and [³H]-thymidine (for DNA synthesis), are added to the cultures.

  • Incorporation Measurement: After a defined incubation period, the cells are harvested, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in the incorporation of the radiolabeled precursors in the drug-treated cells compared to the untreated control indicates inhibition of macromolecular synthesis.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of Hoe 296 (Ciclopirox Olamine).

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ cells/mL) start->prep_inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Ciclopirox Olamine in 96-well plate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read plates and determine growth inhibition incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Hoe 296 (Ciclopirox Olamine) stands apart from other major classes of antifungal agents due to its primary mechanism of action: the chelation of intracellular iron. This fundamental disruption of iron homeostasis leads to a cascade of downstream effects, including the inhibition of essential iron-dependent enzymes, impairment of macromolecular synthesis, and compromised cell membrane integrity. This multifaceted mode of action likely contributes to its broad spectrum of activity and the low incidence of reported fungal resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this unique and effective antimycotic agent.

References

The Fungitoxic Activity of Hoe 296 (Ciclopirox Olamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone derivative with broad-spectrum antimicrobial activity. It is a potent fungitoxic agent effective against a wide range of pathogenic fungi, including dermatophytes and yeasts such as Candida albicans, as well as various Gram-positive and Gram-negative bacteria.[1][2][3] Unlike many other antifungal agents that target ergosterol (B1671047) biosynthesis, Ciclopirox Olamine exerts its effect through a multifaceted mechanism of action, primarily involving the chelation of polyvalent metal cations and disruption of cellular transport processes.[2][4][5] This technical guide provides an in-depth overview of the fungitoxic activity of Hoe 296, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Quantitative Data on Fungitoxic Activity

The following tables summarize the in vitro efficacy of Ciclopirox Olamine (Hoe 296) against various microorganisms, primarily focusing on Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine

OrganismMIC Range (µg/mL)Reference
Candida albicans0.9 - 3.9[6]
Dermatophytes0.98 - 3.9[6]
Yeasts (pathogenic)0.98 - 3.9[6]
Gram-positive bacteria0.06 - 2[7]
Gram-negative bacteria0.06 - 2[7]
Candida spp. (azole-resistant)Effective[2]

Table 2: Sub-inhibitory and Effective Concentrations in Candida albicans

EffectConcentration (µg/mL)Reference
Sub-inhibitory concentration allowing growth but with notable inhibition0.6[6]
Complete inhibition of growth> 0.7[8]
MIC80 in RPMI 2% glucose medium2.0[6]
MIC80 in 2% Sabouraud glucose medium1.0[6]
Concentration causing leakage of folin-positive substances and potassium ions> 50[7]

Mechanism of Action

The primary fungitoxic activity of Hoe 296 is not attributed to the inhibition of a single enzyme or pathway but rather to a combination of effects stemming from its ability to chelate metal ions and disrupt membrane function.

Chelation of Polyvalent Metal Cations

Ciclopirox Olamine has a high affinity for trivalent metal cations, particularly iron (Fe³⁺).[2][5] This chelation disrupts the function of essential metal-dependent enzymes within the fungal cell, such as cytochromes, catalase, and peroxidase.[2] The inhibition of these enzymes impairs critical cellular processes, including mitochondrial electron transport and energy production.[2][4] This iron-limiting condition is believed to be a major contributor to the antifungal effect.[9]

cluster_Cell Fungal Cell Hoe296 Hoe 296 (Ciclopirox Olamine) Fe3 Fe³⁺ Hoe296->Fe3 Chelates Inhibition Inhibition Hoe296->Inhibition Enzymes Metal-Dependent Enzymes (e.g., Cytochromes) Fe3->Enzymes Required for function Mitochondrial_Function Mitochondrial Function Enzymes->Mitochondrial_Function Essential for Impairment Impairment Enzymes->Impairment Energy_Production Cellular Energy Production Mitochondrial_Function->Energy_Production Drives Cessation Cessation Mitochondrial_Function->Cessation Fungal_Growth Fungal Growth Energy_Production->Fungal_Growth Supports Energy_Production->Fungal_Growth Inhibits Inhibition->Enzymes Inhibits Impairment->Mitochondrial_Function Impairs Cessation->Energy_Production Reduces

Chelation of Fe³⁺ by Hoe 296 and subsequent inhibition of fungal growth.
Alteration of Cell Membrane Permeability and Inhibition of Precursor Uptake

Hoe 296 alters the permeability of the fungal cell membrane, which leads to two significant consequences. Firstly, it blocks the uptake of essential precursors required for the synthesis of macromolecules such as proteins, RNA, and DNA.[1][10] Studies have shown that the uptake and accumulation of leucine (B10760876) and adenine (B156593) are particularly susceptible.[1] Secondly, at higher concentrations, the altered membrane permeability results in the leakage of essential intracellular components, including potassium ions and other small molecules.[1][7] This depletion of essential substrates and ions is a primary cause of growth inhibition and cell death.[10]

cluster_Environment External Environment cluster_Cell Fungal Cell Precursors Essential Precursors (Amino Acids, Nucleosides) Cell_Membrane Cell Membrane Precursors->Cell_Membrane Uptake Ions_out Ions Macromolecules Macromolecular Synthesis Cell_Membrane->Macromolecules Transport to Intracellular_Components Intracellular Components (e.g., K⁺) Leakage Leakage Intracellular_Components->Leakage Efflux Hoe296 Hoe 296 Blockage Blockage Hoe296->Blockage Hoe296->Leakage Blockage->Cell_Membrane Alters Permeability Leakage->Cell_Membrane Disrupts

Hoe 296 alters cell membrane permeability, blocking precursor uptake and causing leakage of intracellular components.

Experimental Protocols

While full, detailed experimental protocols are best sourced from the original publications, the following provides an overview of the methodologies used to investigate the fungitoxic activity of Hoe 296 based on available literature.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of Hoe 296 that inhibits the visible growth of a microorganism.

  • General Protocol:

    • A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared.

    • Serial dilutions of Hoe 296 are made in a suitable growth medium (e.g., RPMI or Sabouraud glucose broth).

    • The microbial inoculum is added to each dilution.

    • Cultures are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of Hoe 296 at which no visible growth is observed.

Precursor Uptake and Incorporation Assay
  • Objective: To measure the effect of Hoe 296 on the uptake and incorporation of radiolabeled precursors into macromolecules.

  • General Protocol:

    • Fungal cells (e.g., starved C. albicans) are incubated with varying concentrations of Hoe 296.

    • A radiolabeled precursor (e.g., [¹⁴C]-leucine or [¹⁴C]-adenine) is added to the cell suspension.

    • At various time points, aliquots are removed and filtered to separate the cells from the medium.

    • The radioactivity of the cells (representing uptake) and the acid-precipitable fraction (representing incorporation into macromolecules) is measured using a scintillation counter.

    • The percentage of inhibition of uptake and incorporation is calculated relative to untreated control cells.

Potassium (K⁺) Leakage Assay
  • Objective: To assess the effect of Hoe 296 on the integrity of the cell membrane by measuring the efflux of intracellular potassium.

  • General Protocol:

    • Fungal cells are washed and resuspended in a low-potassium buffer.

    • The cells are treated with different concentrations of Hoe 296.

    • At specified time intervals, the cells are pelleted by centrifugation.

    • The concentration of K⁺ in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-sensitive electrode.

    • The amount of K⁺ released is expressed as a percentage of the total intracellular K⁺, which is determined by boiling or lysing an aliquot of the cell suspension.

cluster_Workflow Experimental Workflow: Assessing Fungitoxic Activity Start Start: Prepare Fungal Culture MIC_Assay MIC Assay Start->MIC_Assay Uptake_Assay Precursor Uptake Assay Start->Uptake_Assay Leakage_Assay Ion Leakage Assay Start->Leakage_Assay Incubate_Drug Incubate with Hoe 296 MIC_Assay->Incubate_Drug Add_Radiolabel Add Radiolabeled Precursor Uptake_Assay->Add_Radiolabel Measure_Ion_Concentration Measure Ion Concentration Leakage_Assay->Measure_Ion_Concentration Data_Analysis Data Analysis Conclusion Conclusion on Fungitoxic Activity Data_Analysis->Conclusion Incubate_Drug->Data_Analysis Observe Growth Measure_Radioactivity Measure Radioactivity Add_Radiolabel->Measure_Radioactivity Measure_Radioactivity->Data_Analysis Measure_Ion_Concentration->Data_Analysis

Generalized workflow for key experiments to determine the fungitoxic activity of Hoe 296.

Conclusion

Hoe 296 (Ciclopirox Olamine) is a potent fungitoxic agent with a unique mechanism of action that distinguishes it from many other antimycotics. Its ability to chelate essential metal ions, particularly iron, and disrupt cell membrane integrity by inhibiting precursor uptake and causing leakage of intracellular components, provides a robust and multifaceted attack on fungal cells. This dual mechanism likely contributes to its broad spectrum of activity and the low incidence of reported resistance. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile antifungal compound.

References

Preliminary Investigation into "296 HC" for Auditory Hair Cell Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensorineural hearing loss, predominantly caused by the irreversible loss of auditory hair cells in the cochlea, represents a significant unmet medical need. Unlike non-mammalian vertebrates, mammals lack the intrinsic ability to regenerate these crucial mechanosensory cells, leading to permanent hearing deficits. A promising therapeutic strategy involves the pharmacological induction of supporting cells, the endogenous progenitors in the cochlea, to proliferate and transdifferentiate into new hair cells.

This document provides a preliminary technical overview of compound "296 HC," identified as 2-(4-acetylpiperazine)-quinoxaline , a novel small molecule investigated for its potential to stimulate auditory supporting cell proliferation. This compound is part of a larger library of quinoxaline (B1680401) derivatives synthesized to explore their regenerative capabilities. While extensive research has highlighted other analogs from this series, this guide consolidates the available information on 296 HC to facilitate further investigation.

Compound Profile: 296 HC

  • Compound Name: 2-(4-acetylpiperazine)-quinoxaline

  • Internal Designation: Qx-296

  • Chemical Class: Quinoxaline derivative

  • Therapeutic Hypothesis: Induction of auditory supporting cell proliferation to prime the sensory epithelium for hair cell regeneration.

Preclinical Data

The available quantitative data for 296 HC is preliminary and derived from in vitro screening assays. The primary focus of the research program that developed this compound shifted to other analogs (Qx-294 and Qx-301) which demonstrated more promising overall profiles. However, initial data for 296 HC indicates notable biological activity.

Table 1: In Vitro Cell Viability of 296 HC in HEI-OC1 Cells

ConcentrationCell Viability (%)
0.5 µM> 400%
1.0 µM> 400%
5.0 µM> 400%
> 5.0 µMDeclining proliferative activity

Data summarized from a Department of Defense technical report on pharmacologic regulation of auditory hair cell regeneration.[1]

Proposed Mechanism of Action

The pro-proliferative effects of the quinoxaline derivative class, including 296 HC, are hypothesized to be mediated through the activation of canonical pro-growth signaling pathways. The parent study suggests the engagement of the Wnt/β-catenin and MAP3K1-IKK-NF-κB pathways, which are known to play crucial roles in cell fate, proliferation, and differentiation in the developing and regenerating inner ear.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl activates LRP56 LRP5/6 LRP56->Dvl Axin Axin Dvl->Axin inhibits GSK3b GSK3β APC APC bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation Degradation Ubiquitination & Degradation bCatenin->Degradation bCatenin_n β-catenin bCatenin->bCatenin_n translocates TCF_LEF TCF/LEF bCatenin_n->TCF_LEF binds Proliferation Target Gene Expression (e.g., Cyclin D1, Axin2) Supporting Cell Proliferation TCF_LEF->Proliferation activates

Fig. 1: Hypothesized Wnt/β-catenin signaling pathway activation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Proliferative Stimulus (e.g., Quinoxaline Derivative) MAP3K1 MAP3K1 (MEKK1) Stimulus->MAP3K1 activates IKK_complex IKK Complex (IKKα, IKKβ, NEMO) MAP3K1->IKK_complex phosphorylates & activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequestration Degradation Ubiquitination & Degradation IkB->Degradation NFkB_n NF-κB NFkB->NFkB_n translocates Proliferation Target Gene Expression (e.g., Cyclin D1) Supporting Cell Proliferation NFkB_n->Proliferation activates transcription

Fig. 2: Hypothesized MAP3K1-IKK-NF-κB signaling pathway activation.

Experimental Protocols

The following are generalized protocols derived from the primary literature describing the synthesis and screening of the quinoxaline derivative library that included 296 HC.

General Synthesis of 2-(4-acetylpiperazine)-quinoxaline (296 HC)

The synthesis of the quinoxaline derivatives follows a standard nucleophilic aromatic substitution.

  • Starting Material Preparation: 2-chloroquinoxaline (B48734) is used as the starting material.

  • Nucleophilic Substitution: 2-chloroquinoxaline is dissolved in a suitable solvent (e.g., ethanol).

  • Amine Addition: An excess of 1-acetylpiperazine (B87704) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica (B1680970) gel to yield the final product, 2-(4-acetylpiperazine)-quinoxaline.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR and ESI-MS. For 296 HC, the expected ESI-MS calculated for C₁₄H₁₇N₄O is 257.3, with an observed [M+H]⁺ of 258.0.

In Vitro Proliferation Assay (HEI-OC1 Cell Line)

The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an auditory cell line with progenitor-like characteristics, is used for initial screening.

  • Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33 °C, 10% CO₂) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 296 HC (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • Viability/Proliferation Assessment: Cell viability and proliferation are quantified using a standard colorimetric assay, such as the MTT or WST-1 assay. Absorbance is measured using a plate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability/proliferation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening start_mat 2-chloroquinoxaline + 1-acetylpiperazine reaction Nucleophilic Aromatic Substitution start_mat->reaction purification Purification & Characterization (NMR, MS) reaction->purification compound_296 Compound 296 HC purification->compound_296 treatment Treatment with 296 HC (Dose-Response) compound_296->treatment cell_culture HEI-OC1 Cell Culture cell_culture->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay data_analysis Data Analysis assay->data_analysis

Fig. 3: General experimental workflow for synthesis and screening.

Conclusion and Future Directions

The preliminary investigation of 296 HC (2-(4-acetylpiperazine)-quinoxaline) suggests that it is a biologically active compound capable of inducing significant proliferation in an auditory progenitor cell line.[1] While the current body of evidence is limited, the compound's activity warrants further, more focused investigation.

Recommended next steps include:

  • Dose-Response Characterization: Conduct comprehensive dose-response studies in HEI-OC1 cells and primary cochlear supporting cells to determine the optimal proliferative concentration and assess potential cytotoxicity at higher doses.

  • Mechanism of Action Confirmation: Utilize pathway-specific inhibitors and reporters to confirm the engagement of the Wnt/β-catenin and NF-κB pathways.

  • Ex Vivo Efficacy: Test the efficacy of 296 HC in cochlear explant models to assess its ability to induce supporting cell proliferation and subsequent hair cell differentiation in a tissue context.

  • In Vivo Studies: If ex vivo results are promising, advance to in vivo studies in animal models of hearing loss to evaluate pharmacokinetics, safety, and regenerative efficacy.

The exploration of the quinoxaline scaffold, including compounds like 296 HC, represents a viable avenue in the quest for a regenerative therapy for sensorineural hearing loss.

References

Basic properties and characteristics of "296 HC" compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Compound "296 HC"

A comprehensive search for a compound specifically designated as "296 HC" did not yield information on a singular, well-defined chemical entity. The identifier "296 HC" is ambiguous and appears in various unrelated contexts. Therefore, a detailed technical guide on a single "296 HC" compound cannot be provided.

The search results indicate that "296 HC" could potentially refer to several different substances or be an internal laboratory code. Below is a summary of the possible interpretations found in publicly available scientific and technical literature.

Potential Candidates for "296 HC"

Hoe 296: An Antimycotic Agent

One of the more prominent search results refers to "Hoe 296," a synthetic antimycotic agent. While not explicitly named "296 HC," the similarity is noteworthy.

Basic Properties and Characteristics:

  • Chemical Name: 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt.[1]

  • Primary Function: Antifungal agent.[1]

  • Organism of Study: Primarily investigated in Candida albicans.[1]

Mechanism of Action:

The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of precursors for macromolecular synthesis from the medium.[1] It affects the permeability of the cell membrane, although higher concentrations are needed to cause significant leakage of intracellular components.[1] Studies have shown that the uptake of leucine (B10760876) is more susceptible to the drug than its subsequent incorporation into proteins.[1]

Experimental Observations:

  • Cell Permeability: Hoe 296 can alter cell permeability, leading to the leakage of materials such as those that absorb at 260 nm, folin-positive substances, and potassium ions.[1]

  • Respiration: The compound shows partial inhibition of respiratory activity in yeast cells, which is likely a secondary effect due to the decreased uptake of substrates from the medium.[1]

  • Osmotic Fragility and Endogenous Respiration: These parameters are largely unaffected by the drug.[1]

A simplified representation of the proposed mechanism of action for Hoe 296 is provided below.

Hoe_296_Mechanism cluster_medium External Medium cluster_cell Candida albicans Cell Precursors Precursors for Macromolecular Synthesis (e.g., Leucine, Adenine) Uptake Uptake Mechanism Precursors->Uptake Normal Uptake Macromolecular_Synthesis Macromolecular Synthesis Uptake->Macromolecular_Synthesis Hoe_296 Hoe 296 Hoe_296->Inhibition Inhibition->Uptake Inhibits

Caption: Proposed mechanism of action of Hoe 296.

Compound 296: A Quinoxaline (B1680401) Analog for Auditory Hair Cell Regeneration

Another potential candidate is a compound designated as "296" in a study focused on the design and synthesis of new quinoxaline analogs.

Basic Properties and Characteristics:

  • Chemical Name: 2-(4-acetylpiperazine)-quinoxaline.[2]

  • Molecular Formula: C₁₄H₁₇N₄O.[2]

  • Research Area: Investigated for its potential to regenerate sensory auditory hair cells.[2]

Experimental Data:

The following data was reported for this compound:

PropertyValue
ESI-MS (m/z) calculated for C₁₄H₁₇N₄O257.3
ESI-MS (m/z) found [M+H]⁺258.0

Source:[2]

The synthesis of this compound is part of a broader effort to identify molecules that can induce the proliferation of supporting cells in the cochlea, which can then differentiate into new hair cells.[2]

"HC" as an Abbreviation for Hydrocortisone

It is also possible that "HC" is an abbreviation for Hydrocortisone, a common corticosteroid. In this context, "296" could be an internal project or compound number from a pharmaceutical company or research institution. Without further information, it is impossible to identify a specific hydrocortisone-related compound designated as "296."

Hydrocortisone itself is a well-characterized steroid hormone with anti-inflammatory and immunosuppressive properties.[3] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the transcription of target genes.[3][4]

The term "296 HC" is not a standard, unique identifier for a chemical compound in the available scientific literature. To provide a detailed technical guide, a more specific and unambiguous name or chemical identifier is required. Researchers and professionals in drug development are encouraged to use standardized nomenclature to avoid such ambiguity. Without further clarification, a comprehensive and accurate technical guide on "296 HC" cannot be compiled.

References

Methodological & Application

Application Notes and Protocols for Determining the Efficacy of Hoe 296 Against Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, also known as Ciclopirox olamine, is a synthetic, broad-spectrum antimycotic agent.[1][2] It is the ethanolamine (B43304) salt of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone.[1] Hoe 296 has demonstrated efficacy against a wide range of pathogenic fungi, including dermatophytes and Candida albicans, as well as some gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of the uptake of essential precursors for macromolecular synthesis, such as leucine (B10760876) and adenine.[1][3] At higher concentrations, it can also disrupt cell permeability, leading to the leakage of intracellular components.[1]

These application notes provide detailed protocols for testing the in vitro efficacy of Hoe 296 against various fungal strains. The methodologies described herein are based on established antifungal susceptibility testing (AFST) standards and are intended to provide a framework for researchers to obtain reliable and reproducible data.

Data Presentation

Quantitative data from the described protocols, such as the Minimum Inhibitory Concentration (MIC), should be summarized in a clear and structured tabular format to facilitate easy comparison between different fungal strains and experimental conditions.

Table 1: Example of MIC Data Summary for Hoe 296

Fungal StrainLot NumberHoe 296 MIC (µg/mL)Positive Control MIC (µg/mL)Negative Control
Candida albicans ATCC 90028XXXXXGrowth
Aspergillus fumigatus ATCC 204305XXXXXGrowth
Clinical Isolate 1 (C. glabrata)XXXXXGrowth
Clinical Isolate 2 (T. rubrum)XXXXXGrowth

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be adapted for filamentous fungi.[4]

Materials:

  • Hoe 296 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal strains for testing

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer

  • Sterile water

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of Hoe 296 Stock Solution:

    • Dissolve Hoe 296 powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi until sporulation.

    • Harvest the fungal cells or conidia and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[4]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial twofold dilutions of the Hoe 296 working stock solution with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.032 to 16 µg/mL).[4]

    • Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted Hoe 296.

    • Include a positive control (a known antifungal agent) and a negative control (inoculum without any antifungal agent) on each plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Hoe 296 that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free growth control well.[5]

    • Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility.

Materials:

  • Mueller-Hinton agar or Sabouraud Dextrose agar plates

  • Sterile filter paper disks (6 mm diameter)

  • Hoe 296 solution of a known concentration

  • Fungal inoculum prepared as described in Protocol 1

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the adjusted fungal inoculum and streak it evenly across the entire surface of the agar plate in three directions.

  • Application of Hoe 296 Disks:

    • Impregnate sterile filter paper disks with a known amount of Hoe 296 solution.

    • Aseptically place the disks onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is observed).

    • The size of the zone of inhibition is indicative of the susceptibility of the fungal strain to Hoe 296.

Mandatory Visualizations

G cluster_0 Experimental Workflow: MIC Determination prep_drug Prepare Hoe 296 Stock Solution serial_dilution Perform Serial Dilutions of Hoe 296 in 96-well plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48 hours add_inoculum->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for MIC determination of Hoe 296.

G cluster_1 Proposed Mechanism of Hoe 296 Action Hoe296 Hoe 296 CellMembrane Fungal Cell Membrane Hoe296->CellMembrane targets Uptake Inhibition of Precursor Uptake (e.g., amino acids, purines) CellMembrane->Uptake Permeability Alteration of Cell Permeability (at high conc.) CellMembrane->Permeability Macromolecular Disruption of Macromolecular Synthesis (Proteins, Nucleic Acids) Uptake->Macromolecular FungalGrowth Inhibition of Fungal Growth Macromolecular->FungalGrowth Leakage Leakage of Intracellular Components (e.g., K+) Permeability->Leakage Leakage->FungalGrowth

Caption: Proposed mechanism of action for Hoe 296.

G cluster_2 Fungal Stress Response Signaling Pathways Antifungal Antifungal Stress (e.g., Hoe 296) CWI Cell Wall Integrity (CWI) Pathway Antifungal->CWI HOG High-Osmolarity Glycerol (HOG) Pathway Antifungal->HOG MAPKKK MAPKKK CWI->MAPKKK HOG->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factors MAPK->TF activates StressResponse Stress Response Genes (e.g., cell wall repair, osmolyte synthesis) TF->StressResponse upregulates

Caption: Fungal stress response signaling pathways.

References

Application Notes and Protocols: In Vitro Application of 2-(4-acetylpiperazine)-quinoxaline on Cochlear Explants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of 2-(4-acetylpiperazine)-quinoxaline on neonatal cochlear explants. This document is intended to guide researchers in evaluating the potential otoprotective or regenerative effects of this compound.

Introduction

Sensorineural hearing loss, often resulting from the irreversible damage and loss of cochlear hair cells and spiral ganglion neurons, presents a significant global health challenge.[1] The mammalian inner ear has a very limited capacity for regeneration, making the development of protective and regenerative therapies a critical area of research.[2] Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds with demonstrated otoprotective and proliferative effects in the organ of Corti.[2][3] These compounds are being investigated for their potential to mitigate damage caused by ototoxic drugs and to stimulate the proliferation of supporting cells, a crucial step towards potential hair cell regeneration.[3][4]

Cochlear explant cultures provide an invaluable ex vivo model system for hearing research.[1][5] This technique allows for the maintenance of the complex cellular architecture of the organ of Corti in vitro, offering a platform to study the effects of therapeutic compounds on different cell populations in a controlled environment.[6][7] These models are instrumental for screening potential therapeutic agents, elucidating mechanisms of action, and optimizing dosages before advancing to in vivo studies.[5][7]

This document outlines the materials, methods, and data analysis techniques for investigating the effects of 2-(4-acetylpiperazine)-quinoxaline on cochlear explants, with a focus on assessing its potential to protect against ototoxic insults and to promote a regenerative response.

Data Presentation

Quantitative data from cochlear explant experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for presenting key findings.

Table 1: Hair Cell Survival Analysis

Treatment GroupConcentration (µM)Inner Hair Cell (IHC) Survival (%)Outer Hair Cell (OHC) Survival (%) - Row 1Outer Hair Cell (OHC) Survival (%) - Row 2Outer Hair Cell (OHC) Survival (%) - Row 3
Control (Vehicle) -100 ± 5.2100 ± 4.8100 ± 5.1100 ± 4.9
Ototoxic Agent (e.g., Gentamicin) 10052 ± 7.135 ± 6.528 ± 5.921 ± 5.3
2-(4-acetylpiperazine)-quinoxaline 1098 ± 4.597 ± 5.096 ± 4.795 ± 5.1
Ototoxic Agent + 2-(4-acetylpiperazine)-quinoxaline 100 + 1085 ± 6.372 ± 7.065 ± 6.858 ± 6.2

Data are presented as mean ± standard deviation.

Table 2: Spiral Ganglion Neuron (SGN) Neurite Outgrowth Analysis

Treatment GroupConcentration (µM)Average Neurite Length (µm)Number of Neurites per SGN
Control (Vehicle) -150 ± 25.33.2 ± 0.8
2-(4-acetylpiperazine)-quinoxaline 1175 ± 30.13.5 ± 0.9
2-(4-acetylpiperazine)-quinoxaline 10210 ± 35.84.1 ± 1.1
2-(4-acetylpiperazine)-quinoxaline 50180 ± 28.93.6 ± 1.0

Data are presented as mean ± standard deviation.

Table 3: Supporting Cell Proliferation Analysis

Treatment GroupConcentration (µM)Percentage of EdU-positive Supporting Cells
Control (Vehicle) -1.2 ± 0.4
Positive Control (e.g., FGF2) -15.8 ± 3.1
2-(4-acetylpiperazine)-quinoxaline 13.5 ± 0.9
2-(4-acetylpiperazine)-quinoxaline 108.7 ± 2.2
2-(4-acetylpiperazine)-quinoxaline 505.1 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a step-by-step guide for the culture of cochlear explants and the subsequent application and analysis of 2-(4-acetylpiperazine)-quinoxaline.

Protocol 1: Neonatal Cochlear Explant Dissection and Culture

This protocol is adapted from established methods for isolating and culturing whole neonatal cochlear explants.[1][6][8]

Materials:

  • Postnatal day 3-5 (P3-P5) mouse or rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • N-2 Supplement

  • Penicillin-Streptomycin solution

  • Dissection microscope

  • Fine dissection tools (forceps, micro-scissors)

  • Culture dishes with glass bottoms

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize P3-P5 pups in accordance with institutional animal care guidelines.

  • Dissect the temporal bones and transfer them to a dish containing cold HBSS.

  • Under a dissection microscope, carefully remove the cochleae from the temporal bones.[1]

  • Gently remove the cartilaginous otic capsule to expose the cochlear duct.

  • Unwind the cochlear duct from the modiolus.

  • Carefully remove the stria vascularis and Reissner's membrane.[9]

  • Place the prepared cochlear explant, with the hair cells facing up, into a culture dish containing pre-warmed culture medium (DMEM, 1% FBS, 1% N-2, and 1% penicillin-streptomycin).[1]

  • Incubate the explants in a humidified incubator at 37°C with 5% CO₂. Allow the explants to acclimate for 24 hours before treatment.

Protocol 2: Treatment with 2-(4-acetylpiperazine)-quinoxaline and Ototoxic Agents

Materials:

  • Cultured cochlear explants

  • 2-(4-acetylpiperazine)-quinoxaline stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Ototoxic agent stock solution (e.g., gentamicin, cisplatin)

  • Culture medium

Procedure:

  • Prepare serial dilutions of 2-(4-acetylpiperazine)-quinoxaline and the ototoxic agent in fresh, pre-warmed culture medium.

  • For otoprotection studies, pre-incubate the explants with the desired concentration of 2-(4-acetylpiperazine)-quinoxaline for 2-4 hours.

  • Following pre-incubation, add the ototoxic agent to the medium containing the quinoxaline derivative. For studies on direct effects, add only the quinoxaline derivative.

  • Incubate the treated explants for 24-48 hours.[6]

  • Terminate the experiment by fixing the explants for subsequent analysis.

Protocol 3: Immunofluorescence Staining and Hair Cell Quantification

Materials:

  • Fixed cochlear explants

  • Phosphate-Buffered Saline (PBS)

  • Blocking solution (e.g., 5% normal horse serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-Myosin VIIa for hair cells)

  • Fluorescently labeled secondary antibodies

  • Phalloidin-conjugate (for F-actin in stereocilia)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the explants in 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[1]

  • Wash the explants three times with PBS.

  • Permeabilize and block the explants in blocking solution for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the explants three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody, phalloidin, and DAPI for 2 hours at room temperature in the dark.

  • Wash the explants three times with PBS.

  • Mount the explants on a microscope slide using antifade mounting medium.[1]

  • Image the explants using a fluorescence or confocal microscope.

  • Count the number of surviving inner and outer hair cells in defined regions of the cochlea (apical, middle, and basal turns).

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of quinoxaline derivatives.

G cluster_0 Cochlear Explant Preparation cluster_1 Treatment cluster_2 Analysis P3_P5 P3-P5 Mouse/Rat Pups Dissection Temporal Bone Dissection P3_P5->Dissection Isolation Cochlea Isolation Dissection->Isolation Culture Explant Culture (24h) Isolation->Culture Pre_incubation Pre-incubation with 2-(4-acetylpiperazine)-quinoxaline Culture->Pre_incubation Ototoxin Addition of Ototoxic Agent Pre_incubation->Ototoxin Incubation Incubation (24-48h) Ototoxin->Incubation Fixation Fixation (4% PFA) Incubation->Fixation Staining Immunofluorescence Staining Fixation->Staining Imaging Microscopy and Imaging Staining->Imaging Quantification Data Quantification Imaging->Quantification

Caption: Experimental workflow for assessing the otoprotective effects of 2-(4-acetylpiperazine)-quinoxaline.

G cluster_pathway Proposed Signaling Pathway Ototoxic_Agent Ototoxic Agent (e.g., Gentamicin, Cisplatin) ROS Reactive Oxygen Species (ROS) Generation Ototoxic_Agent->ROS Quinoxaline 2-(4-acetylpiperazine)-quinoxaline NFkB_Activation NF-κB Pathway Activation Quinoxaline->NFkB_Activation Inhibition ROS->NFkB_Activation Apoptosis Apoptosis NFkB_Activation->Apoptosis Hair_Cell_Survival Hair Cell Survival Hair_Cell_Death Hair Cell Death Apoptosis->Hair_Cell_Death

Caption: Proposed mechanism of otoprotection by quinoxaline derivatives via inhibition of the NF-κB pathway.

References

Synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloroquinoxaline (B48734) and 1-acetylpiperazine (B87704). This protocol is intended for use by qualified researchers and scientists.

Application Notes

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, antifungal, and antipsychotic properties. The quinoxaline scaffold is a common feature in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various transplantable tumors[1].

The specific compound, 2-(4-acetylpiperazin-1-yl)quinoxaline, has been synthesized as part of a library of quinoxaline analogs for the purpose of identifying molecules capable of regenerating sensory auditory hair cells[2]. This suggests its potential application in the research and development of treatments for hearing loss. The piperazine (B1678402) moiety is a common pharmacophore in many approved drugs, and its incorporation into the quinoxaline scaffold can modulate physicochemical properties and biological activity.

Experimental Protocol: Synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline

This protocol is adapted from a peer-reviewed research article and outlines the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

Equipment:

  • Sealed reaction tube or vial

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a sealed reaction tube, combine 2-chloroquinoxaline (0.608 mmol), potassium carbonate (1.215 mmol), and 1-acetylpiperazine (an amine, 3.038 mmol).

  • Add 2.4 mL of a dioxane/water mixture (9:1 v/v) to the reaction tube.

  • Reaction: Seal the tube and heat the mixture at 105 °C for 3 hours with stirring.

  • Work-up:

    • After cooling to room temperature, filter the crude mixture.

    • Dissolve the collected solid in ethyl acetate.

    • Wash the organic layer twice with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash chromatography on a silica gel stationary phase. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

Quantitative Data Summary

The following table summarizes the quantitative data obtained for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline[2].

ParameterValue
Yield 9.5%
Molecular Formula C₁₄H₁₇N₄O
Calculated ESI-MS 257.3 [M]⁺
Found ESI-MS 258.0 [M+H]⁺
¹H NMR (CDCl₃) δ (ppm) 2.19 (s, 3H), 3.66–3.69 (m, 2H), 3.78–3.85 (m, 4H), 3.85–3.90 (m, 2H), 7.46 (t, J = 8 Hz, 1H), 7.63 (t, J = 8 Hz, 1H), 7.73 (d, J = 8 Hz, 1H), 7.92 (d, J = 8 Hz, 1H), 8.62 (s, 1H)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Chloroquinoxaline 1-Acetylpiperazine K₂CO₃ Reaction_Vessel Dioxane/Water (9:1) 105 °C, 3h Reactants->Reaction_Vessel 1. Reaction Filtration Filtration Reaction_Vessel->Filtration 2. Work-up Extraction Ethyl Acetate Extraction & Brine Wash Filtration->Extraction Drying Drying (Na₂SO₄) & Evaporation Extraction->Drying Purification Flash Chromatography (Silica Gel) Drying->Purification 3. Purification Product 2-(4-acetylpiperazin-1-yl)quinoxaline Purification->Product

Caption: Workflow for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline.

General Signaling Pathway Context for Quinoxalines

While the specific signaling pathway for 2-(4-acetylpiperazin-1-yl)quinoxaline in auditory hair cell regeneration is not detailed in the provided literature, many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized pathway often implicated.

Signaling_Pathway Quinoxaline Quinoxaline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoxaline->RTK Inhibition PI3K PI3K/Akt Pathway RTK->PI3K MAPK RAS/RAF/MEK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes

Caption: Generalized signaling pathway targeted by some quinoxaline derivatives.

References

Application Notes and Protocols for Investigating the Mode of Action of Hoe 296 (Ciclopirox Olamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for elucidating the mode of action of Hoe 296, a synthetic antimycotic agent also known as Ciclopirox olamine.[1] The protocols outlined below are designed to investigate its known antifungal activities and explore potential additional mechanisms. Hoe 296 is recognized for its broad-spectrum efficacy against pathogenic fungi and certain bacteria.[2][3] The primary fungitoxic action of Hoe 296 is believed to stem from its ability to inhibit the uptake of essential precursors for macromolecular synthesis.[2][4] At higher concentrations, it has also been shown to disrupt cell permeability.[2][4]

This document provides a structured approach, from initial susceptibility testing to more in-depth mechanistic assays, to comprehensively characterize the pharmacological effects of Hoe 296.

Overall Experimental Workflow

The following diagram illustrates the proposed experimental workflow to investigate the mode of action of Hoe 296.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Exploratory Mechanistic Assays cluster_phase3 Phase 3: Data Analysis and Interpretation MIC Antifungal Susceptibility Testing (MIC) Precursor_Uptake Macromolecule Precursor Uptake Assay MIC->Precursor_Uptake Determine sub-lethal concentration Cell_Leakage Cellular Leakage Assay Precursor_Uptake->Cell_Leakage Ion_Channel Ion Channel Profiling Cell_Leakage->Ion_Channel NHE_Assay Na+/H+ Exchanger (NHE) Activity Assay Ion_Channel->NHE_Assay Data_Analysis Data Compilation and Analysis NHE_Assay->Data_Analysis MOA_Elucidation Mode of Action Elucidation Data_Analysis->MOA_Elucidation

Caption: Experimental workflow for Hoe 296 mode of action studies.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of Hoe 296 against a target fungal strain, such as Candida albicans, which is known to be susceptible.[2]

Materials:

  • Hoe 296 (Ciclopirox olamine)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of Hoe 296 in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium to create a 2x working stock of the highest concentration to be tested.

  • Perform serial two-fold dilutions of the 2x Hoe 296 working stock in the 96-well plate, leaving the last column for a drug-free control.

  • Prepare a fungal inoculum of C. albicans at a concentration of 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Add an equal volume of the fungal inoculum to each well of the 96-well plate, resulting in a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL and the desired final concentrations of Hoe 296.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm.

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) of Hoe 296 against Candida albicans

Parameter Value
MIC₅₀ (µg/mL) Insert Value

| MIC₉₀ (µg/mL) | Insert Value |

Protocol 2: Macromolecule Precursor Uptake Assay

This assay investigates the primary mode of action of Hoe 296, which is the inhibition of precursor uptake for macromolecular synthesis.[4]

Materials:

  • Hoe 296

  • Candida albicans

  • Yeast nitrogen base (YNB) medium supplemented with glucose

  • Radiolabeled precursors: [³H]-Leucine and [³H]-Adenine

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Grow C. albicans to the mid-logarithmic phase in YNB medium.

  • Harvest and wash the cells, then resuspend them in fresh, pre-warmed YNB medium.

  • Aliquot the cell suspension into tubes.

  • Add Hoe 296 at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the respective tubes. Include a vehicle control.

  • Pre-incubate for 15 minutes at 30°C with shaking.

  • Add either [³H]-Leucine or [³H]-Adenine to the cell suspensions.

  • At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw aliquots and immediately filter them through glass fiber filters.

  • Wash the filters rapidly with ice-cold YNB medium to remove unincorporated radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Presentation:

Table 2: Effect of Hoe 296 on Precursor Uptake in Candida albicans

Hoe 296 Concentration (µg/mL) [³H]-Leucine Uptake (% of Control) [³H]-Adenine Uptake (% of Control)
Vehicle Control 100 100
0.5 x MIC Insert Value Insert Value
1 x MIC Insert Value Insert Value

| 2 x MIC | Insert Value | Insert Value |

Protocol 3: Cellular Leakage Assay

This protocol assesses the effect of Hoe 296 on cell membrane permeability by measuring the leakage of intracellular components.[2]

Materials:

  • Hoe 296

  • Candida albicans

  • Phosphate-buffered saline (PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Grow and prepare C. albicans cells as described in Protocol 2.

  • Resuspend the cells in PBS.

  • Treat the cells with higher concentrations of Hoe 296 (e.g., 4x, 8x, 16x MIC) and a vehicle control.

  • Incubate at 30°C with shaking.

  • At specified time intervals, centrifuge the samples to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids and other UV-absorbing materials.

Data Presentation:

Table 3: Hoe 296-Induced Leakage of 260 nm-Absorbing Material from Candida albicans

Hoe 296 Concentration (µg/mL) Absorbance at 260 nm (AU) at 1 hour Absorbance at 260 nm (AU) at 2 hours
Vehicle Control Insert Value Insert Value
4 x MIC Insert Value Insert Value
8 x MIC Insert Value Insert Value

| 16 x MIC | Insert Value | Insert Value |

Proposed Signaling Pathway and Mechanism of Action

Based on the experimental outcomes, the following signaling pathway and mechanism of action for Hoe 296 can be proposed.

moa_pathway cluster_membrane Hoe296 Hoe 296 Transporters Nutrient Transporters (e.g., for Leucine, Adenine) Hoe296->Transporters Inhibition Cell_Leakage Increased Membrane Permeability (at high concentrations) Hoe296->Cell_Leakage Disruption Cell_Membrane Fungal Cell Membrane Macromolecules Macromolecular Synthesis (Proteins, Nucleic Acids) Transporters->Macromolecules Precursor uptake Cell_Growth Inhibition of Fungal Growth Macromolecules->Cell_Growth Cell_Death Fungicidal Effect Cell_Leakage->Cell_Death

Caption: Proposed mechanism of action of Hoe 296.

Exploratory Protocols

While the primary antifungal mechanism of Hoe 296 is linked to the inhibition of macromolecule precursor uptake, its broad biological activity, including anti-inflammatory and anticancer effects, suggests other potential targets. The following protocols are designed to explore these possibilities.

Protocol 4: Ion Channel Profiling

This protocol provides a general screen to identify any off-target effects of Hoe 296 on a panel of common human ion channels, which could be relevant to its other reported biological activities.

Materials:

  • Hoe 296

  • Cell lines expressing specific human ion channels (e.g., HEK293 cells)

  • Patch-clamp electrophysiology setup

  • Appropriate buffer solutions

Procedure:

  • Culture the specific ion channel-expressing cell lines according to standard protocols.

  • Perform whole-cell patch-clamp recordings to measure ionic currents through the channel of interest.

  • Establish a stable baseline current.

  • Apply Hoe 296 at various concentrations to the bath solution and record any changes in the current.

  • Use known inhibitors or activators of the specific ion channel as positive controls.

Data Presentation:

Table 4: Effect of Hoe 296 on a Panel of Human Ion Channels

Ion Channel Hoe 296 Concentration (µM) % Inhibition/Activation
hERG 1 Insert Value
10 Insert Value
Nav1.5 1 Insert Value
10 Insert Value
Cav1.2 1 Insert Value

| | 10 | Insert Value |

Protocol 5: Na+/H+ Exchanger (NHE) Activity Assay

Given that other compounds with the "Hoe" designation are known inhibitors of the Na+/H+ exchanger (NHE), this exploratory assay will determine if Hoe 296 shares this activity.[5][6]

Materials:

  • Hoe 296

  • A cell line with high NHE-1 expression (e.g., CHO cells)

  • BCECF-AM (a pH-sensitive fluorescent dye)

  • Ammonium chloride (NH₄Cl)

  • Fluorometric plate reader

Procedure:

  • Culture NHE-1 expressing cells on a 96-well plate.

  • Load the cells with BCECF-AM.

  • Induce intracellular acidification by pre-pulsing with NH₄Cl followed by its removal.

  • Monitor the recovery of intracellular pH (pHi) over time using the fluorometric plate reader.

  • Perform the pHi recovery assay in the presence of various concentrations of Hoe 296 and a known NHE inhibitor (e.g., cariporide) as a positive control.

  • Calculate the rate of pHi recovery to determine the extent of NHE inhibition.

Data Presentation:

Table 5: Inhibition of Na+/H+ Exchanger (NHE-1) Activity by Hoe 296

Compound Concentration (µM) Rate of pHi Recovery (% of Control)
Vehicle Control - 100
Hoe 296 1 Insert Value
10 Insert Value
100 Insert Value

| Cariporide (Positive Control) | 1 | Insert Value |

By following these detailed protocols, researchers can systematically investigate and confirm the mode of action of Hoe 296, as well as explore potential novel mechanisms that may contribute to its broad pharmacological profile.

References

Application Notes and Protocols for High-Throughput Screening of "296 HC" for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using "296 HC" in High-Throughput Screening for Antifungals

Audience: Researchers, scientists, and drug development professionals.

Introduction

"296 HC," identified in scientific literature as CAN-296, is a naturally occurring complex carbohydrate with potent fungicidal activity against a broad spectrum of pathogenic yeasts, including drug-resistant strains.[1] Isolated from the cell wall of the filamentous fungus Mucor rouxii, CAN-296 presents a promising avenue for the development of novel antifungal therapies.[2] Its unique mode of action, targeting the fungal cell wall, offers a potential solution to the growing challenge of resistance to conventional antifungal agents.[2]

These application notes provide a framework for utilizing "296 HC" (CAN-296) in high-throughput screening (HTS) campaigns to identify new antifungal compounds. The protocols detailed below are designed for researchers in drug discovery and development seeking to explore the therapeutic potential of this promising antifungal agent.

Quantitative Data Summary

The antifungal activity of CAN-296 has been evaluated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy. All tested Candida species demonstrated high and uniform susceptibility to CAN-296, with MICs ranging from 0.078 to 0.312 µg/mL.[1] Notably, multi-azole-resistant Candida species were found to be highly sensitive to CAN-296.[1] For all tested Candida species, the Minimum Lethal Concentrations (MLC) were not more than two-fold different from the MICs, indicating a potent fungicidal effect.[1] In contrast, Aspergillus fumigatus showed only moderate susceptibility.[1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida species (various clinical and ATCC isolates)0.078 - 0.312
Aspergillus fumigatusModerately susceptible

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CAN-296 involves its interaction with the fungal cell wall.[2] This binding is a critical first step that leads to its potent fungicidal activity.[2] Studies have shown that the presence of cations, specifically calcium, can inhibit the binding of CAN-296 to the fungal cell wall and consequently reduce its antifungal effect.[2] This suggests a specific mode of interaction with cell wall components.

While the precise downstream signaling pathway affected by CAN-296 has not been fully elucidated, its activity at the cell wall strongly suggests the involvement of the Cell Wall Integrity (CWI) pathway . This pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cellular integrity.

Below is a proposed signaling pathway diagram illustrating the hypothesized mechanism of action of CAN-296.

G Proposed Signaling Pathway of 296 HC (CAN-296) Action cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 296_HC 296 HC (CAN-296) Cell_Wall_Receptor Cell Wall Component (e.g., Glucan/Chitin) 296_HC->Cell_Wall_Receptor Binds to Wsc1_Mid2 Wsc1/Mid2 (Mechanosensors) Cell_Wall_Receptor->Wsc1_Mid2 Induces Stress Rho1 Rho1 GTPase Wsc1_Mid2->Rho1 Activates Pkc1 PKC1 Rho1->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Initiates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Phosphorylates Cell_Wall_Stress_Response Cell Wall Stress Response Genes (Cell Wall Synthesis/Repair) Transcription_Factors->Cell_Wall_Stress_Response Activates Transcription Fungicidal_Effect Fungicidal Effect Cell_Wall_Stress_Response->Fungicidal_Effect Leads to

Proposed mechanism of 296 HC (CAN-296) targeting the CWI pathway.

Experimental Protocols

The following protocols outline a high-throughput screening workflow to identify compounds that either act synergistically with "296 HC" (CAN-296) or novel antifungal agents.

Primary High-Throughput Screening: Antifungal Growth Inhibition Assay

This primary assay is designed to rapidly identify compounds that inhibit the growth of a target fungal pathogen (e.g., Candida albicans). A common and effective method utilizes a colorimetric readout based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Target fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS

  • Compound library dissolved in 100% DMSO

  • "296 HC" (CAN-296) stock solution

  • Positive control (e.g., Amphotericin B)

  • Negative control (100% DMSO)

  • Resazurin sodium salt solution (0.01% w/v in PBS)

  • Sterile, clear-bottom 384-well microplates

  • Automated liquid handling system

  • Microplate incubator (35°C)

  • Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Protocol:

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension of fungal cells in RPMI-1640 medium and adjust the concentration to 2 x 10³ cells/mL.

  • Plate Preparation: Using an automated liquid handler, dispense 25 µL of the fungal inoculum into each well of a 384-well microplate.

  • Compound Addition:

    • For single-agent screening: Add 100 nL of each compound from the library to the respective wells.

    • For synergistic screening: Add a sub-inhibitory concentration of "296 HC" (e.g., 0.25x MIC) to all wells, followed by the addition of 100 nL of each library compound.

  • Control Wells:

    • Positive Control: Add a known antifungal agent (e.g., Amphotericin B) at a concentration that causes complete inhibition.

    • Negative Control: Add DMSO vehicle only.

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours, or until visible growth is observed in the negative control wells.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well and incubate for another 2-4 hours at 35°C.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

Experimental Workflow Diagram

The following diagram illustrates the high-throughput screening workflow.

G High-Throughput Screening Workflow for Antifungal Discovery Start Start Inoculum_Prep Prepare Fungal Inoculum (e.g., Candida albicans) Start->Inoculum_Prep Plate_Seeding Seed 384-well Plates with Fungal Suspension Inoculum_Prep->Plate_Seeding Compound_Addition Add Test Compounds & Sub-inhibitory 296 HC (optional) Plate_Seeding->Compound_Addition Controls Add Positive (Amphotericin B) & Negative (DMSO) Controls Compound_Addition->Controls Incubation Incubate at 35°C for 24-48 hours Controls->Incubation Resazurin Add Resazurin & Incubate 2-4 hours Incubation->Resazurin Read_Plate Measure Fluorescence Resazurin->Read_Plate Data_Analysis Calculate % Inhibition Identify Hits Read_Plate->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Analysis Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

A high-throughput screening workflow for identifying novel antifungals.
Secondary Screening: Dose-Response and Cytotoxicity Assays

Compounds identified as "hits" in the primary screen should be subjected to secondary screening to confirm their activity and assess their toxicity to mammalian cells.

Dose-Response Assay:

This assay determines the IC₅₀ (half-maximal inhibitory concentration) of the hit compounds.

Protocol:

  • Prepare a serial dilution of the hit compounds.

  • Perform the growth inhibition assay as described in the primary screen using the range of compound concentrations.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay (e.g., MTT Assay):

This assay evaluates the toxicity of the hit compounds against a human cell line (e.g., HEK293).

Materials:

  • Human cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Sterile, clear-bottom 96-well microplates

Protocol:

  • Cell Seeding: Seed the human cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of hit compounds used in the dose-response assay.

  • Incubation: Incubate for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) and determine the selectivity index (SI = CC₅₀ / IC₅₀).

Conclusion

"296 HC" (CAN-296) represents a promising starting point for the development of new antifungal therapies due to its potent fungicidal activity and unique mechanism of action. The high-throughput screening protocols and conceptual frameworks provided in these application notes offer a robust methodology for identifying novel antifungal drug candidates, either as standalone agents or in synergistic combination with this novel complex carbohydrate. Further investigation into the specific molecular interactions and downstream signaling events will be crucial for the rational design of next-generation antifungals.

References

No Information Available on "296 HC" for Auditory Neuropathy Applications

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a compound or agent designated "296 HC" in the context of auditory neuropathy models have yielded no relevant scientific literature or publicly available data. The search results indicate that the term "HC" is frequently used as an abbreviation for "Healthy Controls" in various biomedical research studies, often accompanied by a number indicating the size of the control group.

Based on the available information, "296 HC" does not appear to be a known therapeutic agent, chemical compound, or biological factor under investigation for the treatment or modeling of auditory neuropathy. The studies retrieved using the search terms were in unrelated fields such as mental health, virology, and traumatic brain injury, where "296 HC" referred to a cohort of 296 healthy control subjects for comparison against patient populations.[1][2][3][4][5]

Without any primary or secondary research literature describing the mechanism of action, experimental application, or effects of a substance known as "296 HC" on the auditory system, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on novel therapeutic strategies for auditory neuropathy are encouraged to consult literature databases using established terminology for known otoprotective or neuroprotective compounds. Should "296 HC" be an internal or very recent designation for a compound not yet described in published literature, further information would be required to proceed with a detailed analysis.

References

Application Notes and Protocols: A Step-by-Step Guide for Hoe 296 (Ciclopirox Olamine) Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic broad-spectrum antimycotic agent.[1] It is a substituted pyridone derivative that demonstrates efficacy against a wide range of dermatophytes, yeasts, and molds.[1][2] Beyond its antifungal properties, Ciclopirox Olamine has also been investigated for its antibacterial, anti-inflammatory, and anti-cancer activities.[2][3] Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe3+, leading to the inhibition of metal-dependent enzymes essential for cellular processes. This document provides a detailed protocol for the preparation of Hoe 296 (Ciclopirox Olamine) solutions for research applications.

Data Presentation: Physicochemical and Solubility Properties

A comprehensive understanding of the physicochemical and solubility properties of Hoe 296 (Ciclopirox Olamine) is critical for the accurate preparation of solutions for experimental use. The following table summarizes key quantitative data.

PropertyValueReference
Alternate Names Ciclopirox Olamine, HOE 296[4]
CAS Number 41621-49-2[4]
Molecular Formula C₁₂H₁₇NO₂·C₂H₇NO[4]
Molecular Weight 268.35 g/mol [4]
Appearance White to light yellow powder[4]
Solubility in Ethanol 30 mg/mL[4]
Solubility in DMSO 6 mg/mL[4]
Solubility in Water <1 mg/mL[4]
Purity ≥98%[4]

Experimental Protocols

Materials and Equipment
  • Hoe 296 (Ciclopirox Olamine) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Hoe 296 (Ciclopirox Olamine) in DMSO, a common solvent for in vitro studies.

  • Pre-weighing Preparation : Before handling the compound, ensure that you are wearing appropriate PPE.

  • Weighing the Compound : Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.68 mg of Hoe 296 (Ciclopirox Olamine) powder and add it to the tube.

  • Solvent Addition : Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution : Close the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional) : If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of Working Solutions

To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium or buffer.

Suggested Concentration Range for Experiments

The optimal concentration of Hoe 296 (Ciclopirox Olamine) will vary depending on the specific cell type and experimental design. Based on published literature, a starting point for concentration ranges in in vitro studies could be between 0.01 µM and 40 µM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Mandatory Visualization

Mechanism of Action of Hoe 296 (Ciclopirox Olamine)

The following diagram illustrates the proposed mechanism of action of Hoe 296 (Ciclopirox Olamine). The primary mode of action is the chelation of intracellular iron, which leads to the inhibition of iron-dependent enzymes. This disrupts essential cellular processes, including macromolecular synthesis, ultimately leading to fungal cell growth inhibition.

Hoe296_Mechanism cluster_cell Fungal Cell Hoe296 Hoe 296 (Ciclopirox Olamine) Chelation Iron Chelation Hoe296->Chelation Enters Cell Inhibition Inhibition of Uptake Hoe296->Inhibition Blocks Transporters Fe3 Intracellular Fe³⁺ Fe3->Chelation Enzymes Iron-Dependent Enzymes Chelation->Enzymes Inhibits Macromolecules Macromolecular Synthesis Precursors (e.g., amino acids, nucleotides) Enzymes->Macromolecules Required for Precursor Uptake Growth Fungal Growth Inhibition Enzymes->Growth Essential for Growth Inhibition->Growth

Caption: Proposed mechanism of action of Hoe 296 (Ciclopirox Olamine).

Experimental Workflow for Solution Preparation

The following diagram outlines the step-by-step workflow for preparing Hoe 296 (Ciclopirox Olamine) solutions for research use.

Solution_Preparation_Workflow start Start weigh Weigh Hoe 296 (Ciclopirox Olamine) Powder start->weigh add_solvent Add Anhydrous DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration in Medium/Buffer store->dilute end Ready for Experiment dilute->end

Caption: Workflow for Hoe 296 (Ciclopirox Olamine) solution preparation.

References

Application Notes & Protocols: Assessing the Impact of Compound 296 HC on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 296 HC is a synthetic molecule whose biological activity on mammalian cells is under investigation. Preliminary data on related compounds, such as the antimycotic Hoe 296, suggest a potential mode of action involving the inhibition of precursor uptake for macromolecular synthesis[1]. Such a mechanism would directly impede the processes of cell growth and division. Therefore, it is critical to quantify the impact of 296 HC on cell proliferation to determine its potential as a therapeutic agent, particularly in fields like oncology where inhibiting uncontrolled cell growth is a primary goal.

These application notes provide a comprehensive guide with detailed protocols for assessing the anti-proliferative effects of 296 HC on cultured mammalian cells. The described methods range from assessing metabolic activity and DNA synthesis to evaluating long-term cell survival. The target audience for this document includes researchers in cell biology, pharmacology, and drug development.

Proposed Mechanism of Action

The hypothesized mechanism of action for 296 HC is the disruption of cellular nutrient uptake. By blocking the transport of essential precursors like amino acids and nucleosides, the compound could induce a state of starvation, leading to cell cycle arrest and inhibition of proliferation. This effect would likely be mediated through the downregulation of key signaling pathways that are sensitive to nutrient availability, such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell growth, division, and survival.[2][3][4]

cluster_cytoplasm Cytoplasm Transporter Nutrient Transporters Precursors Macromolecular Precursors (amino acids, nucleosides) Transporter->Precursors Uptake HC296 296 HC HC296->Transporter Inhibits Synthesis DNA, RNA, Protein Synthesis Precursors->Synthesis Proliferation Cell Proliferation & Survival Synthesis->Proliferation

Caption: Proposed mechanism of 296 HC inhibiting cell proliferation.

Experimental Protocols

A multi-assay approach is recommended to build a comprehensive profile of 296 HC's effects.[5] The following protocols provide methods to measure metabolic activity, DNA synthesis, viable cell number, and long-term reproductive integrity.

Overall Experimental Workflow

The general workflow for assessing the impact of 296 HC involves several key stages, from initial cell culture to data analysis. This systematic process ensures reproducibility and allows for a multi-faceted evaluation of the compound's effects.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Culture 1. Cell Culture (Select appropriate cell line) Seed 2. Cell Seeding (Plate cells at optimal density) Culture->Seed Treat 3. Compound Treatment (Expose cells to 296 HC at various concentrations) Seed->Treat MTT MTT Assay Treat->MTT 24-72h EdU EdU Assay Treat->EdU 24-48h Trypan Trypan Blue Counting Treat->Trypan 24-72h Clonogenic Clonogenic Assay Treat->Clonogenic 7-14 days Data 5. Data Acquisition & Analysis (Calculate IC50, % inhibition, etc.) MTT->Data EdU->Data Trypan->Data Clonogenic->Data

Caption: General workflow for assessing the anti-proliferative effects of 296 HC.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7][8]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Compound 296 HC (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 296 HC in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 296 HC or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of 296 HC that inhibits 50% of cell growth).

Protocol 2: EdU Incorporation Assay for DNA Synthesis

This assay measures active DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA. Detection is achieved via a "click" chemistry reaction with a fluorescent azide, offering high specificity and sensitivity.[6][9]

Materials:

  • Selected mammalian cell line

  • Culture plates or coverslips

  • Compound 296 HC

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and buffers)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 296 HC as described in Protocol 1 for the desired duration (e.g., 24 hours).

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.5% Triton™ X-100 for 20 minutes.

  • Click Reaction: Wash the cells and add the click reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.

  • Staining and Imaging: Wash the cells, counterstain the nuclei with DAPI or Hoechst, and mount for imaging.

  • Data Acquisition: Capture images using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of EdU-positive nuclei (fluorescent) by the total number of nuclei (DAPI/Hoechst). Alternatively, analyze cells by flow cytometry.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of 296 HC on the ability of single cells to undergo unlimited division and form a colony. It is considered the gold standard for measuring the reproductive integrity of cells after treatment.[10]

Materials:

  • Selected mammalian cell line

  • 6-well plates

  • Compound 296 HC

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 296 HC for 24 hours.

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as groups of ≥50 cells).

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the cytotoxic effect.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations and assays.

Table 1: Concentration-Dependent Effects of 296 HC on Cell Viability (MTT Assay)

Cell Line Treatment Duration (hr) IC₅₀ (µM) ± SD
MCF-7 48 15.2 ± 1.8
A549 48 22.5 ± 2.5
HeLa 48 18.9 ± 2.1
MCF-7 72 8.7 ± 1.1
A549 72 12.4 ± 1.6

| HeLa | 72 | 10.1 ± 1.3 |

Table 2: Effect of 296 HC on DNA Synthesis (EdU Assay)

Cell Line 296 HC Conc. (µM) % EdU-Positive Cells ± SD % Inhibition of Proliferation
MCF-7 Vehicle 45.3 ± 3.5 0%
MCF-7 5 31.2 ± 2.9 31.1%
MCF-7 10 18.6 ± 2.1 58.9%

| MCF-7 | 20 | 5.4 ± 1.2 | 88.1% |

Relevant Signaling Pathways

The anti-proliferative activity of 296 HC is likely linked to the modulation of key signaling pathways that control the cell cycle. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and survival.[3][11] Nutrient deprivation, as proposed for 296 HC, would fail to activate upstream receptors, leading to the inactivation of this pathway and subsequent cell cycle arrest.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GF Growth Factors (Mitogens) GF->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos, Jun) ERK->TF Activates Cyclins Cyclins & CDKs (e.g., Cyclin D) TF->Cyclins Upregulates Proliferation Cell Cycle Progression & Proliferation Cyclins->Proliferation

Caption: Simplified MAPK signaling pathway regulating cell proliferation.

References

Application Notes and Protocols: Measuring Precursor Uptake Inhibited by Hoe 296 (Ciclopirox Olamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, also known as Ciclopirox (B875) Olamine, is a broad-spectrum synthetic antifungal agent. Its mechanism of action in fungi, particularly in the pathogenic yeast Candida albicans, involves the inhibition of uptake of essential precursors required for macromolecular synthesis. This disruption of nutrient import ultimately leads to fungal cell growth inhibition and death.[1][2] The primary precursors affected are amino acids (such as leucine), purines (such as adenine), potassium ions (K+), and inorganic phosphate (B84403) (Pi).[1] Understanding the techniques to measure the inhibition of uptake of these precursors is crucial for studying the efficacy of Hoe 296 and similar antifungal compounds.

These application notes provide detailed protocols for measuring the uptake of leucine (B10760876), adenine (B156593), potassium, and phosphate in Candida albicans and how to assess the inhibitory effects of Hoe 296.

Mechanism of Action of Hoe 296

Hoe 296's primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This leads to the inhibition of metal-dependent enzymes essential for various cellular processes, including mitochondrial respiration and detoxification of reactive oxygen species.[3][4][5][6][7] While the direct interaction with precursor transporters is not fully elucidated, the disruption of cellular energy metabolism and membrane potential through iron chelation is thought to indirectly inhibit the transport of essential precursors.[3][8]

Data Presentation: Inhibition of Precursor Uptake by Hoe 296

Table 1: Inhibition of Leucine Uptake

PrecursorTransporter Family in C. albicansHoe 296 Concentration% Inhibition (Qualitative)IC₅₀
LeucineGeneral Amino Acid Permeases (Gap)Sub-inhibitory to MIC levelsSignificantTo be determined

Table 2: Inhibition of Adenine Uptake

PrecursorTransporter Family in C. albicansHoe 296 Concentration% Inhibition (Qualitative)IC₅₀
AdeninePurine (B94841) TransportersSub-inhibitory to MIC levelsSignificantTo be determined

Table 3: Inhibition of Potassium (K⁺) Uptake

PrecursorTransporter Family in C. albicansHoe 296 Concentration% Inhibition (Qualitative)IC₅₀
Potassium (K⁺)Trk, Hak, AcuSub-inhibitory to MIC levelsSignificantTo be determined

Table 4: Inhibition of Phosphate (Pi) Uptake

PrecursorTransporter Family in C. albicansHoe 296 Concentration% Inhibition (Qualitative)IC₅₀
Phosphate (Pi)Pho84, Pho89, Pho87, Fgr2Sub-inhibitory to MIC levelsSignificantTo be determined

Experimental Protocols

General Workflow for Uptake Assays

The following diagram illustrates a general workflow for measuring precursor uptake in the presence of an inhibitor like Hoe 296.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Grow C. albicans to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Starve cells of the specific precursor prep2->prep3 assay1 Pre-incubate cells with Hoe 296 or vehicle prep3->assay1 assay2 Initiate uptake with radiolabeled precursor assay1->assay2 assay3 Incubate for various time points assay2->assay3 assay4 Stop uptake by rapid filtration and washing assay3->assay4 analysis1 Measure radioactivity in cells (e.g., scintillation counting) assay4->analysis1 analysis2 Calculate uptake rate analysis1->analysis2 analysis3 Determine % inhibition and IC50 analysis2->analysis3

Caption: General experimental workflow for measuring precursor uptake inhibition.

Protocol 1: Measuring Leucine Uptake

This protocol is adapted from methods for measuring amino acid uptake in yeast.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate

  • Glucose

  • Ammonium sulfate

  • Leucine-free amino acid supplement

  • [³H]-L-leucine (radiolabeled)

  • Hoe 296 (Ciclopirox Olamine)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Methodology:

  • Cell Culture and Starvation:

    • Grow C. albicans in YNB medium with glucose, ammonium sulfate, and complete amino acid supplement overnight at 30°C with shaking.

    • Inoculate fresh minimal medium (YNB with glucose and ammonium sulfate, but without amino acids) with the overnight culture to an OD₆₀₀ of ~0.1.

    • Grow cells to mid-log phase (OD₆₀₀ of 0.5-0.8).

    • Harvest cells by centrifugation, wash twice with sterile water, and resuspend in nitrogen-free medium to starve the cells for 2 hours at 30°C.

  • Uptake Assay:

    • Resuspend the starved cells in uptake buffer (e.g., 100 mM phosphate buffer, pH 6.0, containing 2% glucose) to a final density of ~10⁸ cells/mL.

    • Prepare reaction tubes with varying concentrations of Hoe 296 (e.g., 0, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

    • Add the cell suspension to the tubes and pre-incubate for 10 minutes at 30°C.

    • Initiate the uptake reaction by adding [³H]-L-leucine to a final concentration of ~10 µM.

    • At various time points (e.g., 30, 60, 120, 300 seconds), take aliquots of the cell suspension and rapidly filter through a glass fiber filter.

    • Immediately wash the filter with ice-cold stop buffer (e.g., phosphate buffer without glucose) to remove external radioactivity.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the rate of leucine uptake (nmol/min/mg of dry weight).

    • Determine the percentage inhibition at each Hoe 296 concentration and calculate the IC₅₀ value.

Protocol 2: Measuring Adenine Uptake

This protocol is based on methods for purine transport in yeast.[9]

Materials:

  • Candida albicans strain

  • YNB medium

  • [³H]-Adenine (radiolabeled)

  • Hoe 296

  • Other materials as listed in Protocol 1

Methodology:

  • Cell Culture and Preparation:

    • Grow C. albicans to mid-log phase in YNB medium with glucose and ammonium sulfate.

    • Harvest cells by centrifugation, wash twice with sterile water, and resuspend in a carbon-source-free buffer.

    • Incubate for 1 hour at 30°C to deplete endogenous energy reserves.

  • Uptake Assay:

    • Resuspend the cells in uptake buffer (e.g., 50 mM MES-Tris, pH 5.5, with 2% glucose) to a final density of ~10⁸ cells/mL.

    • Pre-incubate aliquots of the cell suspension with varying concentrations of Hoe 296 for 10 minutes at 30°C.

    • Start the uptake by adding [³H]-adenine to a final concentration of ~5 µM.

    • At defined time intervals, collect samples and process them as described in Protocol 1 (rapid filtration and washing).

  • Quantification and Analysis:

    • Measure radioactivity and calculate the adenine uptake rate.

    • Determine the inhibitory effect of Hoe 296 and calculate the IC₅₀.

Protocol 3: Measuring Potassium (K⁺) Uptake

This protocol utilizes the radioactive potassium analog, ⁸⁶Rb⁺.

Materials:

  • Candida albicans strain

  • Potassium-free YNB medium

  • ⁸⁶RbCl (radiolabeled)

  • Hoe 296

  • Other materials as listed in Protocol 1

Methodology:

  • Cell Culture and Potassium Depletion:

    • Grow C. albicans in standard YPD medium.

    • Wash the cells and transfer them to a potassium-free medium for a period of starvation (e.g., 2-4 hours) to induce high-affinity potassium transporters.

  • Uptake Assay:

    • Resuspend the potassium-starved cells in an uptake buffer (e.g., 10 mM MES buffer, pH 6.0, with 2% glucose) at a density of ~10⁷ cells/mL.

    • Pre-incubate cell aliquots with different concentrations of Hoe 296 for 15 minutes at 30°C.

    • Initiate uptake by adding ⁸⁶RbCl to a final concentration of ~1 mM.

    • At various time points, filter the cell suspension and wash the filters as described previously.

  • Quantification and Analysis:

    • Measure the radioactivity of the filters.

    • Calculate the rate of ⁸⁶Rb⁺ (as a proxy for K⁺) uptake.

    • Determine the percentage of inhibition by Hoe 296 and calculate the IC₅₀.

Protocol 4: Measuring Phosphate (Pi) Uptake

This protocol can be performed using either radiolabeled phosphate or a colorimetric method to measure phosphate depletion from the medium.

Materials (Radiolabeled Method):

  • Candida albicans strain

  • Phosphate-free growth medium

  • ³²P-orthophosphate (radiolabeled)

  • Hoe 296

  • Other materials as listed in Protocol 1

Methodology (Radiolabeled Method):

  • Cell Culture and Phosphate Starvation:

    • Grow C. albicans in a phosphate-replete medium.

    • Wash the cells and transfer them to a phosphate-free medium for 2-4 hours to induce phosphate transporters.

  • Uptake Assay:

    • Resuspend the starved cells in a low-phosphate uptake buffer (e.g., 10 mM MES, pH 5.5, with 2% glucose) to a density of ~10⁷ cells/mL.

    • Pre-incubate the cells with various concentrations of Hoe 296 for 10 minutes at 30°C.

    • Start the uptake by adding ³²P-orthophosphate to a final concentration of ~100 µM.

    • At different time points, filter the samples and wash the filters.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters.

    • Calculate the phosphate uptake rate.

    • Determine the inhibitory effect of Hoe 296 and the IC₅₀.

Signaling Pathways and Experimental Logic

The uptake of these precursors is tightly regulated by complex signaling pathways that sense nutrient availability. The following diagrams illustrate the key pathways involved.

Leucine Uptake Signaling Pathway

Leucine uptake in Candida albicans is primarily mediated by general amino acid permeases (GAPs), which are regulated by the SPS (Ssy1-Ptr3-Ssy5) sensor system in response to extracellular amino acids.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leucine_ext Extracellular Leucine SPS_sensor SPS Sensor (Ssy1, Ptr3, Ssy5) Leucine_ext->SPS_sensor senses GAP GAP Permease Leucine_ext->GAP transports Stp Stp1/Stp2 (Latent TFs) SPS_sensor->Stp activates Ssy5 protease Leucine_int Intracellular Leucine GAP->Leucine_int transports Stp_active Stp1/Stp2 (Active TFs) Stp->Stp_active cleavage DNA DNA Stp_active->DNA translocates to GAP_gene GAP Gene Expression DNA->GAP_gene induces GAP_gene->GAP synthesis Hoe296 Hoe 296 Hoe296->GAP inhibits (indirectly)

Caption: Leucine uptake signaling pathway in C. albicans.

Adenine Uptake Pathway

Adenine is taken up by purine transporters. The regulation of these transporters is linked to the overall nitrogen and purine metabolic state of the cell.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Adenine_ext Extracellular Adenine Purine_transporter Purine Transporter Adenine_ext->Purine_transporter transports Adenine_int Intracellular Adenine Purine_transporter->Adenine_int transports Metabolism Purine Salvage Pathway Adenine_int->Metabolism Hoe296 Hoe 296 Hoe296->Purine_transporter inhibits (indirectly)

Caption: Adenine uptake pathway in C. albicans.

Potassium (K⁺) Uptake Pathway

Potassium uptake is mediated by several transporters with different affinities and regulatory mechanisms to maintain ion homeostasis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm K_ext Extracellular K⁺ Trk1 Trk1 (High affinity) K_ext->Trk1 Hak1 Hak1 (High affinity) K_ext->Hak1 Acu1 Acu1 (Low affinity) K_ext->Acu1 K_int Intracellular K⁺ Trk1->K_int Hak1->K_int Acu1->K_int Hoe296 Hoe 296 Hoe296->Trk1 inhibits (indirectly) Hoe296->Hak1 Hoe296->Acu1

Caption: Potassium uptake pathways in C. albicans.

Phosphate (Pi) Uptake Signaling Pathway

Phosphate uptake is regulated by the PHO pathway, which responds to extracellular phosphate levels and controls the expression of phosphate transporters.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pi_ext Extracellular Pi Pho84 Pho84 (High affinity) Pi_ext->Pho84 Pho87_89_Fgr2 Pho87/89/Fgr2 (Low/High affinity) Pi_ext->Pho87_89_Fgr2 Pho4_P Pho4-P (Inactive) Pi_ext->Pho4_P Low Pi levels Pi_int Intracellular Pi Pho84->Pi_int Pho87_89_Fgr2->Pi_int Pho4 Pho4 (Active) Pho4_P->Pho4 dephosphorylation DNA_pho DNA Pho4->DNA_pho translocates to Pho_gene PHO Gene Expression DNA_pho->Pho_gene induces Pho_gene->Pho84 synthesis Pho_gene->Pho87_89_Fgr2 synthesis Hoe296 Hoe 296 Hoe296->Pho84 inhibits (indirectly) Hoe296->Pho87_89_Fgr2

Caption: Phosphate uptake signaling pathway in C. albicans.

References

Practical Guide to "296 HC" in a Laboratory Setting: A Multifaceted Designation

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "296 HC" is not a standard or unique identifier for a single, well-defined chemical compound used in laboratory settings. Instead, the designation appears in various contexts, referring to different molecules with distinct biological activities. This guide consolidates the available information on two separate compounds that could potentially be referenced as "296 HC": Hoe 296 , an antimycotic agent, and 2-(4-acetylpiperazine)-quinoxaline , a quinoxaline (B1680401) analog investigated for hair cell regeneration.

Part 1: Hoe 296 - An Antimycotic Agent

Hoe 296 is identified as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt. It has been studied primarily for its antifungal properties, particularly against Candida albicans.

Mechanism of Action

The primary mechanism of action of Hoe 296 is the inhibition of uptake of essential precursors for macromolecular synthesis in fungal cells.[1] This disruption of nutrient import ultimately hinders fungal growth and viability. While it can alter cell permeability at higher concentrations, leading to leakage of intracellular components, its primary fungitoxic effect is attributed to the inhibition of precursor uptake.[1]

Data Presentation
ParameterOrganismEffectConcentration
Uptake InhibitionCandida albicansInhibition of leucine (B10760876) and adenine (B156593) uptakeEffective at lower concentrations
Cell PermeabilityCandida albicansLeakage of 260 nm-absorbing materials, folin-positive substances, and potassium ionsRequires greater drug concentrations
RespirationYeast cells and mitochondriaPartial inhibition with exogenous substratesRelatively high concentrations
Osmotic FragilityCandida albicansVirtually insensitiveNot specified
Endogenous RespirationCandida albicansVirtually insensitiveNot specified
Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

  • Prepare Fungal Inoculum: Culture Candida albicans on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Prepare a stock solution of Hoe 296 in a suitable solvent (e.g., DMSO, water). Perform serial dilutions in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of Hoe 296 that causes a significant inhibition of visible growth compared to the positive control.

Protocol 2: Precursor Uptake Assay

  • Cell Preparation: Grow Candida albicans to the mid-logarithmic phase in a defined medium. Harvest the cells by centrifugation, wash with a buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer.

  • Pre-incubation: Pre-incubate the cell suspension with varying concentrations of Hoe 296 for a defined period (e.g., 15-30 minutes) at room temperature.

  • Uptake Initiation: Add a radiolabeled precursor (e.g., [3H]-leucine or [14C]-adenine) to the cell suspension.

  • Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate the cells from the medium.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each drug concentration to determine the effect of Hoe 296 on precursor uptake.

Signaling Pathway and Experimental Workflow

Hoe_296_Mechanism cluster_medium External Medium cluster_cell Candida albicans Cell Precursors Macromolecule Precursors (e.g., Leucine, Adenine) Transporter Membrane Transporters Precursors->Transporter Uptake Macromolecules Macromolecular Synthesis (Proteins, Nucleic Acids) Transporter->Macromolecules Intracellular Pool Hoe_296 Hoe 296 Hoe_296->Transporter Inhibits

Caption: Mechanism of action of Hoe 296 in Candida albicans.

Part 2: 2-(4-acetylpiperazine)-quinoxaline (Compound 296) - Hair Cell Regeneration

This compound, which will be referred to as Quinoxaline 296 , is a synthetic analog of quinoxaline that has been investigated for its potential to regenerate sensory auditory hair cells.[2]

Mechanism of Action

The precise mechanism of action for Quinoxaline 296 is not fully elucidated in the provided search results. However, it is part of a series of compounds designed to modulate key signaling pathways involved in hair cell development and regeneration, such as the Notch, Wnt/β-catenin, FGF, and Hippo pathways.[2] These pathways are crucial for regulating cell fate and proliferation of supporting cells, which can then differentiate into hair cells.

Data Presentation

Quantitative data for Quinoxaline 296 specifically is limited in the initial search results. The provided information focuses on its synthesis and its inclusion in a broader study of quinoxaline derivatives.

PropertyValue
Chemical Formula C14H17N4O
Molecular Weight 257.3 g/mol
Synthesis Yield 9.5%
Experimental Protocols

Protocol 3: In Vitro Hair Cell Regeneration Assay (Cochlear Explants)

  • Cochlear Dissection: Harvest cochleae from neonatal mice (P3-P5) in sterile, ice-cold dissection medium (e.g., DMEM/F12).

  • Explant Culture: Carefully dissect the organ of Corti and place it on a collagen-coated culture dish. Culture the explants in a defined medium supplemented with growth factors.

  • Drug Treatment: Add Quinoxaline 296 to the culture medium at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the explants for a specified period (e.g., 5-7 days) in a humidified incubator at 37°C and 5% CO2.

  • Immunolabeling: Fix the explants with 4% paraformaldehyde. Permeabilize the tissue and block non-specific binding. Incubate with primary antibodies against hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., SOX2). Follow with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Imaging and Quantification: Image the explants using a confocal microscope. Quantify the number of newly formed hair cells by counting the cells co-labeled with the hair cell marker and a proliferation marker (e.g., EdU, which should be added during the culture period).

Signaling Pathway and Experimental Workflow

Hair_Cell_Regeneration cluster_pathways Key Signaling Pathways Quinoxaline_296 Quinoxaline 296 Notch Notch Quinoxaline_296->Notch Wnt Wnt/β-catenin Quinoxaline_296->Wnt FGF FGF Quinoxaline_296->FGF Hippo Hippo Quinoxaline_296->Hippo Supporting_Cells Supporting Cells Proliferation Proliferation Supporting_Cells->Proliferation Modulation by Signaling Pathways Differentiation Differentiation Proliferation->Differentiation New_Hair_Cells New Hair Cells Differentiation->New_Hair_Cells

Caption: Proposed mechanism of Quinoxaline 296 in promoting hair cell regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Hoe 296 (Ciclopirox Olamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Hoe 296 (Ciclopirox Olamine) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Hoe 296 and what are its common research applications?

A1: Hoe 296 is the ethanolamine (B43304) salt of Ciclopirox, a synthetic hydroxypyridone derivative.[1][2] It is a broad-spectrum antifungal agent.[1][2][3] Beyond its antifungal properties, Hoe 296 has gained attention for its potential as an anticancer and anti-inflammatory agent due to its role as an iron chelator.[1][3][4][5]

Q2: I'm observing precipitation when I dilute my Hoe 296 stock solution into my aqueous assay medium. Why is this happening?

A2: This is a common issue for compounds with low aqueous solubility.[6] Hoe 296, while soluble in organic solvents like DMSO and ethanol, is only slightly soluble in water.[7][8] When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6] However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.

Q4: Can I heat or sonicate my Hoe 296 solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of Hoe 296.[6][9] However, it is crucial to be cautious with prolonged heating, as it may degrade the compound. These methods are best used for initial stock preparation and for redissolving any precipitate that may have formed upon storage.

Troubleshooting Guide

Issue: Precipitation of Hoe 296 Upon Dilution in Aqueous Media

Initial Steps:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation, such as cloudiness or visible particles, before and during your experiment.[6]

  • Optimize DMSO/Ethanol Concentration: Minimize the final concentration of the organic solvent in your assay. Prepare intermediate dilutions of your concentrated stock in the same organic solvent before the final dilution into the aqueous medium. This can prevent localized high concentrations of the compound from immediately precipitating.[6]

  • Order of Addition: When preparing your final working solution, add the Hoe 296 stock solution to the aqueous buffer, not the other way around. This ensures a more gradual change in polarity.

  • Rapid Mixing: Immediately after adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting.[6]

Advanced Strategies:

  • Co-solvent Systems: Consider using a co-solvent system. A mixture of solvents, such as DMSO and ethanol, or the addition of polyethylene (B3416737) glycol (PEG), may improve solubility upon aqueous dilution.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for Hoe 296 across a range of pH values is limited, you can empirically test adjusting the pH of your buffer to see if it improves solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is important to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify that they do not interfere with your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10]

Quantitative Solubility Data

The solubility of Hoe 296 (Ciclopirox Olamine) can vary depending on the solvent and temperature. The following table summarizes available quantitative data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 32.33120.48Sonication is recommended.[11]
>5[12]
Ethanol 28104.34Sonication is recommended.[11]
Methanol Soluble[13][14]
Water < 1 (Slightly Soluble)[11]
31.3 g/L (at 20°C)[15]
Methylene Chloride Very Soluble
Ethyl Acetate Slightly Soluble
Cyclohexane Practically Insoluble

Experimental Protocols

General Protocol for a Cell-Based Assay with Hoe 296

This protocol provides a general workflow for a cell-based assay (e.g., cytotoxicity or proliferation assay) and incorporates steps to mitigate solubility issues with Hoe 296.

1. Preparation of Hoe 296 Stock Solution:

  • Accurately weigh the desired amount of Hoe 296 powder.

  • Dissolve in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-30 mM).

  • If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions:

  • From the concentrated stock, prepare a series of intermediate dilutions in pure DMSO.

  • Before treating the cells, prepare the final working concentrations by diluting the intermediate DMSO stocks into pre-warmed (37°C) cell culture medium.

  • Crucially, add the DMSO stock to the medium and immediately vortex or mix thoroughly to prevent precipitation.

  • Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (e.g., ≤ 0.1%).

3. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Remove the old medium and add the freshly prepared medium containing the various concentrations of Hoe 296 or vehicle control.

  • Incubate the cells for the desired treatment period.

4. Assay-Specific Endpoint Measurement:

  • Proceed with the specific protocol for your chosen assay (e.g., MTT, MTS, CellTiter-Glo®, etc.).

5. Data Analysis:

  • Analyze the data, ensuring that any observed effects are not due to compound precipitation. If precipitation is observed at higher concentrations, those data points should be interpreted with caution or excluded.

Signaling Pathways and Workflows

Hoe 296 Mechanism of Action

The primary mechanism of action of Hoe 296 involves the chelation of intracellular iron, which in turn inhibits iron-dependent enzymes. This leads to the disruption of several key cellular processes.

Hoe296_Mechanism Hoe 296 (Ciclopirox Olamine) Mechanism of Action Hoe296 Hoe 296 (Ciclopirox Olamine) IronChelation Intracellular Iron (Fe3+) Chelation Hoe296->IronChelation EnzymeInhibition Inhibition of Iron-Dependent Enzymes IronChelation->EnzymeInhibition MitoDysfunction Mitochondrial Dysfunction EnzymeInhibition->MitoDysfunction DNARepair Disruption of DNA Repair EnzymeInhibition->DNARepair CellCycle Cell Cycle Arrest EnzymeInhibition->CellCycle Apoptosis Apoptosis MitoDysfunction->Apoptosis DNARepair->Apoptosis CellCycle->Apoptosis

Caption: Mechanism of Hoe 296 via iron chelation.

Hoe 296 and mTORC1/AMPK Signaling

Hoe 296 has been shown to inhibit mTORC1 signaling through the activation of AMPK.

Hoe296_mTORC1_AMPK Hoe 296 Regulation of mTORC1 Signaling Hoe296 Hoe 296 AMPK AMPK Hoe296->AMPK activates TSC2 TSC2 AMPK->TSC2 activates Raptor Raptor AMPK->Raptor phosphorylates (S792) mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream inhibits CellGrowth Inhibition of Cell Growth and Proliferation Downstream->CellGrowth

Caption: Hoe 296 inhibits mTORC1 via AMPK activation.

Experimental Workflow for Addressing Solubility

This diagram outlines a logical workflow for troubleshooting solubility issues with Hoe 296 in an experimental setting.

Solubility_Workflow Troubleshooting Workflow for Hoe 296 Solubility Start Start: Prepare Concentrated Stock in DMSO/Ethanol Dilute Dilute to Working Concentration in Aqueous Buffer Start->Dilute Precipitation Precipitation Observed? Dilute->Precipitation NoPrecipitation No Precipitation Precipitation->NoPrecipitation No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes Proceed Proceed with Experiment NoPrecipitation->Proceed OptimizeSolvent Optimize Solvent Conc. & Mixing Troubleshoot->OptimizeSolvent WarmSonicate Gentle Warming/ Sonication Troubleshoot->WarmSonicate Advanced Advanced Methods: Co-solvents, pH, Surfactants Troubleshoot->Advanced OptimizeSolvent->Dilute WarmSonicate->Dilute Advanced->Dilute

References

Technical Support Center: Optimizing 2-(4-acetylpiperazine)-quinoxaline for Hair Cell Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-acetylpiperazine)-quinoxaline (also known as Qx-296) for hair cell regeneration experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-acetylpiperazine)-quinoxaline and what is its potential role in hair cell regeneration?

2-(4-acetylpiperazine)-quinoxaline, referred to in some studies as Qx-296, is a quinoxaline (B1680401) derivative that has shown promise in promoting the proliferation of supporting cells in the inner ear.[1][2] The proliferation of these supporting cells is a critical first step in the process of hair cell regeneration in non-mammalian vertebrates and is a key area of research for treating hearing loss in mammals.[1]

Q2: What is the proposed mechanism of action for quinoxaline derivatives in promoting hair cell regeneration?

Studies on quinoxaline derivatives suggest that they may engage canonical pro-growth pathways, including the Wnt/β-catenin and MAP3K1-IKK-NF-κB signaling pathways, to stimulate the proliferation of auditory supporting cells.[1] By enhancing the mitotic capacity of these cells, it is hypothesized that a more favorable environment for subsequent hair cell regeneration can be created.

Q3: What are the key signaling pathways involved in hair cell regeneration that might be modulated by 2-(4-acetylpiperazine)-quinoxaline?

The primary signaling pathways implicated in the pro-regenerative effects of quinoxaline derivatives are the Wnt/β-catenin and NF-κB pathways. The diagram below illustrates a simplified overview of their role in supporting cell proliferation.

Signaling_Pathways_Hair_Cell_Regeneration cluster_0 Wnt/β-catenin Pathway cluster_1 NF-κB Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation Proliferation_Wnt Supporting Cell Proliferation TCF_LEF->Proliferation_Wnt Stimulus External Stimulus (e.g., Quinoxaline derivative) IKK IKK Complex Stimulus->IKK NFkB NF-κB IKK->NFkB Activation Proliferation_NFkB Supporting Cell Proliferation NFkB->Proliferation_NFkB Gene Transcription compound 2-(4-acetylpiperazine)-quinoxaline compound->Wnt compound->Stimulus

Key signaling pathways in supporting cell proliferation.

Troubleshooting Guides

In Vitro Experiments (HEI-OC1 Cells & Cochlear Explants)

Issue 1: Low cell viability or unexpected cytotoxicity.

  • Possible Cause: The concentration of 2-(4-acetylpiperazine)-quinoxaline may be too high. While some quinoxaline derivatives have shown high cell viability, proliferative activity can decline at higher concentrations.[2]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Start with a wide range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for cell proliferation without inducing cytotoxicity.

    • Assess Cell Viability: Use a standard viability assay (e.g., MTT or CellTiter-Glo) to quantify cell health across the concentration range. A study on related compounds, Qx-294, Qx-295, Qx-296, and Qx-301, showed excellent proliferative profiles at concentrations between 100 nM and 5 µM.[2]

    • Check Compound Solubility: Ensure the compound is fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentrations and potential precipitation, which can be toxic to cells.

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the cause of cytotoxicity.

Issue 2: No significant increase in supporting cell proliferation.

  • Possible Cause: The concentration of the compound may be too low, or the timing of the treatment may not be optimal for the cell cycle stage.

  • Troubleshooting Steps:

    • Optimize Concentration: Refer to your dose-response curve to ensure you are using a concentration that promotes proliferation.

    • Treatment Duration: Experiment with different treatment durations. Supporting cell proliferation is a dynamic process, and the optimal window for compound activity may vary.

    • Cell Seeding Density: Ensure an appropriate cell seeding density. Overly confluent or sparse cultures may not respond optimally to proliferative signals.

    • Assay Sensitivity: Use a sensitive proliferation assay, such as BrdU incorporation or Ki67 staining, to detect changes in cell division.

Issue 3: Difficulty in maintaining healthy cochlear explant cultures.

  • Possible Cause: Dissection technique, culture conditions, or media composition can significantly impact the viability of cochlear explants.

  • Troubleshooting Steps:

    • Refine Dissection: Practice the dissection technique to minimize mechanical damage to the tissue.

    • Optimize Culture Medium: Use a well-established medium formulation for cochlear explants and ensure all components are fresh.

    • Substrate Coating: Use an appropriate substrate coating (e.g., Matrigel or collagen) to promote tissue adhesion and survival.

    • Monitor for Contamination: Regularly check for signs of bacterial or fungal contamination, which can rapidly degrade the explants.

In Vivo Experiments (Zebrafish & Mouse Models)

Issue 1: Inconsistent or no observable effect on hair cell regeneration in zebrafish lateral line.

  • Possible Cause: Compound delivery, concentration, or the timing of assessment may not be optimal.

  • Troubleshooting Steps:

    • Compound Delivery: Ensure the compound is stable and bioavailable in the zebrafish water.

    • Concentration Range: Test a range of concentrations. For similar quinoxaline derivatives (Qx-294 and Qx-301), concentrations between 50 and 300 µg/mL were used in zebrafish.[1]

    • Timing of Analysis: Hair cell regeneration in zebrafish is a multi-day process. Assess regeneration at multiple time points (e.g., 24, 48, and 72 hours post-treatment) to capture the peak of the regenerative response.

    • Quantification Method: Use a reliable method for quantifying hair cells, such as staining with a vital dye like YO-PRO-1 or using a transgenic line with fluorescently labeled hair cells.

Issue 2: Lack of efficacy or adverse effects in mouse models.

  • Possible Cause: Poor bioavailability, inappropriate dosage, or off-target effects.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of the compound in the inner ear following systemic administration.

    • Dosage Adjustment: Based on preliminary data and studies on similar compounds, adjust the dosage. A single intraperitoneal injection of 300 mg/kg was used for Qx-294 and Qx-301 in mice.[1]

    • Route of Administration: Consider alternative routes of administration, such as local delivery to the inner ear, to increase target engagement and reduce systemic side effects.

    • Monitor for Toxicity: Closely monitor animals for any signs of toxicity, including weight loss, behavioral changes, or organ damage.

Data Presentation

Table 1: In Vitro Dosage and Efficacy of 2-(4-acetylpiperazine)-quinoxaline (Qx-296) and Related Compounds
CompoundCell Line/ModelConcentration RangeObservationReference
Qx-296 Not SpecifiedNot SpecifiedShowed over 400% cell viability at all concentrations tested. Proliferative activity declined at concentrations higher than 5 µM.[2]
Qx-294HEI-OC1, Neuro-2A, HT-1080Not SpecifiedPromoted cell proliferation in vitro.[1]
Qx-301HEI-OC1, Neuro-2A, HT-1080Not SpecifiedPromoted cell proliferation in vitro.[1]
Qx-294Zebrafish Neuromasts50 - 300 µg/mLInduced supporting cell proliferation.[1]
Qx-301Zebrafish Neuromasts50 - 300 µg/mLInduced supporting cell proliferation.[1]
Table 2: In Vivo Dosage of Related Quinoxaline Derivatives
CompoundAnimal ModelDosageRoute of AdministrationObservationReference
Qx-294C57BL/6J Mice300 mg/kgIntraperitoneal (IP)Induced supporting cell proliferation.[1]
Qx-301C57BL/6J Mice300 mg/kgIntraperitoneal (IP)Induced supporting cell proliferation.[1]

Experimental Protocols

Protocol 1: In Vitro Supporting Cell Proliferation Assay using HEI-OC1 Cells

This protocol outlines the steps to assess the proliferative effect of 2-(4-acetylpiperazine)-quinoxaline on the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line.

Materials:

  • HEI-OC1 cells

  • DMEM with 10% FBS

  • 2-(4-acetylpiperazine)-quinoxaline (Qx-296)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or BrdU proliferation assay kit

Procedure:

  • Cell Seeding: Seed HEI-OC1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Qx-296 in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 100 nM to 10 µM). Include a vehicle-only control.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of Qx-296 or vehicle.

  • Incubation: Incubate the plate for 48 hours at 33°C in a 10% CO₂ incubator.

  • Proliferation Assay: Perform the MTT or BrdU assay according to the manufacturer's instructions to quantify cell proliferation.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve.

In_Vitro_Proliferation_Assay_Workflow start Start seed_cells Seed HEI-OC1 Cells in 96-well plate start->seed_cells prepare_compound Prepare Serial Dilutions of Qx-296 seed_cells->prepare_compound treat_cells Treat Cells with Qx-296 and Vehicle Control prepare_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate assay Perform Proliferation Assay (MTT or BrdU) incubate->assay analyze Analyze Data and Plot Dose-Response Curve assay->analyze end End analyze->end

Workflow for in vitro proliferation assay.
Protocol 2: Whole-Mount Immunofluorescence of Mouse Cochlea

This protocol describes the steps for staining whole-mount preparations of the mouse cochlea to visualize hair cells and supporting cells.

Materials:

  • Mouse cochleae

  • 4% Paraformaldehyde (PFA)

  • PBS

  • Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-Myo7a for hair cells, anti-Sox2 for supporting cells)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Fixation: Dissect the cochleae and fix in 4% PFA overnight at 4°C.

  • Decalcification: If using adult cochleae, decalcify in 0.12 M EDTA for 2-3 days at 4°C.

  • Dissection: Carefully dissect the organ of Corti from the cochlea.

  • Permeabilization: Permeabilize the tissue in permeabilization buffer for 1 hour at room temperature.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the tissue with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the tissue three times with PBS for 15 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 2 hours at room temperature in the dark.

  • Washing: Wash the tissue three times with PBS for 15 minutes each in the dark.

  • Mounting: Carefully mount the cochlear whole mounts on a slide with mounting medium.

  • Imaging: Image the samples using a confocal microscope.

Immunofluorescence_Workflow start Start fixation Fixation (4% PFA) start->fixation decalcification Decalcification (EDTA) fixation->decalcification dissection Dissect Organ of Corti decalcification->dissection permeabilization Permeabilization (Triton X-100) dissection->permeabilization blocking Blocking (Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & DAPI Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Confocal Imaging mounting->imaging end End imaging->end

Workflow for whole-mount immunofluorescence.

References

Technical Support Center: Troubleshooting "296 HC" Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing inconsistent results with antifungal assays involving the compound "296 HC". Since "296 HC" is not a standard designation, this guide addresses common issues in antifungal susceptibility testing that are broadly applicable. Special attention is given to compounds that are complex carbohydrates or have mechanisms targeting the fungal cell membrane, as some research compounds with similar numerical designations fall into this category.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for 296 HC between experiments. What are the most common causes?

A1: High variability in MIC values is a frequent challenge in antifungal susceptibility testing. The most common contributing factors include:

  • Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. It is essential to standardize the inoculum preparation.

  • Media Composition and pH: The composition and pH of the culture medium can significantly impact the activity of antifungal compounds. Ensure the pH of your media is consistent across all experiments.

  • Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is crucial. Variations can significantly affect fungal growth rates and, consequently, MIC values.

  • Compound Stability and Solubility: If "296 HC" has low aqueous solubility, improper dissolution can lead to inaccurate concentrations in your assay. Ensure the compound is fully dissolved and stable in the chosen solvent and that the final solvent concentration does not inhibit fungal growth (typically ≤1% for DMSO).

  • Endpoint Reading: Subjectivity in visual endpoint determination can lead to inter-operator variability. This is particularly true if the compound causes partial growth inhibition, a phenomenon known as "trailing".

Q2: Our positive (growth) and negative (sterility) controls are not performing as expected. How should we troubleshoot this?

A2: Issues with assay controls can invalidate your results. Here’s how to address them:

  • Growth Control (Drug-Free Well): This well should exhibit robust fungal growth. If you observe poor or no growth, the problem may lie with the viability of your inoculum, the culture medium, or the incubation conditions. Confirm that your fungal strain is healthy and that your media is properly prepared and not expired.

  • Sterility Control (Uninoculated Well): This well should remain clear. Any turbidity indicates contamination of your culture medium, saline, or other reagents. Ensure all components are prepared and handled under sterile conditions.

  • Reference Strain Control: It is highly recommended to include a quality control (QC) strain from a reputable source (e.g., ATCC) with a known and narrow range of expected MIC values for a standard antifungal. If the MIC for your QC strain falls outside the expected range, it points to a systemic issue with your assay setup.

Q3: We are observing "trailing," where there is reduced but persistent fungal growth across a wide range of 296 HC concentrations. How do we interpret the MIC?

A3: Trailing is a known phenomenon, especially with azole antifungals, but can occur with other compounds. It can make MIC determination difficult. According to CLSI guidelines, for azoles, the endpoint should be read as the lowest concentration that produces a significant reduction in growth (≥50%) compared to the growth control. Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes minimize trailing.[1] It is crucial to be consistent with your endpoint reading criteria.

Q4: Could the source of "296 HC" be affecting our results?

A4: Yes. If you are not using a highly purified, pharmaceutical-grade powder, you may see inconsistent results. Commercial preparations or different batches of a custom synthesis can have unknown purities, potencies, and additives that can interfere with the assay. The Clinical and Laboratory Standards Institute (CLSI) recommends using only pharmaceutical-grade powder for susceptibility testing to ensure reproducibility.

Data Presentation: Factors Affecting MIC Values

The following tables summarize how different experimental parameters can influence MIC results. The data presented are illustrative and based on common findings in antifungal susceptibility testing literature.

Table 1: Effect of Inoculum Size on MIC (μg/mL)

Fungal SpeciesAntifungal AgentInoculum Size (CFU/mL)Reported MIC (μg/mL)
Candida albicansFluconazole5 x 10²0.5
Candida albicansFluconazole5 x 10³1
Candida albicansFluconazole5 x 10⁴4
Candida albicansFluconazole5 x 10⁵16

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Incubation Time on MIC (μg/mL) for a "Trailing" Isolate

Fungal SpeciesAntifungal AgentIncubation Time (hours)Reported MIC (μg/mL)
Candida tropicalisFluconazole248
Candida tropicalisFluconazole4832

Data are hypothetical and for illustrative purposes.

Table 3: Effect of pH on MIC (μg/mL) for C. albicans

Antifungal AgentMedium pHReported MIC (μg/mL)
Miconazole7.00.03
Miconazole4.00.25
Fluconazole7.00.25
Fluconazole4.00.50

Source: Adapted from literature to illustrate the principle.[2]

Experimental Protocols

Below are detailed methodologies for standard broth microdilution antifungal susceptibility testing, adapted from CLSI M27 guidelines.[3][4][5][6]

Protocol 1: Preparation of Fungal Inoculum
  • Subculture: From a stock culture, streak the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Colony Selection: Select 4-5 well-isolated colonies (approximately 1 mm in diameter).

  • Suspension: Transfer the colonies to a sterile tube containing 5 mL of saline (0.85% NaCl).

  • Vortex: Vortex the tube for 15-20 seconds to create a smooth suspension.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or with a spectrophotometer (absorbance at 530 nm). A 0.5 McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Working Suspension: Prepare a 1:1000 dilution of the standardized suspension in RPMI 1640 medium. This will be your working inoculum.

Protocol 2: Broth Microdilution Assay
  • Compound Preparation: Prepare a stock solution of "296 HC" in a suitable solvent (e.g., 100% DMSO). The stock concentration should be at least 100 times the highest desired final concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the "296 HC" stock solution in RPMI 1640 medium to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: Add 100 µL of RPMI 1640 medium without the antifungal agent.

    • Sterility Control: Add 200 µL of RPMI 1640 medium without any inoculum or antifungal agent.

  • Inoculation: Add 100 µL of the working fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. This can be done visually or with a microplate reader.

Visualizations

Logical Workflow for Troubleshooting Inconsistent MIC Results

G Inconsistent_MIC Inconsistent MIC Results Check_Controls Step 1: Check Assay Controls Inconsistent_MIC->Check_Controls Growth_Control Growth Control OK? Check_Controls->Growth_Control Sterility_Control Sterility Control OK? Growth_Control->Sterility_Control Yes Inoculum_Viability Check Inoculum Viability, Media, Incubation Growth_Control->Inoculum_Viability No Contamination Check for Contamination in Reagents/Media Sterility_Control->Contamination No Check_Parameters Step 2: Review Assay Parameters Sterility_Control->Check_Parameters Yes Inoculum_Prep Inoculum Prep Consistent? Check_Parameters->Inoculum_Prep Standardize_Inoculum Standardize Inoculum (McFarland/Spectrophotometer) Inoculum_Prep->Standardize_Inoculum No Incubation Incubation Time/Temp Consistent? Inoculum_Prep->Incubation Yes Calibrate_Incubator Calibrate Incubator Incubation->Calibrate_Incubator No Endpoint Endpoint Reading Consistent? Incubation->Endpoint Yes Define_Endpoint Define Clear Endpoint Criteria (e.g., 50% inhibition) Endpoint->Define_Endpoint No Check_Compound Step 3: Evaluate Compound Endpoint->Check_Compound Yes Solubility Compound Solubility/Stability? Check_Compound->Solubility Fresh_Stock Prepare Fresh Stock Solution Solubility->Fresh_Stock No Purity Compound Purity? Solubility->Purity Yes Verify_Purity Verify Purity of Compound Purity->Verify_Purity No Resolved Issue Resolved Purity->Resolved Yes

Caption: A flowchart for systematically troubleshooting inconsistent MIC results.

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungus 1. Subculture Fungus Inoculum 2. Prepare & Standardize Inoculum (0.5 McFarland) Fungus->Inoculum Inoculate 6. Inoculate Plate Inoculum->Inoculate Compound 3. Prepare '296 HC' Stock Solution Dilution 4. Serial Dilution of '296 HC' in 96-well Plate Compound->Dilution Controls 5. Add Controls (Growth & Sterility) Dilution->Controls Controls->Inoculate Incubate 7. Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC 8. Read MIC Incubate->Read_MIC Result MIC Value (µg/mL) Read_MIC->Result

Caption: Standard workflow for determining antifungal MIC using broth microdilution.

Simplified Signaling Pathway for Polyene Antifungal Action

This diagram illustrates the mechanism of action for polyene antifungals, which bind to ergosterol (B1671047) in the fungal cell membrane. This is a plausible pathway for a carbohydrate-based antifungal that targets the cell membrane.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Leakage Ion (K+, Mg2+) Leakage Pore->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Antifungal Polyene Antifungal (e.g., Amphotericin B) Antifungal->Ergosterol Binds to

Caption: Mechanism of action for polyene antifungals targeting ergosterol.

References

Technical Support Center: Stability of Compound 296-HC in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound 296-HC. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Compound 296-HC in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Compound 296-HC are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in the experimental setup.[1] Small molecules can degrade over time, especially when exposed to factors like light, repeated freeze-thaw cycles, or suboptimal storage conditions.[1] Degradation of Compound 296-HC would lead to a decrease in its effective concentration, causing variability in your results. It is crucial to assess the stability of Compound 296-HC under your specific experimental conditions.

Q2: What are the primary factors that can affect the stability of Compound 296-HC in my culture medium?

A2: Several factors can contribute to the degradation of a small molecule like Compound 296-HC in cell culture media:

  • pH of the Medium: The pH of the culture medium can significantly influence the stability of compounds susceptible to pH-dependent hydrolysis.[1] Cellular metabolism can cause pH shifts in the media over time.[2]

  • Composition of the Medium: Certain components in the culture media, such as amino acids (e.g., cysteine) or trace metals (e.g., iron), can react with and degrade small molecules.[3][4]

  • Presence of Serum: Serum contains enzymes, such as esterases, that can metabolize small molecules.[2] However, serum proteins can also sometimes have a stabilizing effect.[5] The impact of serum on Compound 296-HC should be empirically determined.

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of thermally sensitive compounds.[1]

  • Light Exposure: Exposure to light, particularly in the UV spectrum, can cause photodegradation of light-sensitive molecules.[6]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[6]

Q3: How can I determine the stability of Compound 296-HC in my specific cell culture system?

A3: A time-course stability study is recommended. This involves incubating Compound 296-HC in your cell culture medium (with and without cells as a control) under your standard experimental conditions (e.g., 37°C, 5% CO2). Aliquots are collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and the concentration of the parent compound is quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Compound 296-HC.

Observed Problem Potential Cause Suggested Solution
Loss of biological activity over time Compound 296-HC is degrading in the culture medium.Perform a time-course stability study using HPLC or LC-MS to determine the half-life of the compound in your specific medium.[3] Consider preparing fresh working solutions immediately before each experiment.
The compound is adsorbing to the plasticware (plates, tubes, pipette tips).Use low-protein-binding labware to minimize non-specific binding.[1]
High variability between experimental replicates Inconsistent preparation of Compound 296-HC solutions.Standardize the protocol for solution preparation, ensuring complete dissolution. Prepare fresh dilutions from a stable stock solution for each experiment.[1]
Degradation of stock solution.Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] Periodically check the purity of the stock solution via HPLC.
Precipitation of Compound 296-HC in the culture medium Poor solubility of the compound in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced precipitation.[3] Add the stock solution to the medium dropwise while gently vortexing to facilitate mixing.
The compound is binding to proteins in serum-containing medium and precipitating.If your cells can tolerate it, try reducing the serum concentration or switching to a serum-free medium.[3]

Experimental Protocols

Protocol 1: Assessment of Compound 296-HC Stability in Cell Culture Media

Objective: To determine the stability of Compound 296-HC in a specific cell culture medium over a 48-hour period.

Materials:

  • Compound 296-HC

  • DMSO (or other appropriate solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 296-HC in DMSO.

  • Preparation of Working Solutions: Prepare working solutions of 10 µM Compound 296-HC by diluting the stock solution in the cell culture medium (with and without 10% FBS).

  • Incubation: Aliquot 1 mL of each working solution into triplicate sterile microcentrifuge tubes or wells of a 24-well plate.

  • Time Point 0: Immediately collect a 100 µL aliquot from each tube/well. This will serve as the 0-hour time point. Store at -80°C until analysis.

  • Incubation: Place the remaining tubes/plates in a 37°C, 5% CO₂ incubator.

  • Subsequent Time Points: At designated time points (e.g., 2, 8, 24, and 48 hours), collect 100 µL aliquots from each condition and store them at -80°C.[5]

  • Sample Preparation for Analysis: If the medium contains serum, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from all time points by HPLC or LC-MS to quantify the concentration of the parent Compound 296-HC.

  • Data Analysis: Calculate the percentage of Compound 296-HC remaining at each time point relative to the 0-hour sample.

Quantitative Data Summary

The following table presents hypothetical stability data for Compound 296-HC in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes and should be generated for your specific experimental conditions.

Time (hours) DMEM (% Remaining) DMEM + 10% FBS (% Remaining) RPMI-1640 (% Remaining) RPMI-1640 + 10% FBS (% Remaining)
0 100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.2
2 95 ± 3.598 ± 2.392 ± 4.196 ± 3.0
8 78 ± 4.290 ± 3.170 ± 5.585 ± 4.5
24 45 ± 5.175 ± 4.835 ± 6.260 ± 5.8
48 20 ± 6.855 ± 5.915 ± 7.140 ± 6.5

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solutions (with/without FBS) prep_stock->prep_working aliquot Aliquot into Plates/Tubes prep_working->aliquot sample_t0 Collect T=0 Samples aliquot->sample_t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate protein_precip Protein Precipitation (if FBS is present) sample_t0->protein_precip if applicable hplc_ms HPLC/LC-MS Analysis sample_t0->hplc_ms sample_tx Collect Samples at 2, 8, 24, 48h incubate->sample_tx sample_tx->protein_precip if applicable sample_tx->hplc_ms protein_precip->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Caption: Experimental workflow for assessing the stability of Compound 296-HC.

troubleshooting_logic start Inconsistent Experimental Results with Compound 296-HC check_stability Is the stability of Compound 296-HC confirmed in the culture medium? start->check_stability run_stability_assay Action: Perform a time-course stability assay (Protocol 1) check_stability->run_stability_assay No check_solubility Is precipitation observed in the medium? check_stability->check_solubility Yes degradation_issue Problem: Degradation is occurring. Proceed to optimization. run_stability_assay->degradation_issue solubility_issue Action: Optimize solvent concentration, use low-binding plates, or reduce serum. check_solubility->solubility_issue Yes check_stock Are stock solutions prepared and stored correctly? check_solubility->check_stock No stock_issue Action: Prepare fresh stock, aliquot, and store at -80°C. Avoid freeze-thaw cycles. check_stock->stock_issue No stable Compound is stable. Investigate other experimental variables (e.g., cell health). check_stock->stable Yes

Caption: Troubleshooting logic for inconsistent results with Compound 296-HC.

References

Technical Support Center: Refining Experimental Protocols for Hoe 296 to Reduce Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their experiments with Hoe 296 (also known as Ciclopiroxolamine) and reducing experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Hoe 296?

A1: Hoe 296, or Ciclopiroxolamine, primarily functions by chelating polyvalent metal cations, such as iron (Fe³⁺) and aluminum (Al³⁺). This action inhibits metal-dependent enzymes that are crucial for various cellular processes within fungal cells, including DNA synthesis and energy production. By disrupting these metabolic pathways, Hoe 296 effectively hinders fungal growth and proliferation.[1][2] At higher concentrations, it can also alter cell membrane permeability.

Q2: What are the most common sources of variability in antifungal susceptibility testing with Hoe 296?

A2: Variability in antifungal susceptibility testing, including with Hoe 296, can arise from several factors. Key sources include the preparation of the fungal inoculum, the incubation time and temperature, and the composition of the testing medium.[3] Precise standardization of these elements is critical for reproducible results.

Q3: How should Hoe 296 be stored to ensure its stability?

A3: Ciclopirox olamine is generally considered stable under normal temperatures and pressures.[4] For long-term storage, it is advisable to follow the manufacturer's specific recommendations, which typically involve storing it in a cool, dry place, protected from light.

Q4: Can the solvent used to dissolve Hoe 296 affect experimental outcomes?

A4: Yes, the choice of solvent can impact the results. While Ciclopirox olamine is freely soluble in water, some researchers may use solvents like dimethyl sulfoxide (B87167) (DMSO) for stock solutions.[4] It is crucial to ensure the final concentration of the solvent in the experimental setup is low enough to not affect fungal growth, and to include a solvent-only control to account for any potential effects.

Troubleshooting Guide

Issue: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Question: Why are my MIC values for Hoe 296 inconsistent across different experimental runs?

  • Answer: High variability in MIC values is a common issue in antifungal susceptibility testing.[4] Several factors could be contributing to this:

    • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure that the fungal suspension is standardized spectrophotometrically to the correct cell density (e.g., 0.5 McFarland standard) before each experiment.

    • Incubation Conditions: Fluctuations in incubation temperature and time can significantly affect fungal growth rates and, consequently, the apparent MIC. Use a calibrated incubator and maintain a consistent incubation period as specified in the protocol.

    • Media Composition: The type and batch of the culture medium can influence the activity of antifungal agents. Use a standardized medium, such as RPMI-1640, and be consistent with the supplier and lot number whenever possible.

    • Plate Reading: Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) can lead to variability. It is advisable to have the same person read the plates, or to use a plate reader for a more objective measurement.

Issue: No fungal growth in the positive control wells.

  • Question: I am not observing any growth in my control wells that do not contain Hoe 296. What could be the problem?

  • Answer: Lack of growth in the positive control indicates an issue with the fungal culture or the experimental setup.

    • Viability of Fungal Culture: Your fungal stock may have lost viability. It is recommended to use a fresh culture for each experiment.

    • Inoculum Density: The initial inoculum may have been too low. Double-check your cell counting and dilution steps.

    • Growth Medium: The medium may be improperly prepared or contaminated. Use fresh, sterile medium for each experiment.

Issue: "Skipped wells" are observed in the microdilution plate.

  • Question: I am seeing growth in a well with a higher concentration of Hoe 296, but no growth in the well with the next lowest concentration. What does this mean?

  • Answer: This phenomenon, known as "skipped wells," can occasionally occur in broth microdilution assays. It may be due to a technical error in pipetting, where the drug was not added to that specific well, or it could be a result of paradoxical growth, although this is less common. If you observe skipped wells, the experiment for that replicate should be repeated to ensure accuracy.

Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for antifungal susceptibility testing of yeasts.[1][5]

1. Preparation of Hoe 296 Stock Solution:

  • Accurately weigh a known amount of Hoe 296 powder.

  • Dissolve the powder in sterile deionized water or an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.

2. Preparation of Fungal Inoculum:

  • From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick several distinct colonies of the test fungus.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.1).

  • This standardized suspension contains approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in the test medium (RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10³ CFU/mL).

3. Preparation of the Microdilution Plate:

  • Use a sterile 96-well, U-bottom microtiter plate.

  • Add 100 µL of the appropriate culture medium to all wells except the first column.

  • In the first column, add 200 µL of the Hoe 296 working solution (prepared by diluting the stock solution in the culture medium to twice the highest desired final concentration).

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and then transferring 100 µL from the second to the third, and so on, until the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive control (no drug), and the twelfth column as the negative control (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well from column 1 to 11.

  • Add 100 µL of sterile medium to the wells in column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate to prevent evaporation and incubate at 35°C for 24-48 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity or a cell pellet at the bottom.

  • The MIC is defined as the lowest concentration of Hoe 296 that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the positive control.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ciclopiroxolamine (Hoe 296) against various fungal species as reported in the literature.

Table 1: MIC of Ciclopiroxolamine against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.03 - 0.25[6]
Trichophyton mentagrophytes0.03 - 0.25[6]
Microsporum canis0.03 - 0.25[6]

Table 2: MIC of Ciclopiroxolamine against Yeasts

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.001 - 0.25[6]
Malassezia furfur0.001 - 0.125[4]
Candida spp.1 - 10[7]

Table 3: MIC of Ciclopiroxolamine against Molds

Fungal SpeciesMIC Range (µg/mL)
Aspergillus spp.10 - 20[7]
Scopulariopsis spp.10 - 20[7]

Mandatory Visualization

Hoe296_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell Hoe296 Hoe 296 (Ciclopiroxolamine) Enzyme Metal-Dependent Enzymes Hoe296->Enzyme Inhibits Fe3_int Fe³⁺ Hoe296->Fe3_int Chelates Al3_int Al³⁺ Hoe296->Al3_int Chelates Fe3_ext Fe³⁺ Al3_ext Al³⁺ Metabolism Essential Metabolic Pathways Enzyme->Metabolism Catalyzes Growth Fungal Growth & Proliferation Metabolism->Growth Supports Fe3_int->Enzyme Required for function Al3_int->Enzyme Required for function Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Hoe 296 Stock Solution D Serial Dilution of Hoe 296 in 96-well Plate A->D B Prepare Fungal Inoculum C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Plate with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Visually or Spectrophotometrically Read Plate F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

References

Addressing off-target effects of 2-(4-acetylpiperazine)-quinoxaline in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-(4-acetylpiperazine)-quinoxaline in vitro. The following information is designed to help address potential off-target effects and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of 2-(4-acetylpiperazine)-quinoxaline?

Based on the quinoxaline (B1680401) scaffold, 2-(4-acetylpiperazine)-quinoxaline is predicted to be a kinase inhibitor. Quinoxaline derivatives have been shown to target a variety of kinases involved in cell signaling pathways that regulate proliferation, differentiation, and apoptosis.[1][2] The specific primary target(s) of this compound may vary depending on the cellular context.

Q2: What are the potential off-target effects of this compound?

Off-target effects can occur when a drug binds to unintended molecules.[3] For kinase inhibitors like 2-(4-acetylpiperazine)-quinoxaline, common off-target effects include the inhibition of other kinases with similar ATP-binding pockets.[4] This can lead to unexpected phenotypic changes in cells. Additionally, quinoxaline-containing compounds have been reported to interact with other proteins, and in some cases, generate reactive oxygen species (ROS), which can lead to DNA damage.[5][6]

Q3: How can I experimentally identify off-target effects in my cell line?

Several in vitro methods can be used to identify off-target effects. A common approach is to screen the compound against a panel of known kinases to determine its selectivity profile.[7][8] Other unbiased, genome-wide methods include:

  • Chemical Proteomics: Techniques like kinobeads coupled with mass spectrometry can identify protein targets, including off-targets, in an unbiased manner from cell lysates.[4][9][10]

  • Cell Microarray Analysis: This method assesses the binding of the compound to a large number of proteins expressed on the surface of cells.[11]

Q4: What is a "rescue" experiment and how can it confirm an on-target effect?

A rescue experiment is a crucial control to confirm that an observed phenotype is a direct result of modulating the intended target and not due to off-target effects.[12] This involves re-introducing the target gene in a form that is resistant to the compound. If the phenotype is reversed, it provides strong evidence for on-target activity.[12]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Phenotype

You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target kinase.

Potential Cause: Off-target kinase inhibition or interaction with other cellular proteins.

Troubleshooting Steps:

  • Perform a Kinase Selectivity Profile: Screen 2-(4-acetylpiperazine)-quinoxaline against a broad panel of kinases to identify potential off-target interactions.

  • Conduct a Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a resistant form of that off-target.

  • Use an Orthogonal Approach: Confirm the phenotype using a different inhibitor with a known different chemical scaffold that targets the same primary kinase.[13]

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the primary target.

Issue 2: High Background Signal in In Vitro Assays

You are experiencing high background noise or inconsistent results in your in vitro kinase or cell-based assays.

Potential Cause: Compound precipitation, interference with assay reagents, or non-specific binding.

Troubleshooting Steps:

  • Assess Compound Solubility: Determine the aqueous solubility of 2-(4-acetylpiperazine)-quinoxaline in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration is compatible with your assay).

  • Run an Assay Control: Test the compound in the absence of the target enzyme or cells to check for direct interference with the assay signal (e.g., fluorescence, luminescence).

  • Vary ATP Concentration (for kinase assays): If the compound is an ATP-competitive inhibitor, varying the ATP concentration in the assay can help confirm its mechanism of action and rule out non-specific inhibition.[8]

Quantitative Data Summary

The following tables provide hypothetical data for kinase selectivity profiling of 2-(4-acetylpiperazine)-quinoxaline.

Table 1: Kinase Selectivity Panel (IC50 Values)

Kinase TargetIC50 (nM)Kinase Family
Primary Target Kinase A 50 Tyrosine Kinase
Off-Target Kinase B500Tyrosine Kinase
Off-Target Kinase C2,500Serine/Threonine Kinase
Off-Target Kinase D>10,000Serine/Threonine Kinase
Off-Target Kinase E>10,000Lipid Kinase

Table 2: Cell-Based Assay Results

Cell LinePrimary Target A Inhibition (IC50, nM)Cell Viability (CC50, nM)Selectivity Index (CC50/IC50)
Cancer Cell Line 1755,00066.7
Normal Cell Line 180>20,000>250

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from Promega Corporation's guidelines and is used to determine the potency of 2-(4-acetylpiperazine)-quinoxaline against a target kinase.[14]

Materials:

  • 2-(4-acetylpiperazine)-quinoxaline stock solution (in DMSO)

  • Purified kinase enzyme

  • Kinase-specific substrate and buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of 2-(4-acetylpiperazine)-quinoxaline in the appropriate kinase buffer.

  • Add 5 µL of the compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Chemical Proteomics with Kinobeads for Off-Target Identification

This protocol provides a general workflow for identifying kinase targets and off-targets from cell lysates using kinobeads.[4][10]

Materials:

  • Cell culture flasks and media

  • Lysis buffer

  • Kinobeads (immobilized non-selective kinase inhibitors)

  • 2-(4-acetylpiperazine)-quinoxaline

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat one set of cells with 2-(4-acetylpiperazine)-quinoxaline and another with a vehicle control for a specified time.

  • Harvest and lyse the cells to obtain protein extracts.

  • Incubate the cell lysates with the kinobeads. In the treated sample, the compound will compete with the kinobeads for binding to its target kinases.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • Compare the protein profiles of the treated and control samples. Proteins that show reduced binding to the kinobeads in the presence of the compound are potential targets or off-targets.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Target_Kinase Primary Target Kinase A Receptor->Target_Kinase Activates Compound 2-(4-acetylpiperazine) -quinoxaline Compound->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase B Compound->Off_Target_Kinase Inhibits (Off-Target) Downstream_Protein Downstream Effector Protein Target_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Potential on-target and off-target signaling pathways of 2-(4-acetylpiperazine)-quinoxaline.

Experimental_Workflow cluster_screening Initial Screening cluster_troubleshooting Off-Target Troubleshooting cluster_validation Validation Primary_Assay Primary in vitro Assay (e.g., Kinase Assay) Hit_Identified Hit Identified: 2-(4-acetylpiperazine)-quinoxaline Primary_Assay->Hit_Identified Unexpected_Phenotype Unexpected Phenotype Observed in Cells Hit_Identified->Unexpected_Phenotype Selectivity_Profiling Kinase Selectivity Profiling Unexpected_Phenotype->Selectivity_Profiling Chemical_Proteomics Chemical Proteomics Unexpected_Phenotype->Chemical_Proteomics Off_Target_Identified Off-Target(s) Identified Selectivity_Profiling->Off_Target_Identified Chemical_Proteomics->Off_Target_Identified Rescue_Experiment Rescue Experiment On_Target_Confirmed On-Target Effect Confirmed Rescue_Experiment->On_Target_Confirmed Off_Target_Identified->Rescue_Experiment

Caption: A workflow for identifying and validating off-target effects.

Logical_Relationship Compound Compound Action On_Target On-Target Effect Compound->On_Target Off_Target Off-Target Effect Compound->Off_Target Observed_Phenotype Observed Cellular Phenotype On_Target->Observed_Phenotype Off_Target->Observed_Phenotype

Caption: Relationship between compound action, on/off-target effects, and observed phenotype.

References

Challenges in the synthesis of quinoxaline derivatives like "296 HC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis of quinoxaline (B1680401) derivatives, with a particular focus on compounds like "296 HC" (2-(4-acetylpiperazine)-quinoxaline).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxaline derivatives?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely used due to its simplicity and the ready availability of starting materials.[1]

Q2: I am synthesizing a 2-aminoquinoxaline derivative similar to "296 HC" and facing low yields. What are the common causes?

Low yields in the synthesis of 2-aminoquinoxaline derivatives can arise from several factors:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly impact the yield.[2] For the synthesis of cyclic 2-aminoquinoxaline analogs, specific conditions like heating at 105 °C in a sealed tube with potassium carbonate in a dioxane/water mixture have been reported.[3]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine (B120857) or the substituted amine can lead to side reactions, consuming the reactants and lowering the yield of the desired product.[2]

  • Side Reactions: The formation of undesired side products is a common issue that can reduce the overall yield.[2]

  • Product Degradation: The synthesized quinoxaline derivative might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[1][2]

Q3: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

The formation of multiple products, often isomers, can be a challenge, particularly when using substituted o-phenylenediamines.[2] To improve selectivity:

  • Control Reaction Temperature: Lowering the reaction temperature may favor the formation of a kinetically controlled product over a thermodynamically controlled one.

  • Catalyst Screening: The choice of catalyst can influence regioselectivity. Screening different acid or base catalysts may help favor the formation of the desired isomer.[2]

  • Protecting Groups: In some cases, protecting one of the amino groups on the diamine can direct the reaction to yield a single isomer.

Q4: What are the best practices for purifying quinoxaline derivatives like "296 HC"?

Purification of quinoxaline derivatives can be challenging. Common methods include:

  • Flash Chromatography: This is a widely used method for purifying quinoxaline analogs. For compounds similar to "296 HC," a silica (B1680970) gel stationary phase with an ethyl acetate (B1210297) in hexane (B92381) gradient as the mobile phase has been successfully employed.[3]

  • Recrystallization: This can be an effective method for purifying solid quinoxaline products.[4] The choice of solvent is critical, with ethanol (B145695) being a commonly used solvent.[4][5]

  • Liquid-Liquid Extraction: This can be used to remove impurities with different acid-base properties.[6][7]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Aminoquinoxaline Derivatives
Potential Cause Troubleshooting Step Rationale
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. For cyclic 2-aminoquinoxalines, ensure the sealed tube is properly heated.[3]Reaction kinetics are highly dependent on these parameters.
Poor Quality Starting Materials Use freshly purified 2-chloroquinoxaline (B48734) and the corresponding amine. Ensure reagents are dry.Impurities can lead to side reactions and lower the yield.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider adding more of the amine or extending the reaction time.Ensures the reaction goes to completion.
Product Degradation Avoid unnecessarily high temperatures or prolonged reaction times.[1][2]Quinoxaline rings can be sensitive to harsh conditions.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step Rationale
Side Reactions Ensure the correct stoichiometry of reactants. An excess of one reactant might lead to byproducts.[1]Stoichiometric balance is crucial for clean reactions.
Presence of Benzimidazole Derivatives This is a known side reaction, especially if aldehyde impurities are present.[4] Purify starting materials to remove any aldehyde contaminants.Benzimidazole formation competes with quinoxaline synthesis.
Formation of Isomers If using a substituted o-phenylenediamine, consider the regioselectivity. Modifying the catalyst and reaction temperature can influence the isomeric ratio.[2]Different isomers can have similar properties, making purification difficult.

Experimental Protocols

General Synthetic Method for Cyclic 2-Aminoquinoxaline Analogs (e.g., "296 HC")

This protocol is adapted from a reported synthesis of cyclic 2-aminoquinoxaline analogs.[3]

Materials:

  • 2-chloroquinoxaline (0.608 mmol)

  • Potassium carbonate (1.215 mmol)

  • Amine (e.g., 1-acetylpiperazine (B87704) for "296 HC") (3.038 mmol)

  • Dioxane/water (9:1) mixture (2.4 mL)

Procedure:

  • Combine 2-chloroquinoxaline, potassium carbonate, and the amine in a sealed tube.

  • Add the dioxane/water (9:1) solvent mixture.

  • Heat the sealed tube at 105 °C for 3 hours.

  • After cooling, filter the crude mixture.

  • Dissolve the solid in ethyl acetate and wash twice with brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate under reduced pressure.

  • Purify the crude residue using flash chromatography with a silica gel stationary phase and an ethyl acetate in hexane gradient as the mobile phase.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-chloroquinoxaline, K2CO3, and amine in a sealed tube B Add Dioxane/Water (9:1) A->B C Heat at 105°C for 3 hours B->C D Filter crude mixture C->D E Dissolve in Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Evaporate solvent G->H I Flash Chromatography (Silica gel, Hexane/EtOAc) H->I J Pure 2-Aminoquinoxaline Derivative I->J

Caption: General experimental workflow for the synthesis of cyclic 2-aminoquinoxaline analogs.

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Found optimize_purification Optimize Purification (Chromatography, Recrystallization) check_conditions->optimize_purification Optimal adjust_conditions Adjust Conditions (e.g., lower temp, screen catalysts) check_conditions->adjust_conditions Suboptimal modify_purification Modify Purification Protocol optimize_purification->modify_purification Ineffective success Improved Yield/ Purity optimize_purification->success Effective purify_reagents->check_conditions adjust_conditions->optimize_purification modify_purification->success

Caption: Troubleshooting decision tree for quinoxaline synthesis.

signaling_pathway compound Quinoxaline Derivatives (e.g., 296 HC) wnt Wnt/β-catenin Pathway compound->wnt Engages mapk MAP3K1-IKK-NF-κB Pathway compound->mapk Engages proliferation Supporting Cell Proliferation wnt->proliferation mapk->proliferation regeneration Auditory Hair Cell Regeneration proliferation->regeneration Potential for

Caption: Proposed signaling pathways for quinoxaline-induced auditory hair cell regeneration.[3]

References

Technical Support Center: Inner Ear Delivery of Progenitor Cell Activators in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the delivery of progenitor cell activators, such as the formerly investigated compound "296 HC" (FX-322), to the inner ear in animal models.

Disclaimer: The clinical development of FX-322 for hearing loss was discontinued (B1498344) due to a lack of efficacy in human trials.[1] This guide is intended for preclinical research purposes to aid in the investigation of inner ear drug delivery and regenerative medicine approaches.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for "296 HC" (FX-322)?

A1: FX-322 is a combination of two small molecules designed to activate dormant progenitor cells within the cochlea, stimulating them to differentiate into new, functional hair cells.[2] This approach aimed to regenerate the sensory cells responsible for hearing that are often lost due to noise exposure, aging, or ototoxic drugs.

Q2: What was the formulation and delivery method used for FX-322 in clinical trials?

A2: FX-322 was formulated as a thermoreversible gel.[2][3] It was administered as a liquid via intratympanic injection, which would then form a gel at body temperature in the middle ear. This was intended to provide sustained release of the drug for diffusion across the round window membrane into the inner ear.[2][3]

Q3: What are the common animal models used for studying inner ear drug delivery?

A3: Guinea pigs, rats, and mice are the most commonly used animal models. Guinea pigs have a cochlea that is anatomically similar to humans in some respects, making them a popular choice.[4] Mice are often used for studies involving genetic modifications. The choice of model depends on the specific research question, the availability of validated experimental techniques, and anatomical considerations.

Q4: What are the primary challenges in delivering drugs to the inner ear?

A4: The inner ear is protected by several biological barriers, including the blood-labyrinth barrier and the round window membrane. Systemic drug administration often fails to achieve therapeutic concentrations in the inner ear without causing systemic toxicity. Local delivery via intratympanic injection is minimally invasive but can be limited by rapid clearance through the Eustachian tube and the low permeability of the round window membrane.

Q5: How can I assess the effectiveness of drug delivery to the inner ear?

A5: Effectiveness is typically assessed through a combination of functional and histological evaluations. Auditory Brainstem Response (ABR) testing is a non-invasive method to measure hearing thresholds before and after treatment.[5][6][7][8] Post-mortem histological analysis of the cochlea, including hair cell counting (cytocochleograms), allows for the direct visualization and quantification of cellular regeneration or preservation.[9][10][11][12]

Troubleshooting Guides

Intratympanic Injection Issues
Problem Possible Cause(s) Suggested Solution(s)
Tympanic Membrane (TM) Perforation Needle gauge is too large; Improper injection technique; Repeated injections.Use a smaller gauge needle (e.g., 30-gauge or smaller for mice). Ensure the injection is made in the anteroinferior quadrant of the TM to avoid ossicles.[13] Consider using a single-injection protocol if possible. For repeated dosing, consider the placement of a tympanostomy tube.
Inconsistent Dosing/Drug Leakage Backflow of the injected solution out of the TM perforation; Rapid clearance via the Eustachian tube.Inject the solution slowly to minimize pressure buildup. Keep the animal's head tilted with the injected ear facing up for a period post-injection. Use a viscous or gel-based vehicle (e.g., thermoreversible hydrogel, hyaluronic acid) to prolong residence time in the middle ear.[14][15][16]
Middle Ear Inflammation (Otitis Media) Introduction of pathogens during injection; Non-biocompatible drug vehicle.Perform the procedure under sterile conditions. Use biocompatible and sterile drug formulations and vehicles. Monitor animals for signs of infection post-procedure. Hyaluronic acid has shown good biocompatibility.[14][17]
Hearing Loss Due to Procedure Damage to the ossicles or round window membrane; Barotrauma from excessive injection pressure.Be cautious to avoid touching the ossicles with the needle. Inject slowly and consider creating a small secondary perforation to relieve pressure.[13] Perform baseline ABR testing to assess any procedure-induced hearing loss.
Drug Delivery Vehicle and Formulation Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Diffusion Across the Round Window Membrane (RWM) The drug has low permeability; The vehicle does not effectively release the drug.Consider using RWM permeability enhancers such as 3% hypertonic saline, which has been shown to be effective in animal models.[18][19] Ensure the drug is adequately solubilized in the vehicle. For gel-based formulations, optimize the polymer concentration for appropriate drug release kinetics.
Ototoxicity of the Drug or Vehicle The compound or components of the vehicle are toxic to inner ear structures.Conduct in vitro biocompatibility studies on cochlear cell lines or explants before in vivo use. Evaluate the ototoxicity of the vehicle alone in a control group using ABR and histology. Solid lipid nanoparticles (SLNs) have been shown to be non-ototoxic in some applications.[20]
Inconsistent Gel Formation of Thermoreversible Hydrogels Incorrect polymer concentration; Temperature fluctuations.Optimize the concentration of the gelling agent (e.g., Poloxamer 407) to ensure sol-gel transition occurs at body temperature.[21] Ensure the formulation is at a cool temperature for injection and warms to body temperature in the middle ear.

Experimental Protocols

Protocol 1: Intratympanic Injection in a Mouse Model

Objective: To deliver a therapeutic agent to the middle ear for diffusion into the inner ear.

Materials:

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical microscope or operating loupes

  • Sterile surgical instruments

  • 30-gauge Hamilton syringe or similar microsyringe

  • Therapeutic agent in a sterile vehicle (e.g., saline or thermoreversible gel)

  • Animal heating pad

Procedure:

  • Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.

  • Place the animal on a heating pad to maintain body temperature.

  • Position the mouse under the microscope to visualize the tympanic membrane (TM).

  • Gently retract the pinna to straighten the external auditory canal.

  • Using the microsyringe, carefully advance the needle through the TM in the anteroinferior quadrant, avoiding the ossicles.

  • Slowly inject 2-5 µL of the therapeutic solution into the middle ear cavity.

  • Observe for the presence of a fluid meniscus behind the TM.

  • Slowly retract the needle.

  • Keep the mouse with the injected ear facing upwards for 15-30 minutes to facilitate drug contact with the round window membrane.

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Auditory Brainstem Response (ABR) Testing

Objective: To functionally assess hearing thresholds in response to auditory stimuli.

Materials:

  • ABR recording system with a sound-attenuating chamber

  • Anesthetic

  • Subdermal needle electrodes

  • Heating pad

Procedure:

  • Anesthetize the animal and place it on a heating pad inside the sound-attenuating chamber.

  • Insert subdermal electrodes: the active electrode at the vertex, the reference electrode over the mastoid of the test ear, and the ground electrode on the back or contralateral mastoid.[22]

  • Place the sound delivery transducer at the entrance of the external auditory canal.

  • Present a series of auditory stimuli (e.g., clicks or tone bursts at different frequencies) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps).[22]

  • Record and average the electrical responses from the electrodes for each stimulus intensity.

  • The hearing threshold is defined as the lowest intensity level at which a recognizable ABR waveform (typically waves I-V) can be identified.[6][8]

Protocol 3: Cochlear Histology and Hair Cell Counting

Objective: To quantify inner and outer hair cell survival.

Materials:

  • Perfusion pump

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Decalcifying agent (e.g., 10% EDTA)

  • Dissecting microscope and tools

  • Fluorescent stains (e.g., Phalloidin for actin in stereocilia, DAPI for nuclei)

  • Fluorescence microscope

Procedure:

  • Euthanize the animal and perform transcardial perfusion with saline followed by 4% PFA.

  • Dissect the temporal bones and post-fix in 4% PFA overnight.

  • Decalcify the cochleae in 10% EDTA for several days, changing the solution daily.

  • Under a dissecting microscope, carefully dissect the organ of Corti from the modiolus.

  • Stain the whole-mount organ of Corti with fluorescent markers (e.g., Phalloidin-Alexa Fluor 488 and DAPI).

  • Mount the dissected cochlear spiral on a microscope slide.

  • Using a fluorescence microscope, acquire images along the entire length of the cochlea.

  • Count the number of present inner and outer hair cells in defined segments (e.g., every 200 µm) or as a percentage of missing cells compared to a control.[9] The results can be plotted as a cytocochleogram.[11]

Quantitative Data Summary

Table 1: Comparison of Intratympanic Drug Delivery Vehicles in Animal Models

VehicleResidence Time in Middle EarBiocompatibilityHearing Outcome in Noise/Ototoxic ModelsReference(s)
Saline < 1 dayGoodLimited improvement[14][16]
Hyaluronic Acid (HA) 1.8 - 30 daysGood (no inflammation)Significant improvement in hearing[14][15][17]
Poloxamer 407 (Thermoreversible Gel) ~10 daysGenerally goodSustained drug delivery[23][24]
Methoxy Polyethylene Glycol-b-polycaprolactone (MP) 47.5 daysPoor (inflammation and TM thickening)Less improvement than HA[14]
Dual Viscosity Mixture (HA-based) 49 daysGood (no inflammation)Significant hearing protection[15][16]

Table 2: Efficacy of Round Window Membrane (RWM) Permeability Enhancers in a Murine Model

EnhancerPerilymph Drug Concentration (vs. Control)RWM Structural ChangesAuditory Function RecoveryReference(s)
Histamine Significantly increasedNot detailedNo significant difference from control[18][19]
3% Hypertonic Saline Highest increaseTransient alterations, no permanent damageNo significant difference from control[18][19]
Sodium Caprate Significantly increasedNot detailedNo significant difference from control[18][19]

Visualizations

Signaling Pathway for Hair Cell Regeneration

HairCellRegeneration cluster_ProgenitorCell Progenitor/Supporting Cell Wnt Wnt Signaling (Activation) Atoh1 Atoh1 Expression Wnt->Atoh1 promotes Notch_Inhibition Notch Signaling (Inhibition) Notch_Inhibition->Atoh1 disinhibits Differentiation Differentiation Atoh1->Differentiation NewHairCell New Hair Cell Differentiation->NewHairCell FX322 FX-322 (Hypothesized) FX322->Wnt activates FX322->Notch_Inhibition inhibits

Caption: Hypothesized signaling pathway for FX-322-mediated hair cell regeneration.

Experimental Workflow for Preclinical Evaluation

ExperimentalWorkflow cluster_Setup Phase 1: Baseline & Treatment cluster_Assessment Phase 2: Outcome Assessment cluster_Analysis Phase 3: Data Analysis AnimalModel Select Animal Model (e.g., Mouse, Guinea Pig) BaselineABR Baseline ABR Testing AnimalModel->BaselineABR InduceHL Induce Hearing Loss (Noise or Ototoxic Drug) BaselineABR->InduceHL Treatment Intratympanic Injection (Test Compound vs. Vehicle Control) InduceHL->Treatment FollowUpABR Follow-up ABR Testing (e.g., 7, 14, 28 days post-injection) Treatment->FollowUpABR Euthanasia Euthanasia & Tissue Harvest FollowUpABR->Euthanasia DataAnalysis Compare ABR Threshold Shifts & Hair Cell Counts FollowUpABR->DataAnalysis Histology Cochlear Histology (Hair Cell Counting) Euthanasia->Histology Histology->DataAnalysis Conclusion Draw Conclusions on Efficacy DataAnalysis->Conclusion

References

How to minimize degradation of Hoe 296 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hoechst Dyes

Disclaimer: The compound "Hoe 296" is not found in scientific literature. It is presumed to be a typographical error for the common nuclear counterstains, Hoechst 33258 or Hoechst 33342. This guide focuses on minimizing the degradation of these widely used fluorescent dyes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are Hoechst dyes and what are they used for?

Hoechst dyes are a family of blue fluorescent stains that bind to the minor groove of double-stranded DNA. They are cell-permeable, allowing them to stain the nuclei of both live and fixed cells. Their primary application is in fluorescence microscopy, flow cytometry, and cell-based assays for visualizing cell nuclei and quantifying DNA content.

Q2: What are the main factors that cause Hoechst dye degradation?

The primary cause of Hoechst dye degradation during experiments is photobleaching . This is the light-induced destruction of the fluorophore, leading to a loss of fluorescence. Other factors that can affect dye stability and performance include pH, temperature, and the presence of reactive oxygen species.

Q3: How can I minimize photobleaching of Hoechst dyes?

Minimizing photobleaching is critical for obtaining high-quality, reproducible results, especially in time-lapse imaging. Key strategies include:

  • Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.

  • Minimize exposure time: Keep the shutter closed when not acquiring images and use the shortest possible exposure times.

  • Use appropriate filters: Employ high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach the sample and that all emitted light is collected.

  • Work quickly: Prepare stained samples and image them promptly.

  • Use an anti-fade mounting medium: For fixed cells, mounting in a commercially available anti-fade reagent can significantly reduce photobleaching.

Q4: What is the optimal pH and temperature for Hoechst dye stability?

Hoechst dyes are generally stable across a broad physiological pH range (around 7.0-7.5). However, significant deviations from this range can affect their binding affinity and fluorescence. For storage, Hoechst dye solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Q5: Can Hoechst dyes affect cell health in live-cell imaging?

Yes, at high concentrations and with prolonged exposure to excitation light, Hoechst dyes can be phototoxic. This can lead to cellular stress, altered cell behavior, and even cell death. It is crucial to use the lowest effective concentration of the dye and to minimize light exposure to maintain cell viability during live-cell experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Nuclear Staining 1. Incorrect dye concentration. 2. Insufficient incubation time. 3. Poor cell permeability (especially for Hoechst 33258 in some cell lines). 4. Dye degradation due to improper storage.1. Optimize dye concentration (typically 0.1-12 µg/mL). 2. Increase incubation time (usually 5-30 minutes). 3. Switch to the more cell-permeable Hoechst 33342 for live-cell staining. 4. Use a fresh, properly stored aliquot of the dye.
High Background Fluorescence 1. Dye concentration is too high. 2. Incomplete removal of unbound dye. 3. Autofluorescence from the sample or medium.1. Titrate the dye to a lower concentration. 2. Include additional wash steps with buffer after incubation. 3. Use a phenol (B47542) red-free medium for imaging and consider using a background subtraction algorithm.
Rapid Signal Fading (Photobleaching) 1. Excitation light is too intense. 2. Prolonged or repeated exposure to light. 3. Absence of an anti-fade reagent (for fixed cells).1. Reduce laser power or lamp intensity. 2. Minimize exposure time and the frequency of image acquisition. 3. Mount fixed cells in a high-quality anti-fade medium.
Signs of Cell Toxicity in Live Imaging 1. Dye concentration is too high. 2. Excessive light exposure leading to phototoxicity.1. Use the lowest possible dye concentration that gives a detectable signal. 2. Minimize light exposure by reducing intensity and duration. 3. Perform control experiments to assess the impact of the dye and imaging conditions on cell health.

Experimental Protocols

Protocol 1: Staining of Fixed Cells with Hoechst 33342
  • Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. If targeting intracellular antigens with antibodies, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Prepare a 1 µg/mL working solution of Hoechst 33342 in PBS. Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for DAPI or blue fluorescence (Excitation/Emission: ~350/461 nm).

Protocol 2: Live-Cell Staining and Imaging with Hoechst 33342
  • Dye Preparation: Prepare a stock solution of Hoechst 33342 (e.g., 1 mg/mL in deionized water). Dilute the stock solution in cell culture medium to a final working concentration of 0.5-1 µg/mL.

  • Staining: Replace the culture medium in the imaging dish with the Hoechst-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): For clearer imaging, you can replace the staining medium with fresh, pre-warmed medium without the dye before imaging. This helps to reduce background fluorescence.

  • Imaging: Place the dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the lowest possible light intensity and exposure time to acquire images.

Quantitative Data Summary

Parameter Hoechst 33258 Hoechst 33342 Notes
Excitation Max (DNA-bound) ~352 nm~350 nmIn the UV range.
Emission Max (DNA-bound) ~461 nm~461 nmEmits blue fluorescence.
Cell Permeability LowerHigherHoechst 33342 is generally preferred for live-cell staining.
Typical Working Concentration 0.1-12 µg/mL0.1-12 µg/mLConcentration should be optimized for each cell type and application.
Photostability ModerateModerateBoth are susceptible to photobleaching, especially with high-intensity light sources.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging A Cell Culture B Fixation & Permeabilization (for fixed cells) A->B C Incubate with Hoechst Dye B->C D Wash to Remove Unbound Dye C->D E Mount with Anti-fade Medium D->E for fixed cells F Fluorescence Microscopy D->F for live cells E->F photobleaching_mitigation A Goal: Minimize Hoechst Degradation B Reduce Excitation Light Intensity A->B C Minimize Exposure Time A->C D Use Anti-fade Mounting Medium A->D E Optimize Dye Concentration A->E

Validation & Comparative

A Comparative Efficacy Analysis of Hoe 296 (Ciclopirox Olamine) and Other Leading Antimycotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Hoe 296, also known as Ciclopirox (B875) Olamine, against a range of other well-established antimycotic agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms of action to facilitate a comprehensive understanding of their comparative performance.

Quantitative Efficacy Comparison

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 value, the concentration at which 90% of the tested isolates are inhibited, is a particularly robust metric for comparison.

The following tables summarize the available MIC data for Hoe 296 (Ciclopirox) and its comparators against common fungal pathogens.

Table 1: Comparative In Vitro Activity (MIC90) Against Common Dermatophytes

Antifungal AgentTrichophyton rubrum (μg/mL)Trichophyton mentagrophytes (μg/mL)
Hoe 296 (Ciclopirox) 0.50 [1]0.50 [1]
Efinaconazole0.0078[1]0.016[1]
Tavaborole8.0[1]8.0[1]

Table 2: Comparative In Vitro Activity (MIC Range) Against Dermatophytes and Yeasts

Antifungal AgentDermatophytes (μg/mL)Yeasts (μg/mL)
Hoe 296 (Ciclopirox Olamine) 0.03-0.25 [2]0.001-0.25 [2]
Econazole (B349626) Nitrate (B79036)<0.001-0.25[2]0.125->0.5[2]
Butenafine (B35027) HCl0.03-0.25[2]Limited activity

Note: While direct MIC90 comparisons with clotrimazole (B1669251) were not available in the reviewed literature, clinical studies have shown that ciclopirox olamine cream is equivalent to clotrimazole 1% cream in treating tinea cruris and tinea corporis.[3] Furthermore, one in vitro study indicated that ciclopirox has the second-lowest MIC value against dermatophytes after clotrimazole.[4]

Experimental Protocols

The data presented in the preceding tables were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[1][5]

CLSI M38-A2 Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi

This method provides a standardized procedure to determine the in vitro susceptibility of filamentous fungi to antifungal agents.

  • Preparation of Antifungal Agent Stock Solutions: Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: A series of two-fold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of decreasing antifungal concentrations across the wells.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium, such as potato dextrose agar, to promote sporulation. The conidia (spores) are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Inoculation of Microdilution Plates: Each well of the microdilution plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

  • Incubation: The inoculated plates are incubated at a standardized temperature, typically 35°C, for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is recorded as the MIC.

Mechanisms of Action and Signaling Pathways

The efficacy of an antimycotic is intrinsically linked to its mechanism of action. The following diagrams illustrate the distinct pathways and cellular processes targeted by Hoe 296 and its comparators.

Hoe296_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell Hoe296 Hoe 296 (Ciclopirox) Hoe296_in Hoe 296 Hoe296->Hoe296_in Uptake Fe3 Fe³⁺ Fe3_in Intracellular Fe³⁺ Fe3->Fe3_in Transport Membrane Cell Membrane Chelation Iron Chelation Hoe296_in->Chelation Fe3_in->Chelation Enzyme_Inhibition Inhibition of Iron-Dependent Enzymes Chelation->Enzyme_Inhibition Processes Disruption of: - DNA/RNA Synthesis - Cellular Respiration - Peroxide Degradation Enzyme_Inhibition->Processes

Caption: Mechanism of Hoe 296 (Ciclopirox) via iron chelation.

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Ergosterol->Disrupted_Membrane Depletion leads to Azoles Azoles (Clotrimazole, Econazole, Efinaconazole) Azoles->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->14-alpha-demethyl Lanosterol Allylamine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Squalene_accumulation Toxic Squalene Accumulation Squalene->Squalene_accumulation Accumulation Lanosterol Lanosterol Squalene epoxidase->Lanosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Lanosterol->Disrupted_Membrane Depletion leads to Allylamines Benzylamine (Butenafine) Squalene_epoxidase Squalene epoxidase Allylamines->Squalene_epoxidase Inhibition Squalene_epoxidase->Lanosterol Oxaborole_Mechanism cluster_protein_synthesis Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA LeuRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Ribosome->Protein Inhibition Inhibition of Protein Synthesis Tavaborole Tavaborole Tavaborole->LeuRS Inhibition

References

A Comparative Analysis of 2-(4-acetylpiperazine)-quinoxaline and Alternative Strategies for Hair Cell Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible loss of sensory hair cells in the inner ear is a primary cause of hearing loss and balance disorders. This has spurred significant research into regenerative strategies aimed at replacing these vital cells. One promising small molecule, 2-(4-acetylpiperazine)-quinoxaline, has emerged from a new class of quinoxaline (B1680401) derivatives. This guide provides a comparative analysis of this compound against other leading approaches for hair cell regeneration, supported by available experimental data and detailed methodologies.

Overview of Hair Cell Regeneration Strategies

The regeneration of auditory hair cells is a complex process that can be stimulated through various mechanisms. The primary approaches currently under investigation include the use of small molecules to induce supporting cell proliferation, and the manipulation of key signaling pathways and transcription factors to drive cell fate changes. This guide focuses on a direct comparison between the quinoxaline derivative 2-(4-acetylpiperazine)-quinoxaline and three major alternative strategies: the overexpression of the transcription factor Atoh1, the activation of the Wnt signaling pathway, and the inhibition of the Notch signaling pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the different hair cell regeneration strategies. It is important to note that the data are derived from different experimental models and conditions, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Proliferation of Auditory Cells

Compound/StrategyCell LineConcentration/MethodResultCitation(s)
2-(4-acetylpiperazine)-quinoxaline (Qx-296) HEI-OC1 (mouse auditory cell line)0.1 µM - 5 µMHigh proliferative effect and increased metabolic activity.[1]
Wnt Agonist (CHIR99021) Mouse otic sphere cultureNot specifiedIncrease in proliferating (Gem-AG+) cells from 1.62% to 11.59%.[2]

Table 2: In Vivo Hair Cell Regeneration

StrategyAnimal ModelMethodResultCitation(s)
Atoh1 Overexpression Neonatal Mouse (in vivo, after hair cell ablation)Genetic inductionAverage of over 120 regenerated hair cells per cochlea.[3]
Notch Inhibitor (DAPT) Zebrafish Larvae (lateral line, after neomycin damage)Chemical treatmentExcess of regenerated hair cells.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Auditory Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of compounds like 2-(4-acetylpiperazine)-quinoxaline on the proliferation of the HEI-OC1 auditory cell line.[1][6]

  • Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33 °C, 10% CO2).

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., 2-(4-acetylpiperazine)-quinoxaline) at various concentrations. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a further 24-48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation with MTT: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control.

Zebrafish Lateral Line Hair Cell Regeneration Assay

This in vivo assay is used to evaluate the effect of compounds or genetic manipulations on hair cell regeneration.[4][7]

  • Hair Cell Ablation: 5 days post-fertilization (dpf) zebrafish larvae are treated with an ototoxic agent, such as 400 µM neomycin, for 1 hour to destroy the hair cells in the lateral line neuromasts.

  • Treatment: After ablation, the larvae are washed and placed in fresh medium containing the test compound (e.g., a Notch inhibitor like DAPT) or vehicle.

  • Regeneration Period: The larvae are allowed to recover and regenerate their hair cells for a period of 24 to 72 hours.

  • Staining: To visualize the hair cells, larvae are stained with a vital dye such as YO-PRO-1 or by using a transgenic line expressing a fluorescent protein in hair cells.

  • Quantification: The number of regenerated hair cells in specific neuromasts of the lateral line is counted using a fluorescence microscope.

  • Data Analysis: The number of regenerated hair cells in the treated group is compared to the control group.

Mouse Cochlear Explant Culture and Hair Cell Analysis

This ex vivo model allows for the study of hair cell regeneration in a more complex tissue environment.[8][9][10]

  • Dissection: The cochleae are dissected from neonatal mice (P0-P5) in a sterile environment. The organ of Corti is carefully separated from the surrounding tissue.

  • Culture: The explanted organ of Corti is placed on a culture insert or a coated coverslip in a culture dish with a suitable medium.

  • Treatment/Transduction: The explants can be treated with compounds or transduced with viral vectors to overexpress genes like Atoh1.

  • Incubation: The cultures are maintained in an incubator for several days to allow for hair cell regeneration.

  • Immunohistochemistry: After the culture period, the explants are fixed and stained with antibodies against hair cell markers, such as Myosin VIIa, to identify and quantify the regenerated hair cells. Nuclei are counterstained with DAPI.

  • Imaging and Quantification: The stained explants are imaged using a confocal microscope, and the number of regenerated hair cells is counted.

  • Data Analysis: The number of regenerated hair cells in the experimental group is compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in hair cell regeneration and the general experimental workflows.

Hair_Cell_Regeneration_Pathways cluster_Quinoxaline 2-(4-acetylpiperazine)-quinoxaline cluster_Wnt Wnt Pathway cluster_Notch Notch Pathway cluster_Atoh1 Atoh1 Overexpression Quinoxaline 2-(4-acetylpiperazine)- quinoxaline SC_Proliferation Supporting Cell Proliferation Quinoxaline->SC_Proliferation Wnt_Agonist Wnt Agonist (e.g., CHIR99021) Beta_Catenin β-catenin Stabilization Wnt_Agonist->Beta_Catenin Beta_Catenin->SC_Proliferation Notch_Inhibitor Notch Inhibitor (e.g., DAPT) Atoh1_up Atoh1 Upregulation Notch_Inhibitor->Atoh1_up HC_Differentiation Hair Cell Differentiation Atoh1_up->HC_Differentiation Atoh1_OE Atoh1 Overexpression Atoh1_OE->HC_Differentiation SC_Proliferation->HC_Differentiation HC_Regeneration Hair Cell Regeneration HC_Differentiation->HC_Regeneration

Caption: Signaling pathways in hair cell regeneration.

In_Vitro_Workflow start Start culture Culture HEI-OC1 Cells start->culture treat Treat with Compound/ Vehicle culture->treat incubate Incubate (24-48h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4h) mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: In Vitro Proliferation Assay Workflow.

In_Vivo_Workflow start Start ablation Hair Cell Ablation (e.g., Neomycin) start->ablation treatment Treat with Compound/ Vehicle ablation->treatment regeneration Regeneration Period (24-72h) treatment->regeneration staining Stain Hair Cells regeneration->staining quantification Quantify Regenerated Hair Cells staining->quantification end End quantification->end

Caption: In Vivo Zebrafish Regeneration Workflow.

Concluding Remarks

The quinoxaline derivative 2-(4-acetylpiperazine)-quinoxaline shows promise as a small molecule that can induce the proliferation of auditory supporting cells, a critical first step towards hair cell regeneration. While direct quantitative comparisons with other strategies are challenging due to variations in experimental models, the available data suggest that it is a viable candidate for further investigation.

Alternative approaches, such as the overexpression of Atoh1 and the modulation of Wnt and Notch signaling, have also demonstrated significant potential in promoting hair cell regeneration in various models. Future research should focus on conducting head-to-head comparisons of these different strategies in standardized preclinical models to determine their relative efficacy and safety. The detailed protocols provided in this guide aim to facilitate such comparative studies, ultimately accelerating the development of novel therapies for hearing loss and vestibular disorders.

References

Comparative analysis of Hoe 296's mode of action with other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal agent Hoe 296, also known as Ciclopirox Olamine, with other major classes of antifungal drugs. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

Hoe 296 (Ciclopirox Olamine) distinguishes itself from other antifungal agents through a unique mode of action primarily centered on the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This action disrupts essential cellular processes by inhibiting metal-dependent enzymes, leading to the inhibition of macromolecular synthesis and alteration of cell membrane permeability. This mechanism is fundamentally different from that of other major antifungal classes, such as azoles, polyenes, and echinocandins, which target specific components of the fungal cell wall or membrane. This comparative guide delves into these differences, presenting available in vitro susceptibility data and the methodologies used to obtain them.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of Hoe 296 (Ciclopirox Olamine) and other representative antifungal agents against key fungal pathogens. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Comparative MIC Ranges (µg/mL) against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)
Hoe 296 (Ciclopirox Olamine) Hydroxypyridone 0.001 - 2.0 [1][2][3]
Fluconazole (B54011)Azole0.25 - >64
Amphotericin BPolyene0.03 - 2.0
CaspofunginEchinocandin0.015 - 2.0

Table 2: Comparative MIC Ranges (µg/mL) against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)
Hoe 296 (Ciclopirox Olamine) Hydroxypyridone Data not consistently available
Itraconazole (B105839)Azole0.03 - >16[4]
Amphotericin BPolyene0.125 - 4.0[4]
CaspofunginEchinocandin0.015 - >16

Table 3: Comparative MIC Ranges (µg/mL) against Trichophyton rubrum

Antifungal AgentClassMIC Range (µg/mL)
Hoe 296 (Ciclopirox Olamine) Hydroxypyridone 0.003 - 2.0 [5]
TerbinafineAllylamine0.001 - 0.25
ItraconazoleAzole0.015 - 4.0

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 and M38 documents.

CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is a standardized procedure for determining the MICs of antifungal agents against yeasts, such as Candida species.

Workflow for CLSI M27 Broth Microdilution:

CLSI_M27_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare standardized antifungal agent dilutions a1 Inoculate microdilution plate wells with yeast suspension p1->a1 p2 Prepare standardized yeast inoculum (0.5-2.5 x 10^3 CFU/mL) p2->a1 a2 Incubate at 35°C for 24-48 hours a1->a2 an1 Visually or spectrophotometrically determine fungal growth a2->an1 an2 MIC is the lowest concentration with significant growth inhibition (typically ≥50%) an1->an2 Hoe296_MoA cluster_effects Effects Hoe296 Hoe 296 (Ciclopirox Olamine) Fe3 Fe³⁺ Hoe296->Fe3 Chelation Enzymes Iron-Dependent Enzymes Fe3->Enzymes Cofactor for Mitochondria Mitochondria Enzymes->Mitochondria Essential for Respiration Detox Detoxification Enzymes->Detox Catalyzes Macromolecules Macromolecule Synthesis Mitochondria->Macromolecules Energy for Inhibition Inhibition of Macromolecule Synthesis Membrane Cell Membrane Integrity Permeability Altered Membrane Permeability ROS Reactive Oxygen Species Detox->ROS Removes CellDeath Fungal Cell Death Inhibition->CellDeath Permeability->CellDeath Azole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Effects Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Depletion Ergosterol Depletion Accumulation Toxic Sterol Accumulation Azole Azole Antifungal Azole->Enzyme Inhibits Membrane Disrupted Membrane Function & Fluidity Depletion->Membrane Accumulation->Membrane GrowthInhibition Inhibition of Fungal Growth Membrane->GrowthInhibition Polyene_MoA cluster_membrane Fungal Cell Membrane cluster_effects Effects Ergosterol Ergosterol Pore Pore/Channel Formation Membrane Lipid Bilayer Polyene Polyene Antifungal Polyene->Ergosterol Binds to Leakage Leakage of Ions (K⁺, Na⁺) & Molecules Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Echinocandin_MoA cluster_pathway β-(1,3)-D-Glucan Synthesis cluster_effects Effects UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-Glucan Synthase UDP_Glucose->Enzyme Glucan β-(1,3)-D-Glucan Enzyme->Glucan Inhibition Inhibition of Glucan Synthesis Echinocandin Echinocandin Antifungal Echinocandin->Enzyme Inhibits WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Osmotic Lysis & Cell Death WeakWall->Lysis

References

Quinoxaline Analogs in Supporting Cell Proliferation: A Comparative Analysis of 296 HC and Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of quinoxaline (B1680401) analogs in promoting auditory supporting cell proliferation reveals promising candidates for hearing loss therapies. This guide provides a comparative analysis of 296 HC (Qx-296) and other quinoxaline derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The regeneration of sensory auditory hair cells, which do not spontaneously regenerate in mammals, is a critical goal in the treatment of hearing loss. A promising strategy involves stimulating the proliferation of surrounding supporting cells, which can then differentiate into new hair cells. Quinoxaline, a non-steroidal anti-inflammatory compound, and its analogs have emerged as a potential therapeutic avenue to induce this proliferation.

A pivotal study synthesized and evaluated a series of seventy quinoxaline derivatives for their ability to promote supporting cell proliferation.[1][2][3] Among these, a select few, including the acetyl piperazine-substituted analog known as 296 HC (Qx-296), demonstrated significant proliferative effects in preclinical studies.[4] This guide provides a comprehensive comparison of 296 HC with other notable quinoxaline analogs from this research, focusing on their performance in promoting supporting cell proliferation.

Comparative Efficacy of Quinoxaline Analogs

The proliferative effects of several lead quinoxaline analogs were evaluated in vitro using the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an established model for auditory research. The following table summarizes the quantitative data on cell viability, which serves as an indicator of cell proliferation.

CompoundSubstituentProliferative Effect (Cell Viability)
Qx-292 EthylHighest proliferative effects, with over 300% cell viability at 0.5 µM.[4]
Qx-294 MorpholineOver 400% cell viability at concentrations between 100 nM – 5 µM.[4]
Qx-295 ThiomorpholineOver 400% cell viability at concentrations between 100 nM – 5 µM.[4]
296 HC (Qx-296) Acetyl piperazineOver 400% cell viability at concentrations between 100 nM – 5 µM.[4]
Qx-301 PyrrolidineOver 400% cell viability at concentrations between 100 nM – 5 µM.[4]
Qxo (Original Quinoxaline) -Used as a control, with other analogs showing significantly greater effects.[4]
DMSO (Control) -Vehicle control.

Note: The proliferative activity of Qx-294, Qx-295, 296 HC (Qx-296), and Qx-301 was observed to decline at concentrations higher than 5 µM.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of quinoxaline analogs.

In Vitro HEI-OC1 Cell Proliferation Assay

This protocol outlines the steps for assessing the effect of quinoxaline analogs on the proliferation of the HEI-OC1 auditory cell line.

  • Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33°C, 10% CO2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline analogs (e.g., 100 nM to 10 µM) or the vehicle control (DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The MTT is converted by metabolically active cells into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vivo Zebrafish Neuromast Regeneration Assay

This protocol describes the methodology for evaluating the pro-regenerative effects of quinoxaline analogs on sensory hair cells in a live animal model.

  • Animal Model: Wild-type zebrafish larvae (e.g., 5 days post-fertilization) are used.

  • Hair Cell Ablation: Larvae are exposed to an ototoxic agent, such as neomycin or gentamicin, to ablate the sensory hair cells of the lateral line neuromasts.

  • Compound Treatment: Following ototoxin exposure and washout, the larvae are incubated in media containing different concentrations of the quinoxaline analogs or a vehicle control.

  • Regeneration Period: The larvae are maintained in the treatment media for a period of 24 to 72 hours to allow for hair cell regeneration.

  • Staining and Imaging: After the regeneration period, the larvae are fixed and stained with fluorescent markers to visualize the hair cells (e.g., anti-Myosin VIIa antibody) and supporting cells. The neuromasts are then imaged using confocal microscopy.

  • Quantification: The number of regenerated hair cells in each neuromast is counted and compared between the different treatment groups and the control group to determine the proliferative efficacy of the compounds.

Signaling Pathways and Experimental Workflow

The pro-proliferative effects of these quinoxaline analogs are believed to be mediated through the activation of key signaling pathways involved in cell growth and fate.

Signaling_Pathway cluster_0 Quinoxaline Analogs (e.g., 296 HC) cluster_1 Signaling Pathways cluster_2 Cellular Response Compound Quinoxaline Analogs Wnt Wnt/β-catenin Pathway Compound->Wnt NFkB MAP3K1-IKK-NF-κB Pathway Compound->NFkB Proliferation Supporting Cell Proliferation Wnt->Proliferation NFkB->Proliferation

Caption: Proposed signaling pathways activated by quinoxaline analogs.

The experimental process for evaluating these compounds follows a logical progression from in vitro screening to in vivo validation.

Experimental_Workflow A Synthesis of Quinoxaline Analogs B In Vitro Screening (HEI-OC1 Cell Proliferation Assay) A->B Efficacy Testing C Identification of Lead Compounds (e.g., 296 HC) B->C Data Analysis D In Vivo Validation (Zebrafish Neuromast Regeneration Assay) C->D Further Validation E Mechanism of Action Studies (Signaling Pathway Analysis) D->E Understanding the 'How'

Caption: General experimental workflow for quinoxaline analog evaluation.

References

Comparative Analysis of Hoe 296 and Other Macromolecular Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the inhibitory effects of Hoe 296 on macromolecular synthesis, with a comparative evaluation against established inhibitors. This document provides supporting experimental data, detailed protocols, and visual representations of mechanisms and workflows.

Introduction

Hoe 296, chemically known as the ethanolamine (B43304) salt of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone and also referred to as Ciclopirox (B875) Olamine, is a broad-spectrum antifungal agent. Its primary mechanism of action involves the disruption of macromolecular synthesis, a fundamental process for fungal growth and viability. This guide provides a detailed comparison of the inhibitory effects of Hoe 296 on DNA, RNA, and protein synthesis with those of well-established inhibitors: 5-fluorouracil, actinomycin (B1170597) D, and cycloheximide. The data presented herein is intended to assist researchers in selecting appropriate inhibitors for their experimental needs and to provide a deeper understanding of the mode of action of these compounds.

Mechanism of Action of Hoe 296

Hoe 296 exerts its fungitoxic activity primarily by inhibiting the uptake of essential precursors required for the synthesis of macromolecules.[1] Studies have shown that it effectively blocks the transport of substances like leucine (B10760876) and adenine (B156593) from the extracellular medium into the fungal cell.[1] The inhibition of precursor uptake into the cellular pool is more pronounced than the subsequent incorporation of these precursors into proteins and nucleic acids.[1] At higher concentrations, Hoe 296 can also alter cell membrane permeability, leading to the leakage of intracellular components.[1]

Comparative Performance Data

The following table summarizes the inhibitory concentrations of Hoe 296 and alternative inhibitors on macromolecular synthesis in Candida albicans, a common model organism in fungal research.

CompoundTarget Process(es)Test OrganismIC50 / MICCitation
Hoe 296 (Ciclopirox Olamine) Precursor Uptake (leading to inhibition of DNA, RNA, and protein synthesis) Candida albicans IC50: 0.24 mg/L [2]
5-FluorouracilDNA and RNA synthesisCandida albicansMIC: 6 μg/ml[1]
Actinomycin DRNA synthesisVerticillium dahliae-[3]
CycloheximideProtein synthesisCandida spp.MIC: 1.95 - 62.5 µg/mL[2]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain, culture conditions, and assay methodology. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro Assay for Inhibition of Macromolecular Precursor Uptake

This protocol is designed to quantify the inhibition of radiolabeled precursor uptake by fungal cells in the presence of an inhibitor.

Materials:

  • Candida albicans culture

  • Yeast nitrogen base (YNB) medium supplemented with a carbon source (e.g., glucose)

  • Hoe 296 (Ciclopirox Olamine)

  • Radiolabeled precursors (e.g., [³H]-leucine for amino acid uptake, [³H]-adenine for purine (B94841) uptake)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Cell Culture: Grow Candida albicans in YNB medium to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in fresh, pre-warmed YNB medium to a defined cell density.

  • Inhibitor Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of Hoe 296 to the tubes and incubate for a predetermined time (e.g., 30 minutes) at 30°C with gentle shaking. Include a no-inhibitor control.

  • Precursor Addition: Add the radiolabeled precursor to each tube to a final concentration of 1 µCi/mL.

  • Uptake Measurement: At various time points (e.g., 0, 5, 10, 15, and 30 minutes), take aliquots from each tube and rapidly filter them through glass fiber filters using a filtration apparatus.

  • Washing: Immediately wash the filters with ice-cold PBS to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of precursor uptake for each inhibitor concentration and determine the IC50 value.

In Vitro Assay for Inhibition of DNA, RNA, and Protein Synthesis

This protocol measures the incorporation of radiolabeled precursors into DNA, RNA, and protein to assess the inhibitory effect of a compound on macromolecular synthesis.

Materials:

  • Candida albicans culture

  • YNB medium

  • Test compounds (Hoe 296, 5-fluorouracil, actinomycin D, cycloheximide)

  • Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Cell Culture and Preparation: Follow steps 1 and 2 from the precursor uptake protocol.

  • Inhibitor Treatment: Aliquot the cell suspension into separate sets of tubes for each macromolecule to be assayed. Add varying concentrations of the respective inhibitors (Hoe 296, 5-fluorouracil, actinomycin D, or cycloheximide) and incubate for a suitable duration.

  • Radiolabeling: Add the corresponding radiolabeled precursor to each set of tubes: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis. Incubate for a defined period to allow for incorporation.

  • Precipitation: Stop the reaction by adding ice-cold TCA to a final concentration of 10%. This will precipitate the macromolecules.

  • Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and then with 70% ethanol to remove unincorporated precursors and other soluble materials.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the percentage of inhibition of incorporation for each inhibitor at different concentrations and calculate the respective IC50 values.

Visualizing Mechanisms and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

cluster_mechanism Mechanism of Hoe 296 Action Hoe296 Hoe 296 (Ciclopirox Olamine) PrecursorUptake Inhibition of Precursor Uptake (e.g., Leucine, Adenine) Hoe296->PrecursorUptake Primary Action MacromolecularSynthesis Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) PrecursorUptake->MacromolecularSynthesis FungalGrowth Inhibition of Fungal Growth MacromolecularSynthesis->FungalGrowth

Caption: Mechanism of action of Hoe 296.

cluster_workflow Experimental Workflow: Precursor Uptake Assay Start Start: Prepare Fungal Cell Suspension Incubate Incubate with Inhibitor (e.g., Hoe 296) Start->Incubate AddLabel Add Radiolabeled Precursor Incubate->AddLabel TimePoints Sample at Multiple Time Points AddLabel->TimePoints FilterWash Rapid Filtration and Washing TimePoints->FilterWash Count Scintillation Counting FilterWash->Count Analyze Data Analysis (Calculate Uptake Rate, IC50) Count->Analyze

Caption: Workflow for the precursor uptake inhibition assay.

Conclusion

Hoe 296 demonstrates a potent inhibitory effect on macromolecular synthesis, primarily by targeting the uptake of essential precursors. This mechanism differs from that of other established inhibitors like 5-fluorouracil, actinomycin D, and cycloheximide, which directly interfere with the enzymatic processes of DNA, RNA, and protein synthesis, respectively. The provided data and experimental protocols offer a framework for researchers to quantitatively assess and compare the efficacy of these compounds in their specific research contexts. The unique mode of action of Hoe 296 makes it a valuable tool for studying fungal physiology and a candidate for further investigation in antifungal drug development.

References

Lack of Independent Cross-Validation for Quinoxaline Analog "296 HC" in Auditory Hair Cell Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to independently verify the promising findings of the quinoxaline (B1680401) analog 2-(4-acetylpiperazine)-quinoxaline, designated "296 HC," in promoting the regeneration of sensory auditory hair cells have yet to be documented in published scientific literature. The initial research, spearheaded by a single laboratory, has demonstrated the potential of this compound and its analogs, but awaits replication and validation by the broader scientific community.

The primary study on "296 HC" and a series of related quinoxaline derivatives has laid the groundwork for a potential new therapeutic avenue for hearing loss. However, the principles of scientific rigor necessitate that these findings be independently reproduced to establish their validity and therapeutic potential. As of now, the available data on "296 HC" originates from the initial research group, and no peer-reviewed studies from other laboratories confirming or refuting the original findings have been identified.

This guide provides a comprehensive overview of the initial findings on "296 HC" and its closely related analogs, Qx-294 and Qx-301, as presented in the foundational study. The experimental data is summarized for comparative analysis, and the methodologies are detailed to facilitate future validation studies.

Comparative Proliferative Effects of Quinoxaline Analogs

The initial research evaluated the efficacy of several quinoxaline analogs in stimulating the proliferation of auditory supporting cells, a key step in hair cell regeneration. The following table summarizes the quantitative findings for "296 HC" and its notable counterparts from the same study.

Compound IDChemical NamePeak Proliferative Effect (Concentration)Cytotoxicity Observed (Concentration)
296 HC 2-(4-acetylpiperazine)-quinoxaline>400% cell viability at 0.5 µM - 5 µMDecline in proliferative activity >5 µM
Qx-294 (morpholine-substituted quinoxaline)>400% cell viability at 0.5 µM - 5 µMDecline in proliferative activity >5 µM
Qx-301 (pyrrolidine-substituted quinoxaline)>400% cell viability at 0.5 µM - 5 µMDecline in proliferative activity >5 µM
Qx-292 (ethyl-substituted quinoxaline)>300% cell viability at 0.5 µMCytotoxic effects >1 µM

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the foundational study of "296 HC." These protocols are provided to aid other researchers in designing and conducting validation studies.

Cell Viability and Proliferation Assay
  • Cell Line: HEI-OC1 (House Ear Institute-Organ of Corti 1) auditory cell line.

  • Method: Tetrazolium-based (MTT) assay.

  • Procedure:

    • HEI-OC1 cells were seeded in 96-well plates and cultured to confluency.

    • Cells were then treated with various concentrations of quinoxaline analogs (Qx-292, Qx-294, Qx-295, Qx-296, and Qx-301) ranging from 0.1 to 100 µM. A control compound, Qx-70, was also included.

    • Following a 24-hour incubation period, the MTT reagent was added to each well.

    • After a further incubation period to allow for formazan (B1609692) crystal formation, a solubilizing agent was added.

    • The absorbance was measured using a microplate reader to determine the metabolic activity, which is proportional to the number of viable, proliferating cells.

    • Metabolic activity was expressed as a percentage relative to untreated control cells after background subtraction and vehicle normalization.

In Vivo Zebrafish Model for Hair Cell Regeneration
  • Animal Model: Zebrafish larvae (5-7 days post-fertilization).

  • Procedure:

    • Zebrafish larvae were exposed to an ototoxic agent to induce hair cell damage in the neuromasts of the lateral line.

    • Following ototoxic insult, the larvae were incubated in a solution containing the test compounds (e.g., Qx-294, Qx-301).

    • After the treatment period, the larvae were fixed and stained with fluorescent markers to visualize and quantify the number of regenerated hair cells.

    • Imaging and cell counting were performed using fluorescence microscopy to assess the extent of hair cell regeneration promoted by the compounds.

Mouse Cochlear Explant Culture
  • Animal Model: Postnatal day 3-5 mice.

  • Procedure:

    • The cochleae were dissected from the temporal bones and the organ of Corti was carefully isolated.

    • The explants were cultured in a nutrient-rich medium on a collagen-coated substrate.

    • The cultures were treated with the quinoxaline analogs to assess their effect on supporting cell proliferation and hair cell regeneration in a mammalian system.

    • Immunofluorescence staining was used to identify and quantify proliferating supporting cells (e.g., using markers like EdU or Ki67) and newly formed hair cells (e.g., using markers like Myosin VIIa).

Visualizing the Proposed Mechanisms and Workflows

To further elucidate the findings of the initial research, the following diagrams illustrate the proposed signaling pathways involved in hair cell regeneration and the experimental workflow used to evaluate the quinoxaline compounds.

G cluster_0 Proposed Signaling Pathway for Quinoxaline-Induced Proliferation Quinoxaline Quinoxaline Analogs (e.g., 296 HC) Wnt Wnt/β-catenin Pathway Quinoxaline->Wnt Activates NFkB MAP3K1-IKK-NF-κB Pathway Quinoxaline->NFkB Activates SC Auditory Supporting Cell (SC) Wnt->SC NFkB->SC Proliferation SC Proliferation SC->Proliferation Undergoes HC New Hair Cell (HC) Proliferation->HC Leads to G cluster_1 Experimental Workflow for Quinoxaline Analog Evaluation Synthesis Synthesis of Quinoxaline Analogs InVitro In Vitro Screening (HEI-OC1 MTT Assay) Synthesis->InVitro Test for Proliferation Zebrafish In Vivo Zebrafish Model InVitro->Zebrafish Validate in vivo MouseExplant Mouse Cochlear Explant Culture Zebrafish->MouseExplant Confirm in Mammalian Model LeadSelection Selection of Lead Compounds (Qx-294, Qx-301) MouseExplant->LeadSelection

A Comparative Analysis of the Toxicity Profiles of Major Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing incidence of invasive fungal infections necessitates the development of novel antifungal agents with improved efficacy and safety profiles. A thorough understanding of the toxicity profiles of existing and emerging antifungal compounds is crucial for preclinical and clinical drug development. This guide provides a comparative overview of the toxicity of major classes of antifungal drugs: polyenes, azoles, and echinocandins, supported by experimental data and detailed methodologies.

Comparative Toxicity Data

The following table summarizes the in vitro and in vivo toxicity data for representative compounds from each major antifungal class. This data provides a quantitative comparison of their potential toxicity.

Antifungal ClassCompoundIn Vitro Cytotoxicity (IC50)In Vivo Acute Toxicity (LD50)Primary Toxicities
Polyenes Amphotericin BHEK293 cells: ~1 µg/mL A549 cells: 4.5-7 µMMouse (oral): 280 mg/kg[1] Mouse (IV): >175 mg/kg (liposomal)[2], 3.0 mg/kg (conventional)[3] Rat (IV): >50 mg/kg (liposomal)[2], 4.2 mg/kg (conventional)[4]Nephrotoxicity, infusion-related reactions
Azoles FluconazoleHEK293 cells: 48.2 µM[5]Mouse (oral): 1410-1520 mg/kg[6][7][8] Rat (oral): 1325-1575 mg/kg[6][7][8][9] Dog (IV): >100 mg/kg[7][9]Hepatotoxicity, drug-drug interactions
Voriconazole-Mouse (oral): 50% effective dose (ED50) for survival was 13.21-25.82 mg/kg depending on the fungal strain[10]Hepatotoxicity, visual disturbances
Echinocandins CaspofunginHepG2 cells: Mild hepatotoxicity observed[11]Mouse (IV): 19 mg/kg[12]Hepatotoxicity, infusion-related reactions (histamine release)[13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of antifungal toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer), are cultured in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The antifungal compounds are serially diluted in the appropriate cell culture medium. The existing medium is then replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[16]

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the single dose of a substance that causes the death of 50% of a group of test animals (LD50).

  • Animal Model: A suitable animal model, such as mice or rats, is selected. The animals are acclimatized to the laboratory conditions before the experiment.

  • Dose Administration: The antifungal compound is administered to different groups of animals at various dose levels. The route of administration (e.g., oral, intravenous) should be relevant to the intended clinical use. A control group receives the vehicle (the solvent used to dissolve the compound) only.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of deaths in each dose group is recorded.

  • LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value from the dose-response data.[12]

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of antifungal agents is critical for developing safer alternatives and for managing adverse effects in the clinic.

Amphotericin B-Induced Nephrotoxicity

The primary dose-limiting toxicity of Amphotericin B is nephrotoxicity. This is believed to occur through two main mechanisms: direct damage to renal tubular cells and renal vasoconstriction.[1][13] Amphotericin B alters cell membrane permeability, which can lead to tubular transport defects and constriction of blood vessels in the kidneys.[4]

AmphotericinB_Nephrotoxicity AmB Amphotericin B RenalTubule Renal Tubular Cell Membrane AmB->RenalTubule Binds to ergosterol-like molecules RenalArteriole Renal Afferent Arteriole AmB->RenalArteriole PoreFormation Pore Formation & Increased Permeability RenalTubule->PoreFormation Vasoconstriction Vasoconstriction RenalArteriole->Vasoconstriction TubularDamage Direct Tubular Damage PoreFormation->TubularDamage GFR_decrease Decreased Glomerular Filtration Rate (GFR) Vasoconstriction->GFR_decrease TubularDamage->GFR_decrease

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

Azole Antifungal-Induced Hepatotoxicity

Hepatotoxicity is a known class effect of azole antifungals, though the exact mechanisms are not fully understood.[17] It is thought to involve a combination of factors including direct drug toxicity, metabolic idiosyncrasy, and potential immune-mediated responses.[6] The risk of liver injury can be influenced by pre-existing liver conditions and co-administration of other hepatotoxic drugs.[9][14]

Azole_Hepatotoxicity Azole Azole Antifungal Hepatocyte Hepatocyte Azole->Hepatocyte MitochondrialDysfunction Mitochondrial Dysfunction Hepatocyte->MitochondrialDysfunction ImmuneResponse Immune-mediated Response Hepatocyte->ImmuneResponse ROS Reactive Oxygen Species (ROS) Production MitochondrialDysfunction->ROS Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity ImmuneResponse->Hepatotoxicity

Caption: Proposed signaling pathways in azole-induced hepatotoxicity.

Caspofungin-Induced Histamine (B1213489) Release

Infusion-related reactions are a potential side effect of caspofungin, and evidence suggests these may be mediated by histamine release from mast cells.[14]

Caspofungin_Histamine_Release Caspofungin Caspofungin MastCell Mast Cell Caspofungin->MastCell HistamineRelease Histamine Release MastCell->HistamineRelease InfusionReaction Infusion-related Reaction (e.g., rash, flushing) HistamineRelease->InfusionReaction

Caption: Signaling pathway of caspofungin-induced histamine release.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical toxicity assessment of a novel antifungal compound.

Antifungal_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) AcuteToxicity Acute Toxicity (LD50) in Rodents Cytotoxicity->AcuteToxicity Hemolysis Hemolysis Assay Hemolysis->AcuteToxicity Genotoxicity Genotoxicity Assays (e.g., Ames test) RepeatDose Repeat-Dose Toxicity (Sub-acute/Chronic) Genotoxicity->RepeatDose AcuteToxicity->RepeatDose OrganToxicity Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity) RepeatDose->OrganToxicity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling OrganToxicity->PK_PD RiskAssessment Safety & Risk Assessment PK_PD->RiskAssessment

Caption: General workflow for preclinical toxicity testing of antifungal compounds.

References

Validating the therapeutic potential of "296 HC" in preclinical models of hearing loss

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the therapeutic agent designated as "296 HC" in the context of preclinical models of hearing loss has yielded no relevant scientific literature or experimental data. The search results did not identify any compound, drug, or treatment with this name under investigation for hearing loss.

The term "296 HC" appeared in several research publications, however, in all instances, it referred to a cohort size of "296 Healthy Controls" in studies unrelated to hearing loss. These studies primarily focused on psychiatric disorders such as schizophrenia and bipolar disorder, and investigated immunological responses to viral infections.

Therefore, it is not possible to provide a comparison guide on the therapeutic potential of "296 HC" in preclinical models of hearing loss, as no such entity with that designation appears to exist in the current scientific landscape. The subsequent sections of this report, which would typically include data presentation, experimental protocols, and visualizations, cannot be generated due to the absence of a subject compound.

Researchers, scientists, and drug development professionals seeking information on emerging therapies for hearing loss are encouraged to consult scientific literature databases and clinical trial registries for validated and publicly disclosed therapeutic candidates.

A Comparative Analysis of Hoe 296 (Ciclopirox Olamine) and Fluconazole in the Treatment of Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agents Hoe 296 (ciclopirox olamine) and fluconazole (B54011), focusing on their efficacy against the opportunistic fungal pathogen Candida albicans. This document summarizes their mechanisms of action, presents available in vitro susceptibility data, details relevant experimental protocols, and visualizes key cellular pathways affected by these compounds.

Executive Summary

Hoe 296 (ciclopirox olamine) and fluconazole represent two distinct classes of antifungal agents with different modes of action against Candida albicans. Fluconazole, a well-established azole, inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. In contrast, ciclopirox (B875) olamine employs a unique mechanism centered on the chelation of essential metal ions, particularly iron, leading to the inhibition of key metabolic enzymes and increased sensitivity to oxidative stress.

While both agents are effective against C. albicans, ciclopirox olamine often exhibits a broader spectrum of activity and may be effective against some fluconazole-resistant strains. The choice between these agents depends on the specific clinical context, including the site of infection and the susceptibility profile of the infecting isolate.

Mechanisms of Action

The antifungal activity of ciclopirox olamine and fluconazole stems from their interference with distinct cellular processes essential for the survival and proliferation of Candida albicans.

Hoe 296 (Ciclopirox Olamine): Disruption of Metal Ion Homeostasis

Ciclopirox olamine's primary mechanism of action is the chelation of polyvalent metal cations, most notably iron (Fe³⁺)[1][2]. This sequestration of iron disrupts the function of essential iron-dependent enzymes, leading to a cascade of detrimental effects within the fungal cell.

Key consequences of iron chelation by ciclopirox olamine include:

  • Inhibition of Metabolic Enzymes: Many enzymes crucial for cellular respiration and other metabolic pathways are iron-dependent. Their inhibition leads to impaired energy production.

  • Increased Oxidative Stress: Ciclopirox olamine treatment leads to a dramatic increase in sensitivity to oxidative stress, likely due to the reduced activity of iron-containing antioxidant enzymes[3].

  • Disruption of Macromolecule Synthesis: At higher concentrations, ciclopirox olamine can alter cell permeability and inhibit the uptake of precursors for protein, RNA, and DNA synthesis[2].

dot

cluster_Ciclopirox Ciclopirox Olamine Action cluster_Cellular_Effects Cellular Effects in C. albicans Ciclopirox Ciclopirox Fe3+ Fe3+ Ciclopirox->Fe3+ Chelation Macromolecule_Uptake Macromolecule Precursor Uptake Ciclopirox->Macromolecule_Uptake Inhibition (Higher Conc.) Cell_Permeability Cell Permeability Ciclopirox->Cell_Permeability Alteration (Higher Conc.) Iron_Enzymes Iron-Dependent Enzymes Fe3+->Iron_Enzymes Inhibition ROS_Detox ROS Detoxification Fe3+->ROS_Detox Inhibition Metabolic_Dysfunction Metabolic_Dysfunction Iron_Enzymes->Metabolic_Dysfunction Leads to Oxidative_Stress Oxidative_Stress ROS_Detox->Oxidative_Stress Increased Growth_Inhibition Growth_Inhibition Macromolecule_Uptake->Growth_Inhibition Leads to Cell_Permeability->Growth_Inhibition Leads to

Caption: Mechanism of Ciclopirox Olamine in C. albicans.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole, a member of the triazole class, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene[4]. This enzyme is a critical component of the ergosterol biosynthesis pathway.

The inhibition of lanosterol 14α-demethylase results in:

  • Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and fluidity.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.

dot

cluster_consequences Consequences of Inhibition Fluconazole Fluconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (encoded by ERG11) Fluconazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Lanosterol Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Ergosterol Biosynthesis Pathway 14-demethyl-lanosterol->Ergosterol Membrane_Dysfunction Compromised Cell Membrane Integrity and Fluidity Ergosterol_Depletion->Membrane_Dysfunction Leads to Toxic_Sterol_Accumulation->Membrane_Dysfunction Leads to Fungistatic_Effect Inhibition of Fungal Growth and Proliferation Membrane_Dysfunction->Fungistatic_Effect Results in

Caption: Mechanism of Fluconazole in C. albicans.

In Vitro Susceptibility

The following tables summarize the in vitro activity of ciclopirox olamine and fluconazole against Candida albicans based on available literature. It is important to note that MIC values can vary depending on the testing methodology and the specific isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Data
Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Ciclopirox Olamine 0.98 - 3.91.0 - 2.02.0 - 3.9[2][5]
Fluconazole ≤0.125 - >640.25 - 0.50.5 - 1.0[6][7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Zone of Inhibition Data
Antifungal AgentZone Diameter Range (mm)InterpretationReference(s)
Ciclopirox Olamine Not widely reported in standardized format--
Fluconazole (25 µg disk) ≥19Susceptible[6]
15-18Susceptible-Dose Dependent[6]
≤14Resistant[6]

In Vivo Efficacy

Direct comparative studies of ciclopirox olamine and fluconazole in a murine model of systemic candidiasis are limited in the publicly available literature. However, individual studies demonstrate the efficacy of both agents in such models.

  • Fluconazole: Numerous studies have established the efficacy of fluconazole in murine models of systemic candidiasis. The area under the concentration-time curve (AUC) to MIC ratio is the pharmacodynamic parameter that best predicts the therapeutic outcome[3][8]. Dosing regimens that achieve an AUC/MIC of ≥25 are generally associated with a good therapeutic response[9].

  • Ciclopirox Olamine: While primarily used as a topical agent, studies have shown that ciclopirox olamine is effective in treating cutaneous candidiasis in animal models and humans[10]. There is a lack of extensive data on its efficacy in systemic in vivo models.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of C. albicans.

Materials:

  • Candida albicans isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (ciclopirox olamine, fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm with a spectrophotometer.

dot

Start Start Inoculum_Prep Prepare C. albicans Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with Standardized Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Antifungal in 96-well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Incubation->Read_MIC End End Read_MIC->End

Caption: MIC Assay Workflow.

Zone of Inhibition Assay (Disk Diffusion)

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.

Objective: To qualitatively assess the susceptibility of C. albicans to an antifungal agent.

Materials:

  • Candida albicans isolate

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile cotton swabs

  • Filter paper disks (6 mm diameter)

  • Antifungal solutions of known concentrations (for impregnating disks)

  • Incubator (35°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans as described for the MIC assay (0.5 McFarland).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the antifungal agent (e.g., 25 µg for fluconazole) onto the surface of the agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Interpret the results based on established breakpoints (e.g., for fluconazole, ≥19 mm is susceptible).

dot

Start Start Inoculum_Prep Prepare C. albicans Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Inoculation Swab Inoculum onto Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application Apply Antifungal-Impregnated Disks Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 20-24 hours Disk_Application->Incubation Measure_Zone Measure Diameter of Zone of Inhibition (mm) Incubation->Measure_Zone Interpret Interpret Results based on Established Breakpoints Measure_Zone->Interpret End End Interpret->End

Caption: Zone of Inhibition Assay Workflow.

Conclusion

Hoe 296 (ciclopirox olamine) and fluconazole are both effective antifungal agents against Candida albicans, but they operate through fundamentally different mechanisms. Fluconazole's targeted inhibition of ergosterol synthesis is well-characterized and has been a mainstay of antifungal therapy. Ciclopirox olamine's broader mechanism of iron chelation presents a valuable alternative, particularly in the context of emerging azole resistance. The in vitro data suggests that ciclopirox olamine has potent activity against C. albicans. Further in vivo comparative studies, especially in systemic infection models, would be beneficial to fully elucidate the relative efficacy of these two compounds. The choice of agent for research and development should consider these differences in mechanism, spectrum of activity, and potential for resistance development.

References

A Comparative Review of Small Molecules for Auditory Hair Cell Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible loss of auditory hair cells is a primary cause of sensorineural hearing loss, a condition affecting millions worldwide. While mammals lack the innate ability to regenerate these crucial sensory cells, recent advancements in developmental biology and regenerative medicine have identified promising small molecule-based strategies to stimulate their replacement. This guide provides a comparative overview of key small molecules and drug cocktails that have shown potential in promoting auditory hair cell regeneration, supported by available experimental data. We delve into the underlying signaling pathways, experimental methodologies, and quantitative outcomes to offer a comprehensive resource for researchers in the field.

Comparative Efficacy of Small Molecules for Hair Cell Regeneration

The following tables summarize the quantitative data from key studies investigating the efficacy of different small molecules and combinations in promoting auditory hair cell regeneration. It is important to note that direct comparison is challenging due to the variability in experimental models, species, and outcome measures.

Small Molecule/CocktailKey Signaling Pathway(s) TargetedExperimental ModelKey Quantitative Outcome(s)Reference(s)
FX-322 WntHuman Clinical Trial (Phase 1/2)34% of subjects showed a ≥10% absolute improvement in word recognition scores at day 90 in the single-dose group.[1][1]
Human Clinical Trial (Phase 2a)No statistically meaningful difference in improvement of speech perception compared to placebo with a four-dose regimen.[1][2][1][2]
LY3056480 (Gamma-secretase inhibitor) Notch (inhibition)Human Clinical Trial (Phase 1/2a)45% of participants identified sounds at least 10 decibels quieter than baseline at 6 and 12 weeks. However, the trial did not meet its primary endpoint of an average 10-decibel improvement across three frequencies.[3][3]
Valproic Acid (VPA) & CHIR99021 Notch (activation via VPA), Wnt (activation via CHIR99021)Mouse Cochlear OrganoidsPromotes proliferation of Lgr5+ progenitor cells. Specific quantification of hair cell regeneration is not detailed in the provided search results.[4]
"Drug-like Cocktail" (VPA, LiCl, Forskolin, siRNAs) Myc, Notch, Wnt, cAMPAdult Mouse in vivo16 ± 2.38 regenerated hair cell-like cells per 100 µm in the sensory epithelium.[5] 11.5% ± 1.83% of regenerated cells were Ac-TUBA4A+ (a hair cell marker).[5]

Key Signaling Pathways in Auditory Hair Cell Regeneration

The regeneration of auditory hair cells is governed by a complex interplay of signaling pathways that are active during embryonic development. Small molecules primarily act by modulating these pathways to coax supporting cells into transdifferentiating into hair cells or to stimulate the proliferation of progenitor cells.

Notch and Wnt Signaling Interplay

The Notch and Wnt signaling pathways play crucial, often opposing, roles in determining cell fate within the cochlea. Notch signaling typically maintains supporting cells in a quiescent state, and its inhibition can promote their conversion into hair cells.[6][7][8] Conversely, activation of the Wnt pathway is known to promote the proliferation of progenitor cells and can drive them towards a hair cell fate.[9][10] The balance between these two pathways is critical for successful regeneration.

Notch_Wnt_Signaling cluster_0 Supporting Cell cluster_1 External Signals Notch_Receptor Notch Receptor Atoh1_Gene Atoh1 Gene Notch_Receptor->Atoh1_Gene | (inhibition via Hes/Hey) Wnt_Receptor Frizzled/LRP5/6 GSK3b GSK3β Wnt_Receptor->GSK3b | (inhibition) Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation GSK3b->Beta_Catenin | (degradation) TCF_LEF->Atoh1_Gene activation Hair_Cell_Differentiation Hair Cell Differentiation Atoh1_Gene->Hair_Cell_Differentiation Notch_Ligand Notch Ligand (from adjacent cell) Notch_Ligand->Notch_Receptor Wnt_Ligand Wnt Ligand Wnt_Ligand->Wnt_Receptor Gamma_Secretase_Inhibitor γ-secretase Inhibitor (e.g., LY3056480) Gamma_Secretase_Inhibitor->Notch_Receptor | (inhibition) Wnt_Agonist Wnt Agonist (e.g., CHIR99021) Wnt_Agonist->GSK3b | (inhibition)

Fig. 1: Interplay of Notch and Wnt signaling pathways.
Myc and cAMP Pathway Activation

Recent research has highlighted the importance of the Myc and cyclic AMP (cAMP) signaling pathways in reprogramming supporting cells for regeneration.[5][11][12] Activation of Myc is crucial for cell cycle re-entry, a necessary step for the proliferation of progenitor cells. The cAMP pathway appears to act downstream of Myc and Notch activation and is also essential for the regenerative process.

Myc_cAMP_Signaling cluster_0 Supporting Cell Reprogramming Myc_Activation Myc Activation Downstream_Pathways Downstream Pathways Myc_Activation->Downstream_Pathways Cell_Cycle_Reentry Cell Cycle Re-entry Myc_Activation->Cell_Cycle_Reentry Notch_Activation Notch Activation Notch_Activation->Downstream_Pathways siRNA_Myc_Inhibitors siRNA targeting Myc inhibitors siRNA_Myc_Inhibitors->Myc_Activation enables Wnt_Activation Wnt Activation Downstream_Pathways->Wnt_Activation cAMP_Activation cAMP Activation Downstream_Pathways->cAMP_Activation Progenitor_Proliferation Progenitor Cell Proliferation Wnt_Activation->Progenitor_Proliferation Hair_Cell_Regeneration Hair Cell Regeneration cAMP_Activation->Hair_Cell_Regeneration Forskolin Forskolin Forskolin->cAMP_Activation stimulates Cell_Cycle_Reentry->Progenitor_Proliferation Progenitor_Proliferation->Hair_Cell_Regeneration

Fig. 2: Role of Myc and cAMP pathways in regeneration.

Experimental Protocols

A variety of experimental models and techniques are employed to assess the efficacy of small molecules for auditory hair cell regeneration.

In Vivo Murine Models of Hearing Loss
  • Ototoxic Deafening: A common method to induce hair cell loss in mice involves the systemic administration of ototoxic drugs like kanamycin, often in combination with a diuretic such as furosemide, to enhance drug uptake into the inner ear.[13]

  • Noise-Induced Hearing Loss: Exposure to high-intensity noise is another clinically relevant method to induce hair cell damage and hearing loss in animal models.

  • Genetic Models: Transgenic mouse lines with inducible expression of toxins (e.g., diphtheria toxin receptor under a hair cell-specific promoter) allow for precise and controlled ablation of hair cells.[14][15][16][17]

In Vitro and Ex Vivo Models
  • Cochlear Organoid Cultures: Three-dimensional organoids derived from pluripotent stem cells that differentiate into inner ear-like structures, including hair cells and supporting cells, provide a powerful platform for high-throughput drug screening.[18][19]

  • Cochlear Explant Cultures: Dissected organs of Corti from neonatal mice can be cultured ex vivo to study hair cell regeneration in a more intact tissue context.

Key Experimental Procedures

1. Delivery of Small Molecules to the Inner Ear

  • Intratympanic Injection: This is a common clinical and preclinical method where the small molecule solution is injected into the middle ear cavity, allowing it to diffuse across the round window membrane into the cochlea.[20]

  • Direct Cochlear Infusion: In animal models, a small hole (cochleostomy) can be made in the bony wall of the cochlea to directly infuse the therapeutic agent. This method offers more precise control over dosage but is more invasive.[20][21][22]

Experimental_Workflow cluster_0 In Vivo Hair Cell Regeneration Study Induce_Damage Induce Hair Cell Damage (e.g., noise, ototoxic drugs) Deliver_Drug Deliver Small Molecule (e.g., intratympanic injection) Induce_Damage->Deliver_Drug Wait_Period Incubation Period Deliver_Drug->Wait_Period Assess_Function Functional Assessment (ABR) Wait_Period->Assess_Function Assess_Morphology Morphological Assessment (Immunofluorescence) Wait_Period->Assess_Morphology Analyze_Data Data Analysis Assess_Function->Analyze_Data Assess_Morphology->Analyze_Data

References

Safety Operating Guide

Proper Disposal Procedures for Unidentified Hydrocarbon Compound "296 HC"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "296 HC" does not correspond to a standard chemical name. The "HC" designation suggests a hydrocarbon-based compound. The following procedures are general guidelines for the safe handling and disposal of an unidentified or unlabeled hydrocarbon-based chemical in a laboratory setting. These protocols are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Identification

The first and most critical step when encountering an unidentified chemical is to treat it as hazardous until its identity is confirmed. Avoid making assumptions about its properties.

1. Preliminary Identification Efforts:

  • Review laboratory notebooks, chemical inventory records, and purchase orders to trace the origin of the container labeled "296 HC."

  • Consult with colleagues or the laboratory supervisor who may have knowledge of the processes or experiments that could have generated this waste.

  • If the chemical can be identified, locate the specific Safety Data Sheet (SDS) and follow its detailed disposal instructions.

2. Handling Precautions:

  • If the substance cannot be identified, it must be managed as an unknown hazardous waste.[1][2]

  • Do not attempt to consolidate the unknown chemical with other waste streams.[3]

  • Ensure the container is in good condition, properly sealed, and not leaking.[4][5]

Step-by-Step Disposal Protocol for Unidentified Hydrocarbon Waste

1. Personal Protective Equipment (PPE):

  • Before handling the container, don the appropriate PPE to protect against potential splashes, inhalation, and skin contact.[6][7][8]

    • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a higher risk of splashing.[7][9]

    • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling hydrocarbons, but the specific type should be chosen based on the potential hazards.[7]

    • Body Protection: A lab coat is the minimum requirement. For larger quantities or higher-risk situations, consider chemical-resistant coveralls or an apron.[6][10]

    • Footwear: Wear closed-toe shoes, preferably made of a chemical-resistant material.[7][8]

2. Labeling the Waste Container:

  • Properly labeling the waste container is crucial for safe handling and disposal.[4][5][11][12][13]

  • Affix a hazardous waste label to the container.[5][11]

  • On the label, clearly write:

    • The words "Hazardous Waste".[4][5][13]

    • "Unknown Hydrocarbon Mixture (Suspected)".

    • Any known information about its potential identity or source.[1]

    • The date you are designating it as waste (accumulation start date).[4][11][13]

    • The name of the principal investigator or laboratory contact.[11]

    • The laboratory room number.[11]

    • Check the boxes for any suspected hazards (e.g., flammable, toxic).[12]

3. Storage and Segregation:

  • Store the labeled container in a designated Satellite Accumulation Area (SAA).[1][4][5][11]

  • The SAA should be near the point of generation and under the control of laboratory personnel.[5][11]

  • Ensure the container is stored in secondary containment to prevent spills.[4]

  • Segregate the unknown hydrocarbon waste from incompatible materials, such as strong oxidizing agents.[3][5]

  • Keep the waste container securely closed except when adding waste.[3][5][11]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the unknown chemical waste.[5][14]

  • Provide the EHS department with all available information about the waste.

  • Be aware that the analysis and disposal of unknown materials can be expensive.[3]

Spill Management

In the event of a spill of the unidentified hydrocarbon:

  • Assess the Situation: Determine the extent of the spill and if you can safely manage it. If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's emergency response team.[15][16]

  • Control Ignition Sources: If the material is suspected to be flammable, eliminate all nearby ignition sources.[17][18]

  • Contain the Spill: Use absorbent booms or pads to contain the spill and prevent it from spreading.[19][20]

  • Absorb the Material: Cover the spill with an appropriate absorbent material, such as a universal or oil-specific absorbent.[16][19][20]

  • Collect the Waste: Scoop the absorbed material into a compatible container.[16][17]

  • Decontaminate the Area: Clean the spill area with soap and water.[17]

  • Dispose of Spill Debris: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.[10][19][20]

Quantitative Data for a Representative Hydrocarbon Waste

Since the properties of "296 HC" are unknown, the following table provides data for a generic "Waste Hydrocarbon Mixture," which should be used as an illustrative example for handling and disposal considerations.

ParameterIllustrative Value/InformationSignificance for Disposal
Flash Point < 23°C (73°F)Indicates a high flammability hazard. Requires storage away from ignition sources and in a flammable storage cabinet. Dictates the material is an ignitable hazardous waste.
Toxicity May be toxic if inhaled, ingested, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.Necessitates the use of appropriate PPE, including gloves, eye protection, and potentially respiratory protection. Disposal must be handled by a licensed hazardous waste vendor.
Chemical Compatibility Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates), which can cause fire or explosions.Requires segregation from incompatible chemicals in storage and during waste consolidation.[3][18]
Container Requirements Chemically resistant glass or high-density polyethylene (B3416737) (HDPE) container. Must be in good condition with a secure, tight-fitting lid.[3][4][5][21]Prevents leaks and reactions between the waste and the container material.
Waste Disposal Method Incineration is a common method for organic solvents and hydrocarbon waste.[22] Other methods may include fuel blending or recycling.[23]The disposal facility will determine the appropriate method based on the waste's characteristics.

Diagrams

Disposal Workflow for Unidentified Laboratory Chemical

start Unidentified Chemical '296 HC' Encountered identify Attempt to Identify (Check records, consult colleagues) start->identify sds SDS Found? identify->sds follow_sds Follow Specific Disposal Procedures in SDS sds->follow_sds Yes treat_unknown Treat as Unknown Hazardous Waste sds->treat_unknown No contact_ehs Contact EHS for Waste Pickup follow_sds->contact_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_unknown->ppe label Label Container: 'Hazardous Waste - Unknown Hydrocarbon Mixture' ppe->label store Store in Designated SAA with Secondary Containment label->store store->contact_ehs end Waste Disposed by Certified Vendor contact_ehs->end

Caption: Workflow for the safe handling and disposal of an unidentified chemical.

References

Navigating the Ambiguities of Chemical Designations: A Guide to Personal Protective Equipment for "296 HC"

Author: BenchChem Technical Support Team. Date: December 2025

The designation "296 HC" is not specific to a single chemical entity and can refer to several different commercial and research compounds. This ambiguity underscores the critical importance of consulting the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product being handled. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and disposal procedures.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to assess the risks and select the appropriate PPE when handling a chemical, using various substances with "296" in their name as illustrative examples.

Immediate Safety and Operational Workflow

A systematic approach to chemical safety is paramount in a laboratory setting. The following workflow outlines the essential steps from initial chemical identification to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase chem_id Identify the specific '296 HC' product and locate its Safety Data Sheet (SDS). sds_review Thoroughly review all 16 sections of the SDS. chem_id->sds_review risk_assessment Conduct a task-specific risk assessment. sds_review->risk_assessment ppe_selection Select Personal Protective Equipment (PPE) based on the SDS and risk assessment. risk_assessment->ppe_selection ppe_don Properly don all selected PPE. ppe_selection->ppe_don handling Handle the chemical in a designated, well-ventilated area. ppe_don->handling spill_prep Ensure spill kit is accessible. handling->spill_prep ppe_doff Properly doff and decontaminate or dispose of PPE. handling->ppe_doff waste_collection Collect waste in a labeled, compatible container. ppe_doff->waste_collection disposal Dispose of waste according to institutional and local regulations. waste_collection->disposal

Figure 1. A stepwise workflow for the safe handling of laboratory chemicals.

Personal Protective Equipment (PPE) Recommendations

The required PPE is entirely dependent on the specific chemical's hazards. Below is a comparative summary of PPE recommendations for various products identified with "296" in their name, based on their respective SDS.

Product Name Respiratory Protection Eye Protection Hand Protection Skin and Body Protection
Calla 296 Not required for routine use. If needed, use a mask for organic vapors.[1]Safety glasses are recommended.[1]Impervious gloves are recommended.[1]Additional protective clothing (e.g., apron) for emergency spills.[1]
DF-296 Use a respirator with an approved filter in case of vapor formation.[2]Safety goggles.[2]Chemical-resistant gloves.Chemical-resistant apron, long-sleeved clothing, and protective footwear.[2]
PolyPlex 296 Not specified for routine use. Do not breathe mists.[3]Eye protection/face protection required.[3]Protective gloves required.[3]Wear protective clothing to prevent skin contact.[3]
GFC296 (INTERFINE 691) Do not breathe mist/vapors/spray.[4]Wear eye/face protection.[4]Wear protective gloves.[4]Do not get on skin or clothing.[4]

Hazard Summary and First Aid

A summary of potential hazards and immediate first aid measures for different "296" products is provided below. This information is not exhaustive and the full SDS should be consulted.

Product Name Primary Hazards Inhalation First Aid Skin Contact First Aid Eye Contact First Aid Ingestion First Aid
Calla 296 Eye and skin irritant.[1]Remove from exposure, restore breathing if necessary.[1]Wash affected area with water.[1]Flush with water for 15 minutes and seek medical attention.[1]Do not induce vomiting. Drink large amounts of water if conscious and contact a physician.[1]
DF-296 Skin and eye irritation, aspiration hazard if swallowed.[2]Move exposed person to fresh air.[2]Take off contaminated clothing and wash skin.[2]Immediately flush with plenty of water.[2]Do not induce vomiting. Seek medical attention.[2]
PolyPlex 296 Causes severe skin burns and eye damage.[3]Remove person to fresh air and keep comfortable. Immediately call a poison center or doctor.[3]Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
GFC296 (INTERFINE 691) Flammable liquid and vapor. Causes skin and serious eye irritation.[4]Not specified.Wash with soap and water. Remove contaminated clothing.[4]Not specified.IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Disposal Plan

The disposal of "296 HC" and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.

General Disposal Procedure:

  • Waste Characterization : Determine if the waste is hazardous based on the SDS and local regulations. For example, Calla 296, if it becomes waste, does not meet the criteria of a hazardous waste as defined under 40 CFR 261.[1]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

  • Storage : Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Disposal : Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control : Stop the source of the spill if it is safe to do so.

  • Contain : Use absorbent materials such as sand, clay, or commercial absorbents to contain the spill.[1] For Calla 296, creating a trench to contain the material is recommended for a land spill.[1]

  • Clean-up : Collect the absorbed material into a suitable container for disposal.

  • Decontaminate : Clean the spill area as appropriate.

  • Report : Report the spill to your supervisor and EHS department.

This guide provides a foundational approach to safety for chemicals with ambiguous identifiers. Always prioritize the specific Safety Data Sheet for the material in use to ensure the highest level of safety and compliance in your laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.